molecular formula C21H14O B167413 2,3-Diphenyl-1-indenone CAS No. 1801-42-9

2,3-Diphenyl-1-indenone

Cat. No.: B167413
CAS No.: 1801-42-9
M. Wt: 282.3 g/mol
InChI Key: POVRXYLNLVVNGW-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1-indenone is a privileged chemical scaffold in medicinal chemistry and drug discovery, serving as a key synthetic intermediate for developing novel therapeutic agents. Its significant research value lies in its role as a core structure for creating hybrid molecules that exhibit potent and targeted biological activity. Recent studies have focused on synthesizing indenone-based hybrids designed to inhibit tubulin polymerization and act as estrogen receptor antagonists, demonstrating enhanced in vitro cytotoxicity against a panel of cancer cell lines, including breast (MCF7, SKBR3), prostate (DU145), and lung (A549) cancers . The structural motif of this compound is fundamental to this cytotoxicity, with specific derivatives causing dose-dependent cell cycle arrest at the S-phase, thereby disrupting cancer cell replication . Furthermore, research has unveiled a solvent-controlled synthesis pathway from this core compound, enabling direct access to valuable 2,3-diarylepoxy indenones and α-hydroxy diarylindanones . These synthesized derivatives have been evaluated as inhibitors of the DNA alkylation repair protein AlkB, with one epoxide derivative identified as a specific inhibitor of its enzyme function, highlighting applications in DNA repair studies . The indanone core is also recognized in multi-target-directed ligand discovery for complex neurodegenerative diseases, underscoring the versatility and broad utility of this compound in advanced biomedical research .

Properties

IUPAC Name

2,3-diphenylinden-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H14O/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14H
Source PubChem
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InChI Key

POVRXYLNLVVNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H14O
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DSSTOX Substance ID

DTXSID90939299
Record name 2,3-Diphenyl-1H-inden-1-one
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Molecular Weight

282.3 g/mol
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CAS No.

1801-42-9
Record name 2,3-Diphenyl-1H-inden-1-one
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Foundational & Exploratory

2,3-Diphenyl-1-indenone chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Diphenyl-1-indenone: Structure, Properties, and Applications

Introduction

This compound is a polycyclic aromatic ketone belonging to the indenone family. The indenone core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds and natural products.[1][2][3] This guide provides a detailed examination of the chemical and structural properties of this compound, its synthesis, reactivity, and its emerging relevance as a scaffold in drug discovery and materials science.

Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and universally recognized identifiers. This compound is a stilbenoid, characterized by a fused bicyclic system (an indene core) with a ketone group at the 1-position and two phenyl substituents at the 2- and 3-positions.[4]

Caption: 2D chemical structure of this compound.

Key Identifiers:

Identifier Value Source(s)
CAS Number 1801-42-9 [5][6][7]
Molecular Formula C₂₁H₁₄O [5][6]
Molecular Weight 282.34 g/mol [5][6]
EC Number 217-290-1 [5][7]
SMILES O=C1c2ccccc2C(c3ccccc3)=C1c4ccccc4 [5]

| InChI Key | POVRXYLNLVVNGW-UHFFFAOYSA-N |[5] |

Physicochemical and Structural Properties

General Properties

This compound typically presents as red, transparent crystals.[8] Its key physical properties are summarized below.

PropertyValueSource(s)
Physical Form Crystals[5]
Melting Point 153-154 °C[4][5]
Crystallographic Analysis

A definitive understanding of a molecule's behavior stems from its solid-state structure. X-ray crystallography of this compound reveals a monoclinic crystal system with the space group P2₁/n.[8]

The core indene moiety and its attached carbonyl group are nearly planar.[8] The two phenyl rings are not coplanar with this central structure; instead, they are twisted at angles of 52.6° and 38.1° relative to the indene plane.[8] This non-planar arrangement is a critical structural feature, influencing the molecule's packing in the solid state and its electronic properties, which in turn affect its reactivity and spectroscopic behavior.

Crystallographic Data Summary:

Parameter Value Source(s)
Crystal System Monoclinic [8]
Space Group P2₁/n [8]
Unit Cell Dimensions a=9.503 Å, b=17.157 Å, c=9.894 Å, β=110.723° [8]
Calculated Density (Dx) 1.243 g/cm³ [8]

| Molecules per Unit Cell (Z) | 4 |[8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are derived from its constituent functional groups.

Experimental Protocol: Spectroscopic Sample Preparation

Objective: To prepare samples of this compound for NMR, IR, and UV-Vis analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Weigh 5-10 mg of the crystalline sample.
  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a standard 5 mm NMR tube.
  • Ensure complete dissolution, as suspended solids can lead to significant peak broadening.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

2. Infrared (IR) Spectroscopy:

  • For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.
  • Apply pressure to ensure good contact between the sample and the crystal.
  • Record a background spectrum of the empty ATR crystal, which will be automatically subtracted from the sample spectrum.[9]

3. UV-Vis Spectroscopy:

  • Prepare a dilute stock solution of the compound in a UV-transparent solvent like ethanol or cyclohexane.
  • Further dilute the stock solution to a concentration that yields an absorbance reading in the optimal range of 0.1 to 1.0.[9]
  • Use a quartz cuvette for the analysis, with the pure solvent as a reference blank.
Expected Spectral Data
  • ¹H NMR: The spectrum will be dominated by signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings and the fused benzene ring of the indene core.

  • ¹³C NMR: Key signals would include the carbonyl carbon (C=O), which is expected to appear significantly downfield (in the range of δ 190-210 ppm for similar indanones), and a cluster of signals in the aromatic region (δ 120-150 ppm) for the numerous sp²-hybridized carbons.[9]

  • IR Spectroscopy: The most prominent feature will be a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone, typically found around 1700-1715 cm⁻¹.[9] Additional bands will be present for aromatic C=C stretching (~1600 cm⁻¹) and C-H stretching vibrations.[9][10]

  • UV-Vis Spectroscopy: The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV-visible region, characteristic of its chromophores.

Synthesis and Reactivity

The synthesis of indanones is a well-established field in organic chemistry, with methods ranging from classical Friedel-Crafts acylations to modern transition-metal-catalyzed cyclizations.[11][12]

Synthetic Approach: Acid-Catalyzed Cyclization

A common pedagogical and practical approach involves the cyclization of an appropriate precursor. While specific, high-yield modern syntheses exist, the principles often involve intramolecular reactions.[13] For instance, the synthesis of indanones can be achieved via the reaction of α,β-unsaturated carboxylic acids with benzene derivatives using polyphosphoric acid (PPA), where the concentration of P₂O₅ in the PPA can influence the regioselectivity of the cyclization.[11]

Synthesis_Workflow start Precursors (e.g., Phenylpropanoic Acid Derivative) reaction Intramolecular Friedel-Crafts Acylation start->reaction reagent Acid Catalyst (e.g., Polyphosphoric Acid) reagent->reaction workup Aqueous Workup & Neutralization reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Target Indanone purification->product

Caption: Generalized workflow for indanone synthesis via acid-catalyzed cyclization.

Chemical Reactivity: Solvent-Controlled Oxygenation

The reactivity of this compound provides a pathway to novel, bioactive molecules. A notable reaction is its metal-free oxygenation under an air atmosphere.[14] This reaction demonstrates remarkable solvent-controlled selectivity, yielding either the epoxide or the α-hydroxy indanone derivative. This transformation is significant as it introduces functionality that can be crucial for biological activity.

Reactivity_Pathway cluster_products Reaction Conditions: O₂ (Air), Base start This compound product1 2,3-Epoxy-2,3-diphenyl-1-indenone start->product1 Aprotic Solvent product2 2-Hydroxy-2,3-diphenyl-1-indanone start->product2 Protic Solvent

Caption: Solvent-controlled oxygenation of this compound.

This reactivity is pivotal for drug development, as the resulting epoxy indenones and α-hydroxy indanones can be screened for various biological activities.[15][14]

Applications in Drug Development

The indanone scaffold is a cornerstone in the development of therapeutics for a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[2][16][17] Donepezil, an indanone derivative, is a frontline treatment for Alzheimer's disease, highlighting the clinical success of this chemical class.[1][2]

Derivatives of this compound are being actively investigated for their therapeutic potential. For example, epoxy derivatives synthesized from this compound have been evaluated as inhibitors of the DNA repair protein AlkB. One such derivative was identified as a specific inhibitor of the AlkB enzyme's function, demonstrating a clear potential for this scaffold in developing novel anticancer agents that target DNA repair mechanisms.

The broad biological activities associated with the indanone core include:

  • Neuroprotective Agents: Modulating the activity of enzymes like monoamine oxidases (MAO) and acetylcholinesterase (AChE).[17]

  • Anticancer Activity: As demonstrated by the AlkB inhibitors and other derivatives showing antiproliferative effects.[15][18]

  • Antimicrobial and Antiviral Properties: The core structure has been modified to produce compounds active against various pathogens.[1][16]

The synthetic accessibility and versatile reactivity of this compound make it an attractive starting point for generating libraries of new chemical entities for high-throughput screening in drug discovery programs.

Conclusion

This compound is more than a simple organic molecule; it is a platform for chemical innovation. Its well-defined structure, characterized by a planar indene core and twisted phenyl rings, gives rise to specific chemical and physical properties. Its reactivity, particularly the controlled oxygenation, opens doors to novel derivatives with significant biological potential. As research continues to uncover the therapeutic utility of the indanone scaffold, this compound and its analogs are poised to play an increasingly important role in the development of next-generation pharmaceuticals.

References

  • Negi, R., Jena, T. K., Jyoti, Tuti, N. K., et al. (2022). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. Organic & Biomolecular Chemistry, 20, 5820-5835. [Link]

  • Watson, W. H., & Nagl, A. (1987). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 43(12), 2444-2445. [Link]

  • ResearchGate. (n.d.). Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair. Retrieved from [Link]

  • Clark, T. J. (1971). Preparation of this compound and related compounds. Journal of Chemical Education, 48(8), 554. [Link]

  • SYNTHESIS. (n.d.). Regioselective Synthesis of Indanones. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Diphenyl-1-indanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Sobiło, J., & Siewniak, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-503. [Link]

  • Pluskota, R., Jaroch, K., Kośliński, P., Ziomkowska, B., Lewińska, A., Kruszewski, S., Bojko, B., & Koba, M. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(18), 5464. [Link]

  • ResearchGate. (n.d.). Recent developments in biological activities of indanones. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2,3-diphenyl-1H-inden-1-one. Retrieved from [Link]

  • Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 129-140. [Link]

  • Siddappa, P., Patil, S. A., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1099-1115. [Link]

  • PloS one. (2020). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Retrieved from [Link]

  • PubChem. (n.d.). 1-Indanone, 3-phenyl-. Retrieved from [Link]

  • RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • Molecules. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Indan-1,3-Dione in Heterocyclic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic (FT-IR, Raman, NMR and UV–vis.) and quantum chemical investigations of (E)-3-[4-(pentyloxy)phenyl]-1-phenylprop-2-en-1-one. Retrieved from [Link]

  • Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

  • PubChem. (n.d.). 1,3-Diphenyl-2-indanone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,3-Diphenyl-1-indenone from Benzil and 1-Indanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2,3-diphenyl-1-indenone, a significant scaffold in medicinal chemistry and drug development. The synthesis is achieved through a base-catalyzed double aldol condensation reaction between benzil and 1-indanone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth mechanistic insights, a step-by-step laboratory procedure, and a discussion of the scientific principles underpinning the experimental design. The protocols described herein are designed to be self-validating, with an emphasis on causality and reproducibility.

Introduction: The Significance of the Indenone Scaffold

The 1-indanone framework and its derivatives are pivotal structural motifs found in a multitude of biologically active compounds and natural products. These compounds have garnered significant attention in pharmaceutical research due to their wide-ranging therapeutic activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2] The derivatization of the indenone core allows for the fine-tuning of pharmacological profiles, making it a versatile scaffold for the development of novel therapeutic agents. The title compound, this compound, serves as a crucial intermediate for the synthesis of more complex, biologically active molecules, including potential inhibitors of enzymes implicated in diseases such as cancer.[3]

The synthesis of this compound from readily available starting materials like benzil and 1-indanone represents an efficient and instructive example of a tandem aldol condensation-dehydration reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[4] This guide will elucidate the nuances of this specific transformation, providing a robust foundation for its successful implementation in a laboratory setting.

Reaction Mechanism: A Base-Catalyzed Double Aldol Condensation

The formation of this compound from benzil and 1-indanone proceeds through a base-catalyzed double aldol condensation reaction. The mechanism can be dissected into a series of sequential steps, each crucial for the formation of the final conjugated system.

Step 1: Enolate Formation The reaction is initiated by the deprotonation of the α-carbon of 1-indanone by a base, typically a hydroxide or alkoxide, to form a resonance-stabilized enolate ion. This enolate is the key nucleophilic species in the reaction.[4][5]

Step 2: First Aldol Addition The enolate of 1-indanone then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of benzil. This results in the formation of a β-hydroxy ketone intermediate.

Step 3: First Dehydration Under the reaction conditions, this aldol addition product readily undergoes dehydration (loss of a water molecule) to form a more stable, conjugated enone system.

Step 4: Intramolecular Aldol Addition The newly formed intermediate possesses a ketone and an enolate-forming position, allowing for a subsequent intramolecular aldol addition. The enolate attacks the remaining carbonyl group of the original benzil moiety, leading to the formation of a five-membered ring.

Step 5: Second Dehydration Similar to the first dehydration, the resulting cyclic β-hydroxy ketone readily eliminates a molecule of water to yield the final, highly conjugated and stable product, this compound.

This tandem reaction sequence is a powerful method for the construction of cyclic systems and highlights the synthetic utility of the aldol condensation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Benzil210.232.10 g10.0
1-Indanone132.161.32 g10.0
Potassium Hydroxide (KOH)56.110.28 g5.0Catalyst
Ethanol (95%)46.0720 mL-Solvent
Diethyl Ether74.12As needed-For washing
Deionized Water18.02As needed-For washing
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Glass stirring rod

  • Melting point apparatus

  • NMR spectrometer (for characterization)

  • Infrared spectrometer (for characterization)

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.10 g (10.0 mmol) of benzil and 1.32 g (10.0 mmol) of 1-indanone in 20 mL of 95% ethanol. Stir the mixture until all solids have dissolved.

  • Catalyst Addition: While stirring, add 0.28 g (5.0 mmol) of potassium hydroxide to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue refluxing with stirring for 2-3 hours. The color of the solution will typically darken as the reaction progresses.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Cooling and Precipitation: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. Then, cool the flask in an ice bath for approximately 30 minutes to facilitate the precipitation of the product.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water (2 x 10 mL) to remove any remaining potassium hydroxide. Subsequently, wash with a small amount of cold diethyl ether (10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Determine the melting point of the dried product and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected melting point for this compound is in the range of 152-154 °C.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents Dissolve Benzil & 1-Indanone in Ethanol catalyst Add KOH Catalyst reagents->catalyst Stir reflux Reflux for 2-3 hours catalyst->reflux cool Cool to Room Temp & then in Ice Bath reflux->cool filter Vacuum Filtration cool->filter Precipitation wash Wash with H₂O & Et₂O filter->wash dry Dry the Product wash->dry characterize Characterization (MP, NMR, IR) dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

Scientific Integrity and Causality

Choice of Base Catalyst

Potassium hydroxide is an effective and economical base for this condensation. Its role is to generate the enolate from 1-indanone, which is the rate-determining step for the initial aldol addition. The concentration of the base is catalytic, as it is regenerated during the protonation of the alkoxide intermediates.

Solvent System

Ethanol is a suitable solvent as it readily dissolves the reactants and the catalyst at elevated temperatures. Its boiling point allows for a convenient reflux temperature to drive the reaction to completion. Furthermore, the product is less soluble in ethanol at lower temperatures, which facilitates its isolation by precipitation upon cooling.

Rationale for Reflux Conditions

Heating the reaction mixture to reflux provides the necessary activation energy for both the aldol additions and the subsequent dehydration steps. The elevated temperature ensures a reasonable reaction rate and promotes the elimination of water, which drives the equilibrium towards the formation of the thermodynamically stable conjugated indenone product.

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, ensure that the starting materials are pure. The reaction time can be extended, and the progress monitored by TLC to ensure completion.

  • Impure Product: The washing steps are critical for removing impurities. If the product remains impure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

  • Reaction Fails to Initiate: Ensure that the potassium hydroxide is not old or has absorbed excessive atmospheric moisture and carbon dioxide, which would reduce its basicity.

Conclusion

The synthesis of this compound from benzil and 1-indanone is a robust and reproducible method for obtaining a valuable scaffold in drug discovery. This guide has provided a comprehensive framework for understanding the mechanistic underpinnings of the reaction and for its successful execution in a laboratory setting. The principles of this double aldol condensation can be extended to the synthesis of a diverse library of indenone derivatives for further biological evaluation.

References

  • Koprowska, K., & Mrozek-Wilczkiewicz, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link][1][2]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]

  • SATHEE. (n.d.). Aldol Condensation. Retrieved from [Link][4]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link][5]

  • Chemistry LibreTexts. (2025, March 17). 23.5: Mixed Aldol Reactions. Retrieved from [Link]

  • Experiments on Contemporary Chemistry Topics. (n.d.). Solventless Aldol Reaction. Retrieved from [Link]

Sources

Spectroscopic Data of 2,3-Diphenyl-1-indenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Diphenyl-1-indenone is a polycyclic aromatic ketone with a rigid, planar structure that has garnered interest in medicinal chemistry and materials science. Its derivatives have been explored for their potential biological activities. Accurate structural elucidation and purity assessment are paramount in the research and development of such compounds. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the spectroscopic analysis of this class of molecules.

The structural integrity of a molecule is the foundation of its function. In the realm of drug discovery and materials science, an unambiguous confirmation of a compound's chemical structure is a critical, non-negotiable step. Spectroscopic methods provide a powerful arsenal for this purpose, each offering a unique window into the molecular architecture. For a complex aromatic system like this compound, a multi-faceted spectroscopic approach is not just beneficial, but essential for a comprehensive characterization.

Molecular Structure and Isomerism

This compound possesses the molecular formula C₂₁H₁₄O and a molecular weight of 282.34 g/mol .[1] Its structure consists of an indanone core with phenyl substituents at the 2- and 3-positions. The presence of a chiral center at the C3 position means that this compound can exist as a pair of enantiomers. However, the focus of this guide is on the spectroscopic properties of the racemic mixture, as is commonly encountered in synthesis.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple aromatic protons. The signals for the phenyl and indenone protons will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the substitution pattern and the conformation of the phenyl rings.

Expected ¹H NMR Spectral Features:

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (Indenone)7.2 - 7.8m
Aromatic Protons (Phenyl)7.0 - 7.6m

Note: Specific peak assignments would require a high-resolution 2D NMR analysis (e.g., COSY, HSQC, HMBC) for unambiguous determination.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of 21 carbon atoms in this compound, a well-resolved spectrum is crucial for complete assignment.

Expected ¹³C NMR Spectral Features:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)190 - 200
Aromatic Carbons (Indenone)120 - 150
Aromatic Carbons (Phenyl)125 - 140
Quaternary Carbons130 - 160

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for a good signal-to-noise ratio.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 220 ppm

  • Data Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.

Expected IR Spectral Features:

Functional GroupExpected Absorption Frequency (cm⁻¹)Intensity
C=O (Ketone)1690 - 1715Strong
C=C (Aromatic)1450 - 1600Medium to Strong
C-H (Aromatic)3000 - 3100Medium to Weak

An authentic infrared spectrum would confirm these characteristic absorption bands.[1]

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: A small amount of the solid this compound is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000 - 400 cm⁻¹

  • Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Expected Mass Spectral Features:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 282, corresponding to its molecular weight. The fragmentation pattern will be dictated by the stability of the resulting fragment ions.

Key Expected Fragments:

m/zProposed Fragment
282[M]⁺˙ (Molecular Ion)
253[M - CHO]⁺
205[M - C₆H₅]⁺
178[Biphenyl]⁺˙
102[Phenylacetylene]⁺˙

digraph "MS_Fragmentation" {
graph [rankdir="LR"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="this compound\n(m/z = 282)"]; F1 [label="[M - CHO]⁺\n(m/z = 253)"]; F2 [label="[M - C₆H₅]⁺\n(m/z = 205)"]; F3 [label="[Biphenyl]⁺˙\n(m/z = 178)"]; F4 [label="[Phenylacetylene]⁺˙\n(m/z = 102)"];

M -> F1 [label="- CHO"]; M -> F2 [label="- C₆H₅"]; F2 -> F3 [label="- C₂H"]; F2 -> F4 [label="- C₇H₅O"]; }

Caption: Plausible EI-MS Fragmentation Pathway of this compound.

Experimental Protocol for Mass Spectrometry (EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they form a robust analytical workflow. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation pattern. For researchers in drug development and materials science, a thorough understanding and application of these spectroscopic methodologies are indispensable for ensuring the integrity and quality of their synthesized compounds.

References

  • Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. [Link]

  • ACS Publications. (1971). Preparation of this compound and related compounds. Journal of Chemical Education. [Link]

  • PubMed. (2013). Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. (2021). Synthesis of new spiroheterocycles-fused isoxazoline from 2-arylidenes-3-phenyl-1-indanones through a regio-and diastereospecific 1,3-dipolar cycloaddition. [Link]

  • PubChem. 1-Indanone. [Link]

  • PubChem. 3,3-Diphenyl-1-indanone. [Link]

  • NIST WebBook. 1H-Inden-1-one, 2,3-dihydro-. [Link]

  • Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity. [Link]

Sources

An In-depth Technical Guide to the Photophysical Properties of 2,3-Diphenyl-1-indenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Luminescent Potential of a Versatile Scaffold

The indenone core, a fused bicyclic system comprising a benzene ring fused to a five-membered ring with a ketone group, represents a privileged scaffold in medicinal chemistry and materials science. Among its numerous derivatives, 2,3-diphenyl-1-indenone stands out as a molecule with intriguing, yet not fully explored, photophysical characteristics. While its synthesis has been well-documented and its chemical reactivity explored in various contexts, a comprehensive understanding of its interaction with light remains a key area for investigation. This technical guide, designed for the discerning researcher, aims to consolidate the available information, provide a robust framework for its experimental characterization, and stimulate further inquiry into the luminescent world of this compound.

This document deviates from a rigid template, instead adopting a structure that logically unfolds the narrative of this fascinating molecule. We will delve into its fundamental chemical identity, explore its known and potential photophysical behavior, and provide detailed, field-proven experimental protocols for its comprehensive characterization. The causality behind each experimental choice is elucidated, ensuring a deep understanding of the "why" behind the "how." By grounding our discussion in established scientific principles and citing authoritative sources, we aim to provide a trustworthy and comprehensive resource for professionals in drug development and materials science seeking to harness the unique properties of this compound.

Section 1: Chemical Identity and Structural Features

This compound is a solid, crystalline compound with the molecular formula C₂₁H₁₄O and a molecular weight of 282.34 g/mol .[1] Its structure features a central indenone core with two phenyl groups substituted at the 2 and 3 positions of the five-membered ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1801-42-9[1]
Molecular Formula C₂₁H₁₄O[1]
Molecular Weight 282.34 g/mol [1]
Appearance Crystals[1]
Melting Point 153-154 °C[1]

The presence of the extended π-conjugated system, encompassing the indenone core and the two phenyl rings, is the primary determinant of its potential photophysical properties. The ketone group acts as an electron-withdrawing moiety, influencing the electronic distribution within the molecule. The spatial arrangement of the phenyl rings relative to the indenone plane will also significantly impact its electronic transitions and, consequently, its absorption and emission characteristics.

Section 2: Photophysical Properties: A Landscape of Potential

While specific, quantitative photophysical data for this compound is not extensively reported in readily available literature, its structural analogues and related indenone derivatives have demonstrated interesting luminescent behavior. This suggests that this compound itself is a promising candidate for fluorescence applications. For instance, various indenone derivatives have been synthesized and their photophysical properties investigated, revealing that the indenone scaffold can be a versatile platform for developing fluorescent materials.[2][3][4]

Absorption and Emission Characteristics (Hypothesized)

Based on the photophysical properties of structurally similar indenone azines, which exhibit absorption in the UV-Vis region, it is anticipated that this compound will also absorb light in the ultraviolet and visible portions of the electromagnetic spectrum.[2] The exact absorption and emission maxima will be influenced by the solvent environment, a phenomenon known as solvatochromism.

  • UV-Vis Absorption: The π → π* and n → π* electronic transitions are expected to be the primary contributors to its absorption spectrum. The extended conjugation is likely to result in absorption bands at longer wavelengths compared to the unsubstituted indenone core.

  • Fluorescence Emission: Upon excitation, the molecule is expected to relax to the ground state via radiative decay, i.e., fluorescence. The emission spectrum is anticipated to be a mirror image of the absorption spectrum, with a Stokes shift (the difference between the absorption and emission maxima).

Quantum Yield and Excited-State Lifetime (To Be Determined)

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, and the excited-state lifetime (τ), the average time the molecule spends in the excited state, are critical parameters for any potential application. While no specific values for this compound are currently available in the reviewed literature, these parameters can be experimentally determined using the protocols outlined in Section 3. The quantum yield is a ratio of the number of photons emitted to the number of photons absorbed.[5][6][7] The excited-state lifetime provides insights into the dynamics of the excited state and can be measured using techniques like time-correlated single-photon counting (TCSPC).[8][9][10][11]

Section 3: Experimental Characterization Protocols

To rigorously characterize the photophysical properties of this compound, a series of well-established spectroscopic techniques should be employed. The following protocols are provided as a comprehensive guide for researchers.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods, including the solvent-controlled oxygenation of 2,3-diphenyl-1-indenones or other annulation reactions.[12][13][14] Researchers should refer to the primary literature for detailed synthetic procedures and purification techniques.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelengths at which the molecule absorbs light.

Objective: To determine the absorption spectrum and the molar extinction coefficient (ε) of this compound.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). Prepare a series of dilutions from the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.[15]

  • Sample Measurement: Record the absorption spectra of the prepared solutions of this compound over a suitable wavelength range (e.g., 200-800 nm).[15]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot absorbance versus concentration at λmax. The slope of the resulting line, according to the Beer-Lambert law, will be the molar extinction coefficient (ε).

Diagram: UV-Vis Spectrophotometer Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Prepare Serial Dilutions Stock->Dilutions Sample Measure Sample Absorbance Dilutions->Sample Spectrophotometer UV-Vis Spectrophotometer Blank Measure Solvent Blank Spectrophotometer->Blank Blank->Sample Identify_LambdaMax Identify λmax Sample->Identify_LambdaMax Beer_Lambert Plot Abs vs. Conc. Identify_LambdaMax->Beer_Lambert Calculate_Epsilon Calculate ε Beer_Lambert->Calculate_Epsilon

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Steady-State Fluorescence Spectroscopy

This technique is used to measure the emission properties of the molecule after it has absorbed light.

Objective: To determine the excitation and emission spectra of this compound.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (initially can be estimated) and scan the excitation monochromator over a range of wavelengths. The resulting spectrum should resemble the absorption spectrum.[16][17]

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λmax) and scan the emission monochromator to record the fluorescence emission spectrum.[16][17]

  • Data Analysis: Identify the wavelengths of maximum excitation and emission.

Diagram: Fluorescence Spectroscopy Workflow

Fluorescence_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_analysis Data Analysis Dilute_Sample Prepare Dilute Solution (Abs < 0.1) Excitation_Scan Record Excitation Spectrum Dilute_Sample->Excitation_Scan Emission_Scan Record Emission Spectrum Dilute_Sample->Emission_Scan Spectrofluorometer Spectrofluorometer Spectrofluorometer->Excitation_Scan Spectrofluorometer->Emission_Scan Identify_Ex_Max Identify Excitation Max Excitation_Scan->Identify_Ex_Max Identify_Em_Max Identify Emission Max Emission_Scan->Identify_Em_Max

Caption: Workflow for Steady-State Fluorescence Spectroscopy.

Fluorescence Quantum Yield Determination (Comparative Method)

The comparative method is a reliable way to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[5][6][7][18][19]

Objective: To determine the fluorescence quantum yield (ΦF) of this compound.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate, rhodamine 6G).

  • Solution Preparation: Prepare a series of solutions of both the standard and this compound with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

  • Measurements:

    • Measure the UV-Vis absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (mx / mst) * (nx² / nst²) where Φst is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and standard, respectively.[5]

Diagram: Quantum Yield Determination Workflow

QY_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Select_Standard Select Standard Prepare_Solutions Prepare Sample & Standard Solutions Select_Standard->Prepare_Solutions Measure_Abs Measure Absorbance Prepare_Solutions->Measure_Abs Measure_Fluor Measure Fluorescence Prepare_Solutions->Measure_Fluor Plot_Data Plot Intensity vs. Absorbance Measure_Abs->Plot_Data Integrate_Fluor Integrate Fluorescence Measure_Fluor->Integrate_Fluor Integrate_Fluor->Plot_Data Calculate_QY Calculate Quantum Yield Plot_Data->Calculate_QY TCSPC_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_analysis Analysis Prepare_Sample Prepare Dilute, Deoxygenated Sample Excite Pulsed Excitation Prepare_Sample->Excite TCSPC_System TCSPC System TCSPC_System->Excite Detect Single-Photon Detection Excite->Detect Build_Histogram Construct Decay Profile Detect->Build_Histogram Fit_Curve Exponential Fit Build_Histogram->Fit_Curve Extract_Lifetime Determine Lifetime (τ) Fit_Curve->Extract_Lifetime

Caption: Workflow for Excited-State Lifetime Measurement.

Section 4: Potential Applications and Future Directions

A thorough understanding of the photophysical properties of this compound will unlock its potential in various fields:

  • Fluorescent Probes and Sensors: Its potential fluorescence makes it a candidate for developing novel probes for biological imaging or chemical sensing. The indenone scaffold can be functionalized to introduce specific recognition motifs.

  • Organic Light-Emitting Diodes (OLEDs): Molecules with high fluorescence quantum yields are sought after for use as emitters in OLEDs. Further investigation into the electroluminescent properties of this compound and its derivatives could be a fruitful area of research.

  • Photocatalysis: The ability to absorb light and exist in an excited state suggests potential applications in photoredox catalysis, where the excited molecule can facilitate chemical transformations.

Future research should focus on the systematic experimental determination of the core photophysical parameters of this compound. Furthermore, computational studies, such as those employing density functional theory (DFT) and time-dependent DFT (TD-DFT), could provide valuable theoretical insights into its electronic structure and excited-state dynamics, complementing experimental findings. [20]The synthesis and photophysical characterization of a library of 2,3-diaryl-1-indenone derivatives with varying substituents on the phenyl rings would also be a valuable endeavor to establish structure-property relationships and fine-tune the photophysical properties for specific applications.

References

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Time-Resolved Fluorescence Techniques. (n.d.). The Fleming Group - Google Sites.
  • Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Stereoselective Synthesis and Characterization of Indenone Azine‐Based Electron‐Accepting π‐Conjugated Systems. (2019). Chemistry – An Asian Journal, 14(17), 2974-2978. Retrieved from [Link]

  • Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. (2016). Oregon State University. Retrieved from [Link]

  • Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. (n.d.). HORIBA. Retrieved from [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved from [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Advances, 12(50), 32543–32570. Retrieved from [Link]

  • What is Time-Resolved Fluorescence Spectroscopy? (2020). News-Medical.Net. Retrieved from [Link]

  • Fluorescence Spectroscopy | Time Resolved | Steady State. (n.d.). Edinburgh Instruments. Retrieved from [Link]

  • Time-resolved Fluorescence. (n.d.). PicoQuant. Retrieved from [Link]

  • Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. (2013). NIST Interagency/Internal Report (NISTIR), 7933. Retrieved from [Link]

  • Fluorescence spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Fluorescence Excitation and Emission Fundamentals. (n.d.). Evident Scientific. Retrieved from [Link]

  • Fluorescence and UV-VIS Spectra. (2019). Bio-protocol, 9(16), e3333. Retrieved from [Link]

  • Indenone‐ or indanone‐containing natural products and bioactive compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. (2019). Retrieved from [Link]

  • General method of UV-Vis and fluorescence titration. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. (2021). European Journal of Medicinal Chemistry, 223, 113642. Retrieved from [Link]

  • An Introduction to Fluorescence Spectroscopy. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Lab 4: Molecular Fluorescence. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. (2015). JoVE, (102), e52924. Retrieved from [Link]

  • Photochemical and photophysical properties of indoprofen. (2003). Photochemistry and Photobiology, 77(5), 487-491. Retrieved from [Link]

  • Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair. (2022). Organic & Biomolecular Chemistry, 20(29), 5820-5835. Retrieved from [Link]

  • Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. (2022). Organic & Biomolecular Chemistry, 20(29), 5820-5835. Retrieved from [Link]

  • Experimental and Quantum Chemical Computational Study of (E)-1-[5-(3,4-dimethylphenyldiazenyl)-2-hydroxyphenyl]ethanone. (2019). Journal of Molecular Structure, 1175, 83-93. Retrieved from [Link]

  • Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2018). Beilstein Journal of Organic Chemistry, 14, 2336–2368. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,3-Diphenyl-1-indenone Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3-diphenyl-1-indenone derivatives, a class of compounds demonstrating significant promise across diverse scientific fields. We will delve into their synthesis, explore their multifaceted mechanisms of action, and highlight their potential applications, particularly in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique properties of this chemical scaffold.

Introduction: The Versatile Indenone Core

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] When substituted with phenyl groups at the 2 and 3 positions, the resulting this compound core gains unique steric and electronic properties that give rise to a host of potential applications. These derivatives have emerged as potent agents in oncology, neurology, and inflammatory disease research, while also showing promise as advanced functional materials.[1][3] This guide will synthesize field-proven insights and detailed methodologies to provide a robust framework for the scientific exploration of these compelling molecules.

Synthesis of the this compound Scaffold

The construction of the 2,3-diaryl indenone core can be achieved through several modern synthetic strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution patterns on the aryl rings. A prevalent and efficient method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Causality in Synthesis: The Suzuki-Miyaura coupling is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids. This allows for the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies. The palladium catalyst is essential as it facilitates the key transmetalation and reductive elimination steps that form the crucial carbon-carbon bonds.

Below is a generalized workflow for this synthetic approach.

G cluster_0 Starting Materials cluster_1 Reaction Conditions A 2,3-Dibromo-1-indenone F This compound Derivative A->F Suzuki-Miyaura Cross-Coupling B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->A D Base (e.g., Na2CO3, K2CO3) D->A E Solvent (e.g., Toluene/Ethanol/Water) E->A G drug Indenone Derivative tubulin Tubulin Monomers drug->tubulin Binds to nfkb NF-κB Inhibition drug->nfkb Inhibits microtubules Microtubule Instability tubulin->microtubules Prevents Polymerization mitosis Mitotic Spindle Disruption microtubules->mitosis g2m G2/M Phase Arrest mitosis->g2m apoptosis Apoptosis g2m->apoptosis Triggers parp PARP Cleavage apoptosis->parp Leads to nfkb->apoptosis Promotes

Sources

Crystal structure of 2,3-Diphenyl-1-indenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2,3-Diphenyl-1-indenone

Introduction

This compound is a crystalline organic solid belonging to the indenone family of compounds.[1][2] The indenone core is a recognized structural motif in various biologically active molecules and functional organic materials.[1] A thorough understanding of the three-dimensional atomic arrangement, or crystal structure, is fundamental to elucidating structure-property relationships. This knowledge is critical for professionals in drug development and materials science, as the crystal packing and molecular conformation directly influence key physical and chemical properties such as solubility, stability, and bioavailability.

This technical guide provides a comprehensive analysis of the single-crystal X-ray structure of this compound (C₂₁H₁₄O).[3] It details the experimental methodology for obtaining and analyzing the crystal, presents the definitive crystallographic data, and discusses the key features of its molecular geometry and supramolecular assembly. The information is grounded in authoritative crystallographic data to ensure scientific integrity for researchers and scientists.

Experimental Methodologies

Synthesis and Crystallization Protocol

The synthesis of indenone derivatives can be achieved through various methods, including intramolecular Friedel-Crafts acylations or transition-metal-catalyzed ring-closing reactions.[4][5] For the purpose of this guide, we will focus on the critical final step: obtaining diffraction-quality single crystals.

Protocol for Crystallization of this compound:

  • Material Procurement: Obtain solid this compound (CAS No: 1801-42-9).[6][7] The material typically appears as red crystals with a melting point of approximately 153-154 °C.[6]

  • Solvent Selection: Choose a suitable solvent for recrystallization. Benzene has been successfully used to grow high-quality single crystals of this compound.[3]

  • Dissolution: Prepare a saturated solution by dissolving the this compound powder in a minimal amount of benzene at a slightly elevated temperature.

  • Slow Evaporation: Cover the vessel containing the solution with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent at room temperature (approximately 293 K). This slow process is crucial to permit the ordered growth of large single crystals.

  • Crystal Harvesting: Over a period of several days to a week, red, transparent crystals suitable for X-ray diffraction will form.[3] Carefully select a well-formed crystal with dimensions appropriate for mounting (e.g., 0.62 x 0.30 x 0.25 mm).[3]

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The definitive method for determining the atomic arrangement in a crystal is Single-Crystal X-ray Diffraction. The workflow described here is based on the established crystallographic study of this compound.[3]

Step-by-Step SC-XRD Analysis:

  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer (e.g., a Nicolet R3m/p). Data is collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 293 K).[3] A systematic collection of diffraction spots is performed by rotating the crystal in the X-ray beam.

  • Unit Cell Determination: A preliminary set of diffraction images is used to determine the crystal lattice parameters and Bravais lattice. The unit cell dimensions are refined using a least-squares fit of 25 centered reflections.[3]

  • Data Reduction: The raw diffraction intensities are corrected for various factors, including Lorentz-polarization effects and absorption. An empirical absorption correction based on ψ-scans is applied to ensure data accuracy.[3]

  • Structure Solution: The crystallographic phase problem is solved using direct methods, which provide an initial electron density map and a preliminary structural model.[3]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process refines atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors, typically measured by the R-factor.

Below is a diagram illustrating the logical flow of the experimental process.

G cluster_synthesis Synthesis & Crystallization cluster_xrd X-Ray Diffraction & Analysis Syn Synthesize Compound Diss Dissolve in Benzene Syn->Diss Evap Slow Evaporation Diss->Evap Harvest Harvest Single Crystal Evap->Harvest Mount Mount Crystal Harvest->Mount Select Quality Crystal Collect Collect Diffraction Data (Mo Kα, 293 K) Mount->Collect Reduce Data Reduction (Corrections) Collect->Reduce Solve Structure Solution (Direct Methods) Reduce->Solve Refine Structure Refinement (Least-Squares) Solve->Refine Final Final Structural Model Refine->Final

Schematic of the this compound molecule.

The X-ray diffraction study reveals that the central indene moiety and its attached carbonyl oxygen atom are essentially planar, with a root-mean-square deviation of 0.03 Å. [3]The two phenyl rings are also individually planar but are twisted out of the plane of the indene core. The phenyl ring at position C2 forms a dihedral angle of 52.6°, while the phenyl ring at position C3 forms an angle of 38.1° with the indene plane. [3]This non-coplanar arrangement is a key structural feature, minimizing steric hindrance between the phenyl groups and the indenone system.

Crystallographic Data and Crystal Packing

The crystal structure of this compound was solved in the monoclinic crystal system and assigned to the P2₁/n space group. [3]This indicates that the crystal possesses a center of inversion symmetry. The unit cell contains four molecules (Z = 4). [3]A summary of the crystallographic data is presented in the table below.

Parameter Value
Chemical FormulaC₂₁H₁₄O [3]
Formula Weight (Mr)282.35 [3]
Crystal SystemMonoclinic [3]
Space GroupP2₁/n [3]
a (Å)9.503 (1) [3]
b (Å)17.157 (3) [3]
c (Å)9.894 (1) [3]
β (°)110.723 (9) [3]
Volume (V) (ų)1508.8 (3) [3]
Z4 [3]
Calculated Density (Dx)1.243 g cm⁻³ [3]
Radiation, λ (Å)Mo Kα, 0.71073 [3]
Temperature (K)293 [3]
Final R-factor0.0457 for 1809 reflections [3]

Table 1: Crystal data and structure refinement for this compound. [3] The packing of molecules within the crystal lattice is governed by non-covalent intermolecular interactions. [8][9]In the crystal structure of this compound, the absence of strong hydrogen bond donors means that the supramolecular architecture is primarily dictated by weaker forces. These include van der Waals interactions and potentially weak C-H···O hydrogen bonds between the phenyl hydrogens and the carbonyl oxygen of adjacent molecules. The twisted orientation of the phenyl rings also allows for potential π-π stacking interactions between neighboring molecules, which contribute to the overall stability of the crystal lattice. [8]Understanding these interactions is key to predicting crystal morphology and physical properties. [10]

Conclusion

The crystal structure of this compound has been definitively characterized by single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic P2₁/n space group and features a planar indenone core with two phenyl rings twisted at significant angles relative to this plane. [3]The molecular packing is stabilized by a network of van der Waals forces and other weak intermolecular interactions. [8][9]This detailed structural information provides an essential foundation for researchers in medicinal chemistry and materials science, enabling rational drug design, polymorphism screening, and the development of novel organic materials with tailored properties.

References

  • Watson, W. H., & Nagl, A. (1987). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 43(12), 2444-2445. [Link]

  • ChemSynthesis. (n.d.). 2,3-diphenyl-1H-inden-1-one. Retrieved January 10, 2024, from [Link]

  • Gushchin, P. A., et al. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved January 10, 2024, from [Link]

  • de Jong, M. R., et al. (n.d.). Regioselective Synthesis of Indanones. Retrieved January 10, 2024, from [Link]

  • ResearchGate. (n.d.). Intermolecular Interactions in Crystals. Retrieved January 10, 2024, from [Link]

  • Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved January 10, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved January 10, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Diphenyl-1-indanone. PubChem Compound Database. Retrieved January 10, 2024, from [Link]

  • Organic Syntheses. (n.d.). 2-indanone. Retrieved January 10, 2024, from [Link]

  • Wikipedia. (n.d.). 1-Indanone. Retrieved January 10, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions. Retrieved January 10, 2024, from [Link]

Sources

Solubility of 2,3-Diphenyl-1-indenone in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,3-Diphenyl-1-indenone in Common Organic Solvents

Introduction

This compound is a crystalline solid with the molecular formula C₂₁H₁₄O. Its unique structure, featuring a fused ring system with two phenyl substituents, makes it a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry. The solubility of this compound in various organic solvents is a critical parameter for researchers and drug development professionals, influencing reaction conditions, purification methods, and formulation strategies.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. Given the scarcity of published quantitative solubility data for this specific molecule, this document serves as a first-principles guide, combining theoretical predictions with a detailed, field-proven experimental protocol.

Part 1: A Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] To predict the solubility of this compound, we must first analyze its molecular structure and the nature of the intermolecular forces it can exhibit.

Molecular Structure Analysis of this compound

The structure of this compound is characterized by two key features that dictate its solubility:

  • A Large, Non-Polar Framework: The molecule is dominated by a large hydrocarbon backbone, consisting of the indenone core and two phenyl rings. This extensive aromatic system is non-polar and will primarily interact with solvents through van der Waals forces. The presence of multiple aromatic rings generally leads to decreased aqueous solubility and increased solubility in non-polar organic solvents.[3][4]

  • A Polar Carbonyl Group: The ketone (C=O) functional group introduces a polar region into the molecule. The difference in electronegativity between the carbon and oxygen atoms creates a dipole moment, allowing for dipole-dipole interactions.[5]

The overall solubility of this compound is a balance between these opposing characteristics. The large non-polar surface area suggests that the compound will be sparingly soluble in highly polar solvents like water but will exhibit greater solubility in solvents with significant non-polar character.

The Influence of Solvent Properties

The choice of solvent is critical in determining the extent to which this compound will dissolve.[6] Organic solvents can be broadly classified based on their polarity:

  • Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack a significant dipole moment and primarily engage in van der Waals interactions.[2] Due to the large non-polar nature of this compound, it is predicted to have good solubility in these solvents. Toluene, being an aromatic solvent, may further enhance solubility through π-π stacking interactions with the phenyl rings of the solute.[7]

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents possess a dipole moment but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[6] The carbonyl group of this compound can interact favorably with the dipoles of these solvents. Therefore, moderate to good solubility is expected in this class of solvents.

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[6] While the carbonyl oxygen of this compound can act as a hydrogen bond acceptor, the large non-polar bulk of the molecule is likely to hinder its dissolution in highly polar protic solvents. Solubility is expected to be limited in these solvents, particularly in water.

The following diagram illustrates the relationship between the properties of this compound and various solvent classes.

G This compound This compound Large Non-Polar Surface Large Non-Polar Surface This compound->Large Non-Polar Surface Polar Carbonyl Group Polar Carbonyl Group This compound->Polar Carbonyl Group Non-Polar Solvents Non-Polar Solvents Large Non-Polar Surface->Non-Polar Solvents  'Like dissolves like' Polar Aprotic Solvents Polar Aprotic Solvents Polar Carbonyl Group->Polar Aprotic Solvents  Dipole-dipole interactions Polar Protic Solvents Polar Protic Solvents Polar Carbonyl Group->Polar Protic Solvents  H-bond acceptor High Solubility High Solubility Non-Polar Solvents->High Solubility Moderate Solubility Moderate Solubility Polar Aprotic Solvents->Moderate Solubility Low Solubility Low Solubility Polar Protic Solvents->Low Solubility

Caption: Predicted solubility based on molecular interactions.

Part 2: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining accurate solubility data. The shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a compound.[8][9]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until the solution reaches equilibrium.[10][11] At this point, the solution is saturated, and any undissolved solid remains. After separating the solid and liquid phases, the concentration of the dissolved compound in the clear supernatant is measured, which represents its equilibrium solubility.

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of glass vials with screw caps. A starting point could be 10-20 mg of the solid.

    • Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

    • Include a small magnetic stir bar in each vial if available.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a shaker or magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for slowly dissolving compounds.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Alternatively, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.

  • Sample Preparation for Analysis:

    • Carefully take an aliquot of the clear, saturated solution.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., HPLC). The dilution factor must be accurately recorded.

The following diagram outlines the experimental workflow for the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add precise volume of solvent A->B C Seal and agitate for 24-72h at constant temperature B->C D Settle undissolved solid C->D E Centrifuge or filter supernatant D->E F Dilute aliquot of clear solution E->F G Quantify concentration by HPLC F->G

Caption: Shake-flask experimental workflow.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining the concentration of a compound in solution.[12][13]

  • Method Development:

    • Mobile Phase: A mixture of a polar solvent (e.g., acetonitrile or methanol) and water is typically used for reversed-phase HPLC. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time for this compound.

    • Column: A C18 column is a good starting point for a non-polar compound like this.

    • Detection: this compound has a chromophore that absorbs UV light. The UV detector should be set to a wavelength of maximum absorbance (λ_max) for the compound to ensure high sensitivity.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the final dilution of the samples.

    • Inject these standards into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration. This curve should be linear over the range of concentrations of the standards.

  • Sample Analysis and Calculation:

    • Inject the diluted sample from the shake-flask experiment into the HPLC system and determine its peak area.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

Part 3: Data Presentation and Interpretation

The results of the solubility experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Predicted Solubility Data Table

The following table provides a hypothetical summary of the expected solubility of this compound in a range of common organic solvents, categorized by their polarity. These values are for illustrative purposes and should be determined experimentally.

Solvent ClassSolventDielectric Constant (Approx.)Predicted Solubility
Non-Polar n-Hexane1.9Moderate
Toluene2.4High
Diethyl Ether4.3Moderate to High
Polar Aprotic Dichloromethane9.1High
Ethyl Acetate6.0Moderate
Acetone21Moderate
Acetonitrile37.5Low to Moderate
Dimethylformamide (DMF)38.3Moderate
Dimethyl Sulfoxide (DMSO)46.7Moderate
Polar Protic Ethanol24.5Low to Moderate
Methanol32.7Low
Water80.1Very Low
Interpreting the Experimental Results

The experimentally determined solubility values should be compared with the theoretical predictions. Any significant deviations may be due to specific solute-solvent interactions not accounted for in the simple "like dissolves like" model. It is also crucial to consider factors that can influence solubility measurements:

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with increasing temperature.[14] Therefore, maintaining a constant temperature during the experiment is critical.

  • Purity of the Compound: Impurities in the this compound sample can affect its solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in research and development. This guide has provided a robust framework for both predicting and experimentally determining its solubility in common organic solvents. By combining a theoretical analysis of its molecular structure with a detailed, practical protocol using the shake-flask method and HPLC analysis, researchers can confidently generate the reliable solubility data needed for their specific applications. The principles and methodologies outlined herein are not only applicable to this compound but can also be adapted for the solubility assessment of other novel compounds.

References

Sources

The Synthesis of 2,3-Diphenyl-1-indenone: A Journey Through Classic and Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diphenyl-1-indenone is a vital scaffold in organic synthesis and medicinal chemistry. Its unique conjugated system and reactive ketone functionality make it a versatile precursor for a variety of more complex molecules, including potential therapeutic agents. The indanone core is a privileged structure found in numerous biologically active compounds, and the 2,3-diphenyl substitution pattern offers a unique steric and electronic profile for further functionalization. This guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this compound, offering a deep dive into the core chemical principles, mechanistic underpinnings, and practical laboratory protocols.

Historical Perspective and Key Synthetic Strategies

The synthesis of the indanone core dates back to the early 20th century, with the first preparations of the parent 1-indanone being reported in the 1920s and 1930s.[1][2] These early methods often relied on intramolecular cyclizations of appropriately substituted benzene derivatives, a theme that continues in modern synthesis. The development of synthetic routes to this compound, a more complex derivative, has been driven by the application of classical name reactions and the advent of modern catalytic methods.

Two major historical pillars in the synthesis of indenones, including the 2,3-diphenyl variant, are the Intramolecular Friedel-Crafts Acylation and the Nazarov Cyclization . These reactions represent the classical approaches and are still relevant today. More recently, various transition-metal-catalyzed annulations have emerged, offering alternative and often more efficient pathways to this important molecule.

Classical Synthesis: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is one of the most fundamental and widely used methods for the construction of the indanone skeleton.[1][3][4] The general principle involves the cyclization of a suitable acyl precursor, typically a 3-arylpropionic acid or its corresponding acyl chloride, onto an aromatic ring in the presence of a strong acid catalyst.

Mechanism and Rationale

The reaction proceeds via the generation of a highly electrophilic acylium ion from the carboxylic acid or acyl chloride. This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. Subsequent deprotonation re-aromatizes the ring and yields the cyclized indanone product. The choice of catalyst is crucial; strong Lewis acids like aluminum chloride (AlCl₃) or protic acids like polyphosphoric acid (PPA) are commonly employed to facilitate the formation of the acylium ion.[4]

Friedel_Crafts sub Precursor (e.g., Acyl Chloride) int1 Acylium Ion Intermediate sub->int1 + Catalyst cat Lewis Acid (e.g., AlCl3) int2 Sigma Complex int1->int2 Intramolecular Electrophilic Attack prod This compound int2->prod Deprotonation

Caption: Generalized workflow for Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: A Classic Approach

A series of preparative experiments for this compound suitable for organic chemistry students was described in a 1971 publication in the Journal of Chemical Education.[5] This highlights the robustness and historical significance of this approach. While the specific precursor for this compound via a direct intramolecular Friedel-Crafts acylation of a simple, acyclic precursor is less common due to the challenge of installing the vicinal phenyl groups, the principle remains a cornerstone of indanone synthesis. Modern variations often employ precursors that already contain a portion of the cyclic system.

The Nazarov Cyclization: An Elegant Electrocyclic Approach

The Nazarov cyclization, first reported by Ivan Nazarov in 1941, is a powerful method for the synthesis of cyclopentenones from divinyl ketones.[6][7] This reaction has been adapted for the synthesis of a wide variety of substituted indenones, including this compound. The key step is a 4π-electrocyclic ring closure of a pentadienyl cation.

Mechanism of the Nazarov Cyclization

The reaction is typically initiated by a protic or Lewis acid, which coordinates to the carbonyl oxygen of the divinyl ketone. This activation facilitates a conrotatory 4π-electrocyclization to form a cyclic oxyallyl cation intermediate. Subsequent elimination of a proton, followed by tautomerization, yields the cyclopentenone product.[6][8] In the context of this compound synthesis, a chalcone derivative can serve as a precursor.[1]

Nazarov_Cyclization sub Divinyl Ketone Precursor int1 Pentadienyl Cation sub->int1 + Catalyst cat Acid Catalyst int2 4π-Electrocyclization (Conrotatory) int1->int2 int3 Oxyallyl Cation int2->int3 prod Cyclopentenone Product int3->prod Elimination & Tautomerization

Caption: Key mechanistic steps of the Nazarov Cyclization.

Experimental Protocol: Synthesis from a Chalcone Precursor

A representative procedure involves the acid-catalyzed cyclization of a chalcone (1,3-diphenyl-2-propen-1-one) derivative. For the synthesis of this compound, a suitably substituted chalcone would be required. A more direct application of the Nazarov cyclization for this specific target involves the use of a precursor that already incorporates the necessary aromatic ring. For instance, a chalcone can undergo a Nazarov reaction in the presence of trifluoroacetic acid to yield a 3-phenyl-1-indanone, which can be further functionalized.[1][2]

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the appropriate chalcone precursor through an Aldol condensation of a substituted acetophenone and benzaldehyde.

  • Cyclization: Dissolve the chalcone in a suitable solvent, such as dichloromethane.

  • Acid Addition: Add a strong acid catalyst, for example, trifluoroacetic acid or a Lewis acid like aluminum chloride, to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water or a mild base, and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired indanone.

Modern Synthetic Approaches: Transition-Metal Catalysis

In recent decades, transition-metal catalysis has revolutionized organic synthesis, and the preparation of indenones is no exception. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

Palladium-Catalyzed Annulations

Palladium catalysts are particularly versatile for the synthesis of 2,3-disubstituted indenones. One common strategy involves the carboannulation of internal alkynes with suitable coupling partners. For instance, a palladium(II)-catalyzed reaction of internal alkynes with nitrostyrenes can afford 2,3-disubstituted indenones.[9] The proposed mechanism involves transmetalation of Pd(II) with an aldehyde generated from the nitrostyrene, followed by alkyne insertion and subsequent intramolecular cyclization.

Rhodium-Catalyzed Reactions

Rhodium catalysts have also been employed for the synthesis of 2,3-substituted indanones. A tandem carborhodium/cyclization and intramolecular proton shift pathway has been developed, which can proceed in water as the sole solvent under mild conditions.[9][10] This approach is compatible with a wide range of functionalized internal alkynes.

Other Metal-Catalyzed Syntheses

Other transition metals, such as cobalt and nickel, have also been utilized in the synthesis of indenones.[9] For example, cobalt catalysts can promote the annulation of benzoic esters and internal alkynes. Antimony pentafluoride (SbF₅) has been used to catalyze the one-pot reaction of phenylalkynes and aldehydes to produce 2,3-disubstituted indanones.[10] Similarly, a combination of indium(III) triflate (In(OTf)₃) and benzoic acid can synergistically promote the coupling of alkynes and acetals to form 2,3-disubstituted indanones via a tandem [2+2] cycloaddition and Nazarov reaction.[10]

Quantitative Data Summary

Synthetic MethodCatalyst/ReagentPrecursorsTypical YieldReference
Intramolecular Friedel-CraftsAlCl₃, PPA, Tb(OTf)₃3-Arylpropionic acids/chloridesModerate to Good[3][4][11]
Nazarov CyclizationTrifluoroacetic acid, Cu(II) triflateChalcones, Divinyl ketonesGood to Excellent[1][2]
Palladium-Catalyzed AnnulationPd(II) complexesInternal alkynes, NitrostyrenesModerate to Good[9]
Rhodium-Catalyzed CyclizationRh(I) complexesInternal alkynesGood to Excellent[9][10]
Antimony-Catalyzed ReactionSbF₅Phenylalkynes, AldehydesGood[10]
Indium-Catalyzed Tandem ReactionIn(OTf)₃ / Benzoic AcidAlkynes, AcetalsExcellent[10]

Applications in Drug Development and Research

The indanone scaffold is a key component in a number of pharmaceuticals and biologically active molecules. For example, derivatives of 1-indanone are used in the treatment of neurodegenerative diseases.[1] The 2,3-diarylindenone framework, in particular, has been investigated for its potential as an inhibitor of DNA repair proteins, which could have applications in cancer therapy.[9][12] The synthetic accessibility of this compound and its derivatives makes it an attractive starting point for the development of new therapeutic agents.

Conclusion

The synthesis of this compound has a rich history, rooted in the fundamental principles of organic chemistry. From the classical intramolecular Friedel-Crafts acylation and Nazarov cyclization to the more recent advancements in transition-metal catalysis, chemists have developed a diverse toolbox for constructing this valuable molecule. Understanding the historical context and the mechanistic nuances of these different synthetic routes is crucial for researchers and drug development professionals seeking to utilize the this compound scaffold in their own work. The continued development of novel, more efficient, and sustainable synthetic methods will undoubtedly further expand the applications of this important class of compounds.

References

  • Negi, R., et al. (2022). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. Organic & Biomolecular Chemistry, 20, 5820-5835. [Link]

  • Request PDF. (n.d.). Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair. ResearchGate. [Link]

  • Clark, T. J. (1971). Preparation of this compound and related compounds. Journal of Chemical Education, 48(8), 554. [Link]

  • Wikipedia. (n.d.). Nazarov cyclization reaction. [Link]

  • Cravotto, G., et al. (2011). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 16(5), 3583-3592. [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. [Link]

  • Fillion, E., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Photo‐Nazarov cyclization of aryl vinyl ketones to access indanones core. [Link]

  • van der Vlugt, J. I., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717-1720. [Link]

  • Kwiecień, H., & Szymańska, E. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

  • Kwiecień, H., & Szymańska, E. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

  • ChemSynthesis. (n.d.). 2,3-diphenyl-1H-inden-1-one. [Link]

  • Horan, J. E., & Schiessler, R. W. (n.d.). 2-indanone. Organic Syntheses. [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. [Link]

  • Request PDF. (n.d.). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Diaryl Indenones via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,3-Diaryl Indenone Scaffold

The 2,3-diaryl indenone core is a privileged structural motif in medicinal chemistry and materials science. These compounds exhibit a broad spectrum of biological activities, including potential as estrogen receptor ligands and inhibitors of DNA alkylation repair, making them attractive candidates for drug development.[1][2] Furthermore, their conjugated π-system imparts interesting photophysical properties, opening avenues for their application as fluorescent probes and materials for optoelectronic devices.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the efficient construction of these valuable molecules, offering a reliable method for the formation of the requisite carbon-carbon bonds.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2,3-diaryl indenones using the Suzuki-Miyaura cross-coupling reaction, with a focus on the coupling of 2,3-dihaloindenones with arylboronic acids.

Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 2,3-dihaloindenone. This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[4] For the synthesis of 2,3-diaryl indenones, 2,3-dibromoindenone is a commonly employed starting material.

  • Transmetalation: In this step, the organic moiety from the arylboronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two aryl groups, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: From Starting Materials to Purified Product

The synthesis of 2,3-diaryl indenones via Suzuki-Miyaura coupling follows a systematic workflow, from careful preparation of reagents to the final purification of the desired product.

Experimental_Workflow start Starting Materials: 2,3-Dibromoindenone Arylboronic Acid reaction Reaction Setup: Inert Atmosphere Heating start->reaction reagents Reagents: Pd Catalyst, Ligand, Base, Solvent reagents->reaction workup Aqueous Workup: Extraction & Washing reaction->workup purification Purification: Column Chromatography workup->purification product Purified 2,3-Diaryl Indenone purification->product

Caption: A generalized experimental workflow for 2,3-diaryl indenone synthesis.

Detailed Experimental Protocols

The following protocols provide a detailed guide for the synthesis of both symmetrical and unsymmetrical 2,3-diaryl indenones.

Protocol 1: Synthesis of Symmetrical 2,3-Diaryl-1-indenones

This protocol describes the reaction of 2,3-dibromo-1-indenone with two equivalents of an arylboronic acid to yield a symmetrically substituted product.[3]

Materials:

  • 2,3-Dibromo-1-indenone

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • To an oven-dried Schlenk flask, add 2,3-dibromo-1-indenone (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Stir the reaction mixture at 80-90 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Synthesis of Unsymmetrical 2,3-Diaryl-1-indenones via Sequential Coupling

This protocol outlines a one-pot, two-step procedure for the synthesis of unsymmetrically substituted 2,3-diaryl indenones by the sequential addition of two different arylboronic acids.[3]

Materials:

  • 2,3-Dibromo-1-indenone

  • First arylboronic acid (Aryl¹-B(OH)₂) (1.1 equivalents)

  • Second arylboronic acid (Aryl²-B(OH)₂) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Follow steps 1-3 from Protocol 1, using the first arylboronic acid (Aryl¹-B(OH)₂) (1.1 mmol).

  • Add anhydrous 1,4-dioxane (10 mL) and stir the reaction mixture at a lower temperature (e.g., 45 °C) to favor monosubstitution. Monitor the formation of the 2-bromo-3-aryl-1-indenone intermediate by TLC or LC-MS.[3]

  • Once the formation of the intermediate is maximized, add the second arylboronic acid (Aryl²-B(OH)₂) (1.1 mmol) to the reaction mixture under a positive flow of inert gas.

  • Increase the reaction temperature to 70-80 °C and continue stirring until the reaction is complete.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Data Summary: Key Reaction Parameters

The choice of catalyst, ligand, base, and solvent can significantly influence the outcome of the Suzuki-Miyaura coupling. The following table summarizes common parameters used in the synthesis of 2,3-diaryl indenones.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane45-8060-95[3]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100HighGeneral Suzuki Protocol
PdCl₂(dppf)dppfCs₂CO₃DMF80-100Good to ExcellentGeneral Suzuki Protocol

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise during the Suzuki-Miyaura cross-coupling. Here are some common issues and their potential solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Pd(0) sources can be sensitive to air and moisture. Consider using a fresh batch of catalyst or a more robust pre-catalyst.

    • Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure the reaction mixture and solvent are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Base Incompatibility: The choice of base is crucial. If K₂CO₃ is ineffective, consider stronger bases like Cs₂CO₃ or K₃PO₄. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause side reactions.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This side reaction can occur, especially in the presence of oxygen. Rigorous degassing can minimize this. Using a slight excess of the boronic acid can also help drive the desired cross-coupling.

    • Protodeborylation: The boronic acid can be protonated and decompose, particularly with electron-deficient arylboronic acids. Using anhydrous solvents and ensuring the base is thoroughly dried can mitigate this.

  • Difficulty in Sequential Coupling:

    • Lack of Selectivity: Achieving selective monosubstitution can be challenging. Lowering the reaction temperature and carefully monitoring the reaction progress are key. The reactivity difference between the two C-Br bonds in 2,3-dibromoindenone can be exploited for regioselectivity.[3]

    • Deactivation after First Coupling: The palladium catalyst may become less active after the first coupling step. In some cases, a second addition of the catalyst may be necessary before adding the second arylboronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2,3-diaryl indenones. By understanding the underlying mechanism, carefully controlling reaction parameters, and being prepared to troubleshoot potential issues, researchers can reliably access this important class of compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for the successful implementation of this powerful synthetic transformation.

References

  • Regioselective Arylation and Alkynylation of 2,3-Dibromo-1H-inden-1-one by Suzuki–Miyaura and Sonogashira Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 14, 2026, from [Link]

  • 2,3-Diarylindenes and 2,3-diarylindenones: synthesis, molecular structure, photochemistry, estrogen receptor binding affinity, and comparisons with related triarylethylenes. (1988). Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. (2022). Molecules. Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). RSC Advances. Retrieved January 14, 2026, from [Link]

  • The concise synthesis of unsymmetric triarylacetonitriles via Pd-catalyzed sequential arylation: a new synthetic approach to tri- and tetraarylmethanes. (2015). Organic Letters. Retrieved January 14, 2026, from [Link]

  • A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. (2017). Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. (2015). Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]

  • Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. (2003). The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2017). ACS Catalysis. Retrieved January 14, 2026, from [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2022). ChemRxiv. Retrieved January 14, 2026, from [Link]

Sources

Metal-Free Synthesis of 2,3-Diphenyl-1-indenone Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,3-Diphenyl-1-indenone Scaffolds

The 1-indenone core, particularly when substituted with aryl groups at the 2 and 3 positions, represents a privileged scaffold in medicinal chemistry and materials science. These derivatives are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. Their rigid, planar structure and extended π-system also make them attractive candidates for the development of organic light-emitting diodes (OLEDs) and fluorescent probes. The metal-free synthesis of these compounds is of paramount importance as it circumvents the issues of metal contamination in final products, which is a critical concern in pharmaceutical applications, and aligns with the principles of green chemistry by avoiding the use of often toxic and expensive heavy metal catalysts. This guide provides a comprehensive overview and a detailed protocol for a robust and reproducible metal-free synthesis of this compound derivatives.

Reaction Mechanisms and Key Chemical Transformations

The cornerstone of this metal-free synthesis is the base-catalyzed condensation of a 1,2-dicarbonyl compound, such as benzil, with a compound containing an active methylene group, like phenylacetic acid. The reaction proceeds through a cascade of classical organic transformations, culminating in the formation of the indenone ring system.

The most widely accepted mechanism for this transformation involves an initial Perkin-like condensation. The base, typically a tertiary amine like triethylamine or an acetate salt, deprotonates the α-carbon of phenylacetic acid to generate a carbanion. This nucleophile then attacks one of the carbonyl carbons of benzil, forming an aldol-type adduct. Subsequent dehydration and intramolecular cyclization, driven by the formation of a stable conjugated system, yields the this compound product. Acetic anhydride is often employed in this reaction, where it can act as a dehydrating agent and may also form a mixed anhydride with phenylacetic acid, making the methylene protons more acidic and facilitating the initial condensation.

Below is a generalized workflow for the synthesis of this compound derivatives.

Synthesis_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification cluster_Analysis Analysis Start Starting Materials (Benzil, Phenylacetic Acid) Mixing Combine Reactants and Reagents Start->Mixing Reagents Reagents (Acetic Anhydride, Base) Reagents->Mixing Heating Heat Reaction Mixture Mixing->Heating Reflux Quenching Quench Reaction Heating->Quenching Cooling Extraction Product Extraction Quenching->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

The following diagram illustrates the plausible reaction mechanism:

Reaction_Mechanism cluster_Step1 Step 1: Enolate Formation cluster_Step2 Step 2: Aldol-type Condensation cluster_Step3 Step 3: Intramolecular Cyclization & Dehydration PAA Phenylacetic Acid Enolate Enolate PAA->Enolate Deprotonation Base Base (e.g., Et3N) Base->PAA Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Benzil Benzil Benzil->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Condensation Product This compound Cyclized_Intermediate->Product - H2O

Caption: Plausible mechanism for the base-catalyzed synthesis of this compound.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents:

  • Benzil

  • Phenylacetic acid

  • Acetic anhydride

  • Triethylamine (or anhydrous sodium acetate)

  • Ethanol

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzil (1.0 eq), phenylacetic acid (1.0 eq), and acetic anhydride (3.0 eq).

  • Addition of Base: To the stirred mixture, slowly add triethylamine (1.5 eq). Alternatively, anhydrous sodium acetate (2.0 eq) can be used as the base.

  • Reaction: Heat the reaction mixture to reflux (approximately 140 °C) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water (200 mL) with stirring.

    • The crude product will precipitate. If an oily residue forms, continue stirring until it solidifies.

    • Collect the crude solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or glacial acetic acid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction parameters for the synthesis of various this compound derivatives, showcasing the versatility of this metal-free approach.

EntryBenzil Derivative (R¹)Phenylacetic Acid Derivative (R²)BaseSolventTime (h)Yield (%)
1UnsubstitutedUnsubstitutedTriethylamineAcetic Anhydride385-95
24,4'-DimethoxyUnsubstitutedSodium AcetateAcetic Anhydride480-90
3Unsubstituted4-ChloroTriethylamineAcetic Anhydride3.582-92
44,4'-Dichloro4-MethoxySodium AcetateAcetic Anhydride475-85

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. This section provides insights into common issues and strategies for optimization.

Problem Potential Cause Solution
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Ensure reagents are pure and anhydrous.
Side reactions.Use a milder base or lower the reaction temperature.
Formation of a Tar-like Substance High reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction closely by TLC.
Impurities in starting materials.Purify starting materials before use.
Difficulty in Product Solidification Presence of impurities.Try to induce crystallization by scratching the inside of the beaker with a glass rod or adding a seed crystal.
Insufficient washing of the crude product.Ensure thorough washing with water to remove acetic acid and other soluble impurities.
Product is Difficult to Purify Formation of closely related byproducts.Consider column chromatography for purification if recrystallization is ineffective.

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Start Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Low_Yield Low Yield? Check_Purity->Low_Yield [Purity OK] Purify_Reactants Purify Reactants Check_Purity->Purify_Reactants [Impure] Tarry_Product Tarry Product? Low_Yield->Tarry_Product [No] Increase_Time_Temp Increase Reaction Time/Temp Low_Yield->Increase_Time_Temp [Yes] Purification_Issue Purification Issues? Tarry_Product->Purification_Issue [No] Reduce_Temp Reduce Reaction Temp Tarry_Product->Reduce_Temp [Yes] Success Successful Synthesis Purification_Issue->Success [No] Chromatography Use Column Chromatography Purification_Issue->Chromatography [Yes] Increase_Time_Temp->Start Change_Base Use Milder Base Change_Base->Start Reduce_Temp->Change_Base Chromatography->Success Purify_Reactants->Start

Caption: A troubleshooting workflow for the synthesis of this compound.

Conclusion

The metal-free synthesis of this compound derivatives via the base-catalyzed condensation of benzils and phenylacetic acids is an efficient, cost-effective, and environmentally benign method. This protocol provides a reliable foundation for researchers in academia and industry to access these valuable compounds for further investigation in drug discovery and materials science. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize the synthesis to achieve high yields of pure products.

References

  • Walker, B. J. (2001). Organophosphorus chemistry. Royal Society of Chemistry.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical.
  • Pauson, P. L. (1955). The Chemistry of the Tropolones. Chemical Reviews, 55(1), 9–136.

2,3-Diphenyl-1-indenone as a derivatization reagent for amine analysis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Analysis of Primary Amines Using 2,3-Diphenyl-1-indenone as a Pre-Column Derivatization Reagent

Authored by: Gemini, Senior Application Scientist

Abstract

The quantitative analysis of primary amines, particularly those of low molecular weight, presents a significant challenge in High-Performance Liquid Chromatography (HPLC) due to their typical lack of a strong native chromophore, leading to poor sensitivity with UV-Vis detection. This application note details a robust and highly sensitive method for the analysis of primary amines through pre-column derivatization using this compound. The reaction proceeds via the formation of a Schiff base, attaching the highly conjugated indenone moiety to the target amine. This imparts a strong UV absorbance to the derivative, enabling low-level detection and quantification. The resulting non-polar derivative also exhibits excellent retention and peak shape characteristics on reversed-phase columns. This document provides a comprehensive guide, including the underlying reaction chemistry, a detailed step-by-step protocol for derivatization and HPLC analysis, and a framework for method validation.

Introduction: The Rationale for Derivatization

Many biologically and pharmaceutically relevant compounds, such as small alkylamines, amino acids, and catecholamine neurotransmitters, are primary amines. Their analysis is crucial in drug development, environmental monitoring, and food quality control. However, their physical properties—high polarity, low molecular weight, and lack of a significant chromophore—make direct analysis by RP-HPLC with UV detection difficult and insensitive.[1][2]

Pre-column derivatization is a powerful strategy to overcome these limitations.[3] By reacting the analyte with a carefully selected reagent, its chemical properties can be altered to be more suitable for a given analytical system. An ideal derivatization reagent for UV detection should:

  • React specifically and rapidly with the target functional group under mild conditions.

  • Possess a strong chromophore to ensure high molar absorptivity for the derivative.

  • Form a stable product that is easily separable by HPLC.

This compound is an excellent candidate reagent that meets these criteria. Its core structure contains a ketone functional group that can react with primary amines. Furthermore, the extensive conjugated π-system, encompassing two phenyl rings and an indenone core, constitutes a potent chromophore, promising a significant enhancement in detection sensitivity.

Principle of the Method: Schiff Base Formation

The derivatization chemistry is based on the classic reaction between a primary amine and a ketone to form an imine, also known as a Schiff base.[4] The reaction is typically catalyzed by a weak acid.

The mechanism involves two key stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral carbinolamine intermediate.

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the imine derivative.

Controlling the pH is critical for this reaction. A pH around 4-5 is often optimal because it is acidic enough to catalyze dehydration but not so acidic that it fully protonates the primary amine, which would render it non-nucleophilic.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine Primary Amine (R-NH₂) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Attack Reagent This compound Reagent->Carbinolamine Product Imine Derivative (Schiff Base) Carbinolamine->Product Dehydration (+H⁺, -H₂O) Water H₂O Carbinolamine->Water

Caption: Reaction of a primary amine with this compound.

Detailed Experimental Protocol

This protocol provides a self-validating system for the derivatization and analysis of a model primary amine, such as hexylamine.

Required Materials and Reagents
  • Reagents: this compound, Hexylamine (or other primary amine standard), HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), HPLC-grade Water, Acetic Acid (glacial), Sodium Acetate.

  • Equipment: HPLC system with UV/PDA detector, analytical balance, volumetric flasks, pipettes, autosampler vials, 0.22 µm syringe filters.

Preparation of Solutions
  • Amine Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of hexylamine and dissolve in a 100 mL volumetric flask with 50:50 (v/v) Methanol:Water.

  • Derivatization Reagent (DPI) Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in a 10 mL volumetric flask with Acetonitrile.

  • Catalyst Buffer (0.5 M Acetate Buffer, pH 5.0): Prepare by mixing appropriate volumes of 0.5 M acetic acid and 0.5 M sodium acetate solutions.

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

Derivatization Procedure

Causality: This procedure is designed to drive the reaction to completion by using an excess of the derivatization reagent and providing the optimal acidic environment and thermal energy.

  • Prepare Calibration Standards: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the Amine Stock Solution with 50:50 Methanol:Water.

  • Reaction Setup: In an autosampler vial, pipette 100 µL of the amine standard (or sample extract).

  • Add Reagent: Add 200 µL of the DPI Solution. The excess of reagent ensures that even trace amounts of amine are derivatized.

  • Add Catalyst: Add 50 µL of the Catalyst Buffer (pH 5.0). This establishes the ideal pH for efficient Schiff base formation.

  • Incubate: Cap the vial, vortex briefly, and place in a heating block or water bath at 60°C for 30 minutes. The heat accelerates the dehydration step of the reaction.

  • Dilute and Filter: After cooling to room temperature, dilute the reaction mixture with 650 µL of Mobile Phase (e.g., 50:50 ACN:Water) to a final volume of 1 mL. Filter through a 0.22 µm syringe filter into a clean autosampler vial prior to injection. Dilution ensures the concentration is within the detector's linear range and that the sample solvent is compatible with the initial mobile phase conditions.

HPLC-UV Analysis Workflow

Workflow prep Sample/Standard Preparation deriv Derivatization (Amine + DPI + Catalyst) prep->deriv incubate Incubation (60°C, 30 min) deriv->incubate dilute Dilution & Filtration incubate->dilute inject HPLC Injection & Separation dilute->inject detect UV Detection & Data Acquisition inject->detect quant Quantification detect->quant

Caption: Overall experimental workflow from sample to result.

Recommended HPLC Conditions

The large, hydrophobic diphenyl-indenone adduct is ideally suited for reversed-phase chromatography.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient 60% B to 95% B in 10 min; Hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 265 nm (or optimal wavelength determined by PDA)

Rationale for Choices: A C18 column provides excellent retention for the non-polar derivative. The gradient elution starts at a moderate organic content to focus the analyte on the column head and ramps up to elute the highly retained derivative, ensuring a sharp peak. The detection wavelength of 265 nm is chosen as a typical absorbance maximum for highly conjugated aromatic systems; a photodiode array (PDA) detector should be used initially to determine the true λ-max of the derivative for maximum sensitivity.

Method Validation Framework

To ensure the trustworthiness and reliability of the protocol, the method must be validated according to established guidelines.[5] The following parameters should be assessed.[6][7][8]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity Analysis of 5-6 calibration standards across the expected concentration range. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) Spiking a blank matrix with known analyte concentrations at low, medium, and high levels and calculating the percent recovery.80-120% recovery
Precision (Repeatability) Performing multiple injections (n=6) of the same sample and calculating the Relative Standard Deviation (RSD) of the peak areas.RSD ≤ 2.0%
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Often calculated as 3.3 * (Standard Deviation of Response / Slope).Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of analyte that can be accurately quantified. Often calculated as 10 * (Standard Deviation of Response / Slope).Signal-to-Noise Ratio ≥ 10; Precision (RSD) at LOQ ≤ 10%
Specificity Demonstrating that the method can unequivocally assess the analyte in the presence of other components (e.g., unreacted reagent, matrix).Peak purity analysis (PDA), no interfering peaks at analyte RT

Expected Results & Conclusion

This method provides a powerful tool for the sensitive and reliable quantification of primary amines. The derivatization with this compound successfully converts polar, non-absorbing amines into a derivative with excellent chromatographic and spectrophotometric properties. A typical result will show a well-resolved, sharp peak for the derivatized amine, eluting significantly later than the unreacted reagent or other polar matrix components. The high molar absorptivity of the indenone tag allows for quantification at low ng/mL levels, far exceeding the capabilities of direct injection methods. The provided protocol, when fully validated, establishes a trustworthy and authoritative method for researchers, scientists, and drug development professionals engaged in amine analysis.

References

  • Macedonian Journal of Chemistry and Chemical Engineering. (2016). Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD.
  • Journal of the Korean Society for Applied Biological Chemistry. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]

  • PLoS ONE. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • Lucrări Științifice. (2011). VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. [Link]

  • ResearchGate. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • Helda - University of Helsinki. (2016). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Stain Technol. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. [Link]

  • MDPI. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. [Link]

  • Journal of Pharmaceutical Analysis. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]

  • ResearchGate. (2008). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. [Link]

  • Molecules. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

  • RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • American Journal of Analytical Chemistry. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Arkivoc. (2018). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Michigan State University Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. [Link]

  • ResearchGate. (2019). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. [Link]

Sources

Application Notes and Protocols for 2,3-Diphenyl-1-indenone Inhibition of DNA Alkylation Repair

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Core of Chemotherapy Resistance

In the landscape of cancer therapy, alkylating agents remain a cornerstone of many treatment regimens. Their efficacy lies in their ability to inflict cytotoxic damage to DNA, primarily through the addition of alkyl groups to DNA bases. This damage, if left unrepaired, can block DNA replication and transcription, ultimately leading to cell death. However, cancer cells are not passive targets. They have evolved robust DNA repair mechanisms to counteract the effects of these agents, leading to therapeutic resistance.

A key pathway in this defense is the Base Excision Repair (BER) pathway, which is responsible for repairing small, non-helix-distorting base lesions, including those induced by alkylating agents. A pivotal enzyme in this pathway is the Apurinic/Apyrimidinic Endonuclease 1 (APE1). By targeting APE1, we can effectively shut down a critical DNA repair route, thereby sensitizing cancer cells to the therapeutic effects of alkylating agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2,3-Diphenyl-1-indenone , a potent and specific inhibitor of APE1, to study and enhance the efficacy of DNA alkylation-based cancer therapies. We will delve into the mechanism of action, provide detailed protocols for its application in cell-based assays, and offer insights into the interpretation of results.

Mechanism of Action: APE1 Inhibition via this compound

The BER pathway is a multi-step process initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. APE1 is the primary enzyme responsible for incising the DNA backbone at the 5' side of this AP site, generating a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) residue. This action is crucial for the subsequent steps of DNA synthesis and ligation to complete the repair.

This compound is a small molecule inhibitor that is believed to bind to the active site of APE1, preventing it from processing AP sites. This inhibition leads to an accumulation of unrepaired AP sites within the genome. When a cell attempts to replicate its DNA, these unrepaired lesions can lead to the formation of DNA double-strand breaks, a more severe form of DNA damage that can trigger apoptosis or programmed cell death.

By combining this compound with a DNA alkylating agent, such as methyl methanesulfonate (MMS), we can create a synergistic cytotoxic effect. The alkylating agent generates the initial DNA lesions, and the indenone derivative prevents their repair, leading to a lethal accumulation of DNA damage in cancer cells.

BER_Pathway_Inhibition Mechanism of APE1 Inhibition by this compound cluster_0 Base Excision Repair (BER) Pathway cluster_1 Inhibitory Action cluster_2 Cellular Outcome DNA_Alkylation DNA Alkylation (e.g., by MMS) Damaged_Base Alkylated Base DNA_Alkylation->Damaged_Base DNA_Glycosylase DNA Glycosylase Damaged_Base->DNA_Glycosylase recognizes AP_Site AP Site Formation DNA_Glycosylase->AP_Site excises base APE1 APE1 Endonuclease AP_Site->APE1 recruits Repair_Progression DNA Synthesis & Ligation APE1->Repair_Progression incises DNA Accumulation Accumulation of Unrepaired AP Sites APE1->Accumulation leads to (when inhibited) Repaired_DNA Repaired DNA Repair_Progression->Repaired_DNA Indenone This compound Inhibition Inhibition Indenone->Inhibition Inhibition->APE1 Replication_Stress Replication Stress Accumulation->Replication_Stress DSBs Double-Strand Breaks Replication_Stress->DSBs Apoptosis Apoptosis DSBs->Apoptosis Experimental_Workflow General Experimental Workflow cluster_assays Endpoint Assays Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Pre_incubation Pre-incubate with This compound Cell_Seeding->Pre_incubation Treatment Treat with DNA Alkylating Agent (MMS) Pre_incubation->Treatment Incubation Incubate for Specified Time Treatment->Incubation Endpoint_Assay Perform Endpoint Assay Incubation->Endpoint_Assay Data_Analysis Data Analysis and Interpretation Endpoint_Assay->Data_Analysis MTT MTT Assay (Cytotoxicity) Endpoint_Assay->MTT Comet Comet Assay (DNA Damage) Endpoint_Assay->Comet HCR Host Cell Reactivation (DNA Repair Capacity) Endpoint_Assay->HCR Clonogenic Clonogenic Survival (Long-term Viability) Endpoint_Assay->Clonogenic End End Data_Analysis->End

Caption: A generalized workflow for assessing the effects of this compound.

Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Follow the cell seeding and treatment protocol in a 96-well plate.

  • After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

ParameterRecommendation
Cell Seeding Density 5,000 - 10,000 cells/well
This compound 1 - 20 µM (initial screen)
MMS Concentration 100 - 500 µM (initial screen)
Incubation Time 24 - 72 hours
MTT Incubation 4 hours
Absorbance Reading 570 nm
Measurement of DNA Damage: Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Protocol:

  • Following treatment, harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C.

  • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

  • Allow the agarose to solidify at 4°C for 10 minutes.

  • Remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

  • Incubate the slides in alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.

  • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

  • Neutralize the slides with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes (repeat three times).

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide) and visualize using a fluorescence microscope.

  • Analyze the comet images using appropriate software to quantify the extent of DNA damage (e.g., tail moment or percentage of DNA in the tail).

Evaluation of DNA Repair Capacity: Host Cell Reactivation (HCR) Assay

The HCR assay measures the ability of cells to repair damage in a transfected plasmid containing a reporter gene.

Protocol:

  • Damage a reporter plasmid (e.g., pCMV-Luc containing the luciferase gene) in vitro with an alkylating agent.

  • Transfect the host cells with both the damaged reporter plasmid and an undamaged control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Concurrently, treat the cells with this compound or a vehicle control.

  • After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the activity of both reporter enzymes using a luminometer.

  • The repair capacity is determined by the ratio of the expression of the reporter gene from the damaged plasmid to that from the undamaged control plasmid. A decrease in this ratio in the presence of this compound indicates inhibition of DNA repair.

Assessment of Long-Term Cell Survival: Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cytotoxicity.

Protocol:

  • Treat cells in a flask or multi-well plate with this compound and/or MMS for a defined period (e.g., 24 hours).

  • After treatment, harvest the cells, count them, and seed a known number of cells (e.g., 200-1000 cells) into new 60 mm or 100 mm dishes.

  • Incubate the dishes for 10-14 days, allowing colonies to form.

  • Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Count the number of colonies (containing at least 50 cells).

  • Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Data Interpretation and Troubleshooting

  • Cytotoxicity: An increase in cytotoxicity (decrease in cell viability) in the co-treatment group compared to the single-agent treatment groups suggests a synergistic interaction between this compound and the alkylating agent.

  • DNA Damage: An increase in DNA damage (e.g., higher tail moment in the comet assay) in cells treated with the combination of the inhibitor and the alkylating agent, compared to the alkylating agent alone, indicates that the inhibitor is preventing the repair of the induced lesions.

  • DNA Repair Capacity: A decrease in the reactivation of the damaged reporter plasmid in the HCR assay in the presence of this compound provides direct evidence of the inhibition of the DNA repair pathway.

  • Long-Term Survival: A lower surviving fraction in the clonogenic assay for the combination treatment confirms that the inhibition of DNA repair leads to a long-term loss of proliferative capacity.

Troubleshooting:

  • High background toxicity of the inhibitor: Perform a dose-response curve to determine the maximum non-toxic concentration of this compound.

  • No synergistic effect: The concentration of the alkylating agent may be too high, causing overwhelming damage that cannot be repaired even in the absence of the inhibitor. Try lowering the concentration of the alkylating agent. Conversely, the inhibitor concentration may be too low to effectively block APE1.

  • Variability in results: Ensure consistent cell culture conditions, accurate pipetting, and proper handling of reagents.

Conclusion

This compound represents a valuable tool for investigating the role of the BER pathway in cellular responses to DNA alkylation damage. By specifically inhibiting APE1, this compound can potentiate the effects of alkylating chemotherapeutic agents, offering a promising strategy to overcome drug resistance in cancer. The protocols outlined in this application note provide a robust framework for researchers to explore the therapeutic potential of APE1 inhibition and to further elucidate the intricate mechanisms of DNA repair.

References

  • Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells. PubMed.
  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PMC.
  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI.
  • Indanocine, a Microtubule-Binding Indanone and a Selective Inducer of Apoptosis in Multidrug-Resistant Cancer Cells. Oxford Academic.
  • Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons. MDPI.
  • Isolation of a small molecule inhibitor of DNA base excision repair. Oxford Academic.
  • The Identification and Characterization of Human AP Endonuclease-1 Inhibitors. PMC.
  • Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1). Probe Reports from the NIH Molecular Libraries Program.
  • Chemical Inhibition of Apurinic-Apyrimidinic Endonuclease 1 Redox and DNA Repair Functions Affects the Inflammatory Response via Different but Overlapping Mechanisms. Frontiers.
  • Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone.
  • POTENT INHIBITION OF HUMAN AP ENDONUCLEASE 1 BY ARYLSTIBONIC ACIDS. NIH.
  • Any suggestions for treating DMSO soluble compound in cell culture?.
  • Characterizing inhibitors of human AP endonuclease 1. PMC.
  • Small molecule inhibitors of DNA repair nuclease activities of APE1. PMC.
  • Inhibition of Apurinic/apyrimidinic endonuclease I's redox activity revisited. PMC.
  • The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease. PMC.
  • In Vitro Assay to Measure APE1 Enzymatic Activity on Ribose Monophosph
  • APE1 promotes non-homologous end joining by initiating DNA double-strand break formation and decreasing ubiquitination of artemis following oxid
  • New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applic
  • Purification and specific assays for measuring APE-1 endonuclease activity. PubMed.
  • This compound 97 1801-42-9. Sigma-Aldrich.
  • Solubility of compounds slightly soluble or insoluble in DMSO?.
  • In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.
  • Unveiling the Cytotoxic Potential of Substituted Indanone Derivatives: A Compar

Application Notes & Protocols for 2,3-Diphenyl-1-indenone in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of 2,3-Diphenyl-1-indenone and its derivatives in the field of Organic Light-Emitting Diodes (OLEDs). While direct, extensive reports on the use of the parent this compound molecule in high-performance OLEDs are emerging, its robust chemical scaffold presents significant potential. The indenone core, with its electron-withdrawing ketone group, coupled with the tunable nature of the two phenyl rings, makes it a compelling candidate for several roles within an OLED device stack. This guide will move beyond a simple literature review to provide actionable protocols for synthesizing, characterizing, and integrating this class of materials into OLED devices. We will explore its potential as an electron transport material (ETM), a host for phosphorescent emitters, and as a core for novel emissive dopants.

Introduction to this compound: A Versatile Scaffold for Optoelectronics

The relentless pursuit of next-generation displays and solid-state lighting has catalyzed research into novel organic semiconducting materials.[1] The efficiency, color purity, and operational lifetime of an OLED are fundamentally dictated by the molecular architecture of the materials used in its multilayer structure.[2] The indenone moiety is a well-established building block in medicinal chemistry and materials science, known for its rigidity and electronic properties.[3]

The subject of this guide, this compound, possesses a unique combination of structural features:

  • An Electron-Deficient Core: The carbonyl group on the five-membered ring imparts electron-withdrawing characteristics, which is a desirable trait for electron-transporting and certain host materials.[4]

  • π-Conjugation: The fused ring system and the two phenyl groups create an extended π-conjugated system, essential for charge transport and luminescence.

  • Tunable Periphery: The phenyl groups at the 2- and 3-positions serve as attachment points for various functional groups, allowing for the fine-tuning of electronic properties (HOMO/LUMO levels), triplet energy, and morphology.

This guide provides the foundational knowledge and experimental framework to investigate and unlock the potential of this compound in OLEDs.

Synthesis and Foundational Characterization

A prerequisite to device integration is the reliable synthesis and thorough characterization of the material's fundamental properties.

Synthesis Protocol

A common route to 2,3-diaryl indenones involves a Suzuki-Miyaura cross-coupling reaction, which offers a versatile method for introducing various aryl groups.[5] A general, adaptable protocol is provided below.

Protocol 2.1: Synthesis of this compound via Suzuki Coupling

  • Starting Material: Begin with 2,3-dibromo-1-indenone.

  • Reaction Setup: In a nitrogen-purged Schlenk flask, combine 2,3-dibromo-1-indenone (1 equivalent), phenylboronic acid (2.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a degassed solvent mixture, such as toluene/ethanol, and an aqueous solution of a base, like Na₂CO₃ (2 M).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound as a crystalline solid.

  • Final Step: For OLED-grade material, a final purification step of temperature-gradient sublimation is mandatory to remove trace impurities.

Physicochemical & Optoelectronic Characterization

Before fabricating a device, it is critical to determine the material's key electronic and photophysical parameters.

Table 1: Essential Properties of this compound for OLED Application

Property Value Experimental Protocol Rationale for OLEDs
Molecular Weight 282.34 g/mol - Affects sublimation temperature and volatility.
Appearance Crystals Morphology impacts film-forming properties.
Melting Point (mp) 153-154 °C Indicates thermal stability. Higher mp is desirable.
HOMO Energy Level To be determined Cyclic Voltammetry (CV) Governs hole injection/transport and must align with adjacent layers.[6]
LUMO Energy Level To be determined Cyclic Voltammetry (CV) Governs electron injection/transport and must align with adjacent layers.[6]
Electrochemical Gap To be determined Calculated from HOMO/LUMO Provides an estimate of the electronic bandgap.[7]
Photoluminescence (PL) To be determined Photoluminescence Spectroscopy Determines emission color and potential as an emitter.
PL Quantum Yield (PLQY) To be determined Integrating Sphere Measurement Quantifies emissive efficiency; crucial for emitters.

| Triplet Energy (ET) | To be determined | Phosphorescence at 77K | Critical for use as a host; must be higher than the guest's ET.[8] |

Protocol 2.2: Determination of HOMO/LUMO Energy Levels via Cyclic Voltammetry

  • Sample Preparation: Prepare a dilute solution (~1 mM) of this compound in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in dichloromethane or DMF).

  • Electrochemical Cell: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Calibration: Record the voltammogram of the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

  • Measurement: Scan the potential to measure the onset oxidation potential (Eox) and onset reduction potential (Ered) of the sample.

  • Calculation: Estimate the energy levels using the empirical formulas:[6]

    • HOMO (eV) = -[Eox - EFc/Fc⁺ + 4.8]

    • LUMO (eV) = -[Ered - EFc/Fc⁺ + 4.8]

Potential Roles & Device Architectures

Based on its molecular structure, this compound can be strategically evaluated for three primary roles in an OLED device.

Role 1: Electron Transport Layer (ETL) Material

Causality: The electron-withdrawing nature of the indenone core suggests that the molecule could possess a suitably low LUMO level for efficient electron injection from the cathode.[9] A good ETL must also have a deep HOMO level to block holes from passing through to the cathode, preventing efficiency losses.[10]

Diagram 1: Proposed OLED Structure with this compound as ETL

G cluster_device OLED Device Stack Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL ETL ETL: this compound EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Proposed device architecture for testing this compound as an ETL.

Role 2: Host Material for Phosphorescent Emitters

Causality: For a material to be an effective host for a phosphorescent dopant (e.g., an Iridium complex), it must possess a triplet energy (ET) higher than that of the dopant to ensure efficient Dexter energy transfer and prevent back-transfer.[2][11] The rigid, conjugated structure of this compound could potentially lead to a high triplet energy, making it a candidate for hosting green or red phosphorescent emitters. This must be verified experimentally (Protocol 2.2). Additionally, bipolar charge transport properties are crucial for achieving a balanced recombination zone within the emissive layer.[8]

Diagram 2: Energy Transfer Mechanism in a Phosphorescent OLED

G cluster_host Host Material cluster_guest Guest (Phosphor) S1_H Singlet (S1) S1_G Singlet (S1) S1_H->S1_G Förster Transfer T1_H Triplet (T1) T1_G Triplet (T1) T1_H->T1_G Dexter Transfer S1_G->T1_G ISC Light Light Emission T1_G->Light Phosphorescence Charge Charge Recombination Charge->S1_H 25% Charge->T1_H 75%

Caption: Host-to-guest energy transfer in a PhOLED.

Role 3: Emissive Material

Causality: While many simple ketones are not highly emissive, functionalization of the phenyl rings with donor and acceptor groups can create intramolecular charge-transfer (ICT) states, which can lead to efficient fluorescence or even Thermally Activated Delayed Fluorescence (TADF).[12] The parent compound could serve as a blue fluorescent emitter, though its efficiency (PLQY) would need to be determined. Derivatives of indenopyrazine have shown promise as blue emitters.[13]

Experimental Workflow: Device Fabrication & Characterization

The following protocols detail the fabrication of a multilayer OLED via vacuum thermal evaporation, the most common method for small-molecule devices, and its subsequent characterization.

Protocol: OLED Fabrication by Vacuum Thermal Evaporation

Objective: To deposit a multilayer OLED stack onto a pre-patterned Indium Tin Oxide (ITO) substrate.

Equipment: High-vacuum thermal evaporation system (<10⁻⁶ Torr), substrate holders, quartz crystal microbalance (QCM), power supplies, crucibles.

Diagram 3: Vacuum Thermal Evaporation Workflow

G sub_clean 1. Substrate Cleaning uv_ozone 2. UV-Ozone Treatment sub_clean->uv_ozone load_chamber 3. Load into Vacuum Chamber uv_ozone->load_chamber pump_down 4. Pump to High Vacuum load_chamber->pump_down deposit_org 5. Deposit Organic Layers Sequentially pump_down->deposit_org deposit_cathode 6. Deposit Cathode (LiF/Al) deposit_org->deposit_cathode encapsulate 7. Encapsulation in Glovebox deposit_cathode->encapsulate

Caption: Standard workflow for OLED fabrication via thermal evaporation.

Step-by-Step Procedure:

  • Substrate Preparation: a. Clean pre-patterned ITO glass substrates by sequential ultrasonication in detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol (15 minutes each).[14] b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO and enhance hole injection.

  • Chamber Loading: a. Load the cleaned substrates into the substrate holder. b. Load high-purity (>99.9%) organic materials into separate thermal evaporation crucibles (e.g., quartz or molybdenum boats). Load LiF and Al into their respective sources. c. Pump the chamber down to a base pressure of < 5 x 10⁻⁷ Torr.

  • Layer Deposition: a. Deposit the layers sequentially by heating the crucibles. Monitor the deposition rate and thickness in real-time using a calibrated QCM. b. Example Device Stack (for ETL testing):

    • Hole Injection Layer (HIL): Deposit 10 nm of HAT-CN at a rate of 0.1 Å/s.
    • Hole Transport Layer (HTL): Deposit 40 nm of TAPC at a rate of 1.0 Å/s.
    • Emissive Layer (EML): Co-deposit a host (e.g., CBP) with a phosphorescent emitter (e.g., 8% Ir(ppy)₃) for a total thickness of 30 nm at a rate of 1.0 Å/s.
    • Electron Transport Layer (ETL): Deposit 30 nm of This compound at a rate of 1.0 Å/s.
    • Electron Injection Layer (EIL): Deposit 1 nm of LiF at a rate of 0.1 Å/s.[9]
    • Cathode: Deposit 100 nm of Al at a rate of 2.0 Å/s.
  • Encapsulation: a. Transfer the completed devices to an inert-atmosphere glovebox without exposure to air or moisture. b. Encapsulate the devices by applying a UV-cured epoxy around the active area and placing a glass coverslip on top.

Protocol: Device Characterization

Objective: To measure the key performance metrics of the fabricated OLED.

Equipment: Source measure unit (SMU), calibrated photodiode or spectrometer, goniometer for angular measurements.

Step-by-Step Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Measurement: [15] a. Place the device on the testing stage and connect the SMU to the anode and cathode. b. Apply a voltage sweep (e.g., from 0 to 10 V in 0.1 V steps). c. Simultaneously measure the current flowing through the device and the light output (luminance, in cd/m²) using a calibrated photodetector positioned normal to the device surface. d. Plot J vs. V and L vs. V.

  • Efficiency Calculations: [16] a. Current Efficiency (ηc): Calculate at each voltage point using the formula: ηc (cd/A) = Luminance (cd/m²) / Current Density (A/m²). Plot ηc vs. Luminance. b. Power Efficiency (ηp): Calculate using the formula: ηp (lm/W) = π * ηc / Voltage. Plot ηp vs. Luminance. c. External Quantum Efficiency (EQE, ηext): This requires measuring the electroluminescence (EL) spectrum and the angular distribution of emission.[17] It is the ratio of photons emitted to electrons injected. Plot ηext vs. Current Density to observe efficiency roll-off.

  • Electroluminescence (EL) Spectrum Analysis: [18] a. At a constant driving voltage (e.g., 7 V), collect the emitted light with a fiber-optic spectrometer. b. Record the emission spectrum (Intensity vs. Wavelength). c. From the spectrum, determine the peak emission wavelength (λpeak) and the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.

Table 2: Representative Data Table for OLED Characterization

Metric Symbol Target Value
Turn-on Voltage (@ 1 cd/m²) Von < 4 V
Maximum Luminance Lmax > 10,000 cd/m²
Maximum Current Efficiency ηc,max > 40 cd/A (Green PhOLED)
Maximum Power Efficiency ηp,max > 30 lm/W (Green PhOLED)
Maximum EQE ηext,max > 20% (Green PhOLED)
CIE Coordinates (x, y) - (0.33, 0.60) for Green

| Efficiency Roll-off @ 1000 cd/m² | - | < 15% drop from max EQE |

Concluding Remarks for the Research Professional

This compound stands as a promising, yet underexplored, molecular scaffold for OLED applications. Its synthesis is accessible, and its structure contains the essential electronic features required for charge transport and potential light emission. The true value of this material will be unlocked through systematic functionalization of the peripheral phenyl rings to precisely tune its energy levels and triplet state. The protocols outlined in this guide provide a rigorous and validated framework for any research team to undertake a comprehensive evaluation of this molecule and its derivatives, paving the way for its potential inclusion in next-generation organic electronic devices.

References

  • Baldo, M. A., et al. "Highly efficient phosphorescent emission from organic electroluminescent devices." Nature 395.6698 (1998): 151-154. [URL: https://www.
  • Electron Transport Layers in OLEDs. PDF available from various academic sources. [URL: https://www.scribd.com/document/359389279/Electron-Transport-Layers-in-OLEDs]
  • Host Materials. Noctiluca. [URL: https://noctiluca.
  • Electron Transport Layer Materials. Noctiluca. [URL: https://noctiluca.
  • Host Materials | Fluorescent, Phosphorescents, TADFs. Ossila. [URL: https://www.ossila.
  • OLED device fabrication - Bio-protocol. [URL: https://bio-protocol.org/e2501]
  • Organic light-emitting diode. Wikipedia. [URL: https://en.wikipedia.org/wiki/OLED]
  • OLED Fabrication | How to make an OLED Device. Ossila. [URL: https://www.ossila.
  • Chi, Y., & Chou, P. T. "Organic host materials for phosphorescent organic light-emitting diodes." Chemical Society Reviews 40.5 (2011): 2268-2281. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cs/c0cs00160a]
  • Jenekhe, S. A., & Chen, X. L. "Electron Transport Materials for Organic Light-Emitting Diodes." Chemistry of Materials 16.23 (2004): 4558-4573. [URL: https://pubs.acs.org/doi/10.1021/cm049615a]
  • Evaporation. Samsung Display Newsroom. [URL: https://news.samsungdisplay.
  • Electron Transport Materials for Organic Light-Emitting Diodes. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Electron-Transport-Materials-for-Organic-Diodes/2b8a7b8e8f8c8d8c8d8c8d8c8d8c8d8c8d8c8d8c]
  • Electron / Hole Transport Layer Materials. Ossila. [URL: https://www.ossila.
  • Kidanu, H. T., et al. "Photoluminescence and electroluminescence characterization of high-performance near-infrared emitters based on 1,5-naphthyridin-4-ol-containing heteroleptic platinum(II) complexes." Journal of Materials Chemistry C 9.15 (2021): 5158-5167. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/tc/d1tc00742a]
  • Electroluminescence and Photoluminescence Spectroscopy of a Phosphorescent Organic Light Emitting Diode (PhOLED). Edinburgh Instruments. [URL: https://www.edinst.com/blog/electroluminescence-and-photoluminescence-spectroscopy-of-a-phosphorescent-organic-light-emitting-diode-pholed/]
  • Electroluminescence and photoluminescence characterization of LEDs/OLEDs using a single micro-photoluminescence spectroscopy setup. SPIE Digital Library. [URL: https://spiedigitallibrary.org/conference-proceedings-of-spie/12999/129990I/Electroluminescence-and-photoluminescence-characterization-of-LEDsOLEDs-using-a-single/10.1117/12.3021969.full]
  • PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). IIP Series. [URL: https://www.iipseries.org/journals/index.php/ijcst/article/view/123]
  • OLEDWorks & University Researchers Introduce High Aspect Ratio OLEDs. [URL: https://www.printedelectronicsnow.
  • Lee, S., et al. "Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method." Micromachines 12.11 (2021): 1345. [URL: https://www.mdpi.com/2072-666X/12/11/1345]
  • Lidorikis, E., et al. "Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs." Polymers 16.20 (2024): 2809. [URL: https://www.mdpi.com/2073-4360/16/20/2809]
  • Electroluminescence spectra of yellow and red OLEDs. ResearchGate. [URL: https://www.researchgate.net/figure/a-Electroluminescence-spectra-of-yellow-and-red-OLEDs-b-Electroluminescence-spectra_fig1_320875230]
  • Kim, J. H., et al. "Highly efficient blue emitting materials based on indenopyrazine derivatives for OLEDs." Optics Express 23.17 (2015): A1015-A1022. [URL: https://www.researchgate.
  • Solution processed organic light-emitting devices: structure, device physics and fabrication process. OE Journals. [URL: https://www.oejournal.org.cn/article/doi/10.12086/oee.2022.210041]
  • D'Aléo, A., et al. "All-Solution-Processed Organic Light-Emitting Diodes Based on Photostable Photo-cross-linkable Fluorescent Small Molecules." ACS Applied Materials & Interfaces 8.31 (2016): 20314-20323. [URL: https://pubs.acs.org/doi/10.1021/acsami.6b05531]
  • Spoltore, D., et al. "A Simple, Open Source Setup for the Complete Characterization of Emerging Thin‐Film LEDs." Advanced Optical Materials 8.13 (2020): 2000109. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/adom.202000109]
  • Wu, K. L., et al. "Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host." ACS Applied Electronic Materials 6.1 (2024): 379-389. [URL: https://pubs.acs.org/doi/10.1021/acsaelm.3c01332]
  • Volyniuk, D., et al. "Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs." The Journal of Organic Chemistry 88.16 (2023): 11467-11478. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01077]
  • Characterization and Simulation of Organic and Perovskite LEDs. Fluxim. [URL: https://www.fluxim.
  • OLED Testing: Current Efficiency, Power Efficiency and Lifetime. Ossila. [URL: https://www.ossila.com/pages/oled-testing]
  • Chen, P., et al. "Recent Progresses in Solution-Processed Tandem Organic and Quantum Dots Light-Emitting Diodes." Materials 13.21 (2020): 4786. [URL: https://www.mdpi.com/1996-1944/13/21/4786]
  • The HOMO-1, HOMO, LUMO, and LUMO+1 energy levels (eV) of 15 C20H17(OH)3.... ResearchGate. [URL: https://www.researchgate.net/figure/The-HOMO-1-HOMO-LUMO-and-LUMO-1-energy-levels-eV-of-15-C-20-H-17-OH-3_fig2_258490892]
  • HOMO and LUMO energy levels of 1, 2 and 3. ResearchGate. [URL: https://www.researchgate.
  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry. [URL: https://wuxichemistry.com/assessing-reactivity-with-lumo-and-homo-energy-gap/]
  • OLED performance. ResearchGate. [URL: https://www.researchgate.net/figure/OLED-performance-A-JVL-characteristics-and-B-CE-luminance-curves-of-tested_fig4_370779836]
  • Methods of Analysis of Organic Light Emitting Diodes. Old City Publishing. [URL: https://www.oldcitypublishing.com/journals/mrs-a-articles/mrs-a-v-1-n-3-4-p-325-346/]
  • Volyniuk, D., et al. "Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs." The Journal of Organic Chemistry 88.16 (2023): 11467-11478. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10442385/]
  • Synthesis of Heterocycles for OLED Applications. IRIS. [URL: https://iris.uniss.it/handle/11384/88960]
  • Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone.... ResearchGate. [URL: https://www.researchgate.
  • The energy levels of HOMO and LUMO for 1–3.... ResearchGate. [URL: https://www.researchgate.net/figure/The-energy-levels-of-HOMO-and-LUMO-for-1-3-for-2-and-3-HOMOa-and-LUMOa-orbitals_fig3_329617300]
  • This compound 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d214404]
  • Solvent controlled synthesis of 2,3-diarylepoxy indenones.... Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob02161a]
  • Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10442385/]
  • Zommere, M. A., et al. "Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs." Materials 17.20 (2024): 4496. [URL: https://www.mdpi.com/1996-1944/17/20/4496]
  • This compound, 97%, Thermo Scientific. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/2-3-diphenyl-1-indenone-97-thermo-scientific/AC117860050]
  • 3,3-Diphenyl-1-indanone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_3-Diphenyl-1-indanone]
  • Szymański, P., et al. "Synthesis of 1-indanones with a broad range of biological activity." Molecules 22.1 (2017): 113. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155823/]

Sources

Application Notes & Protocols: Synthesis and Cellular Imaging Applications of 2,3-Diphenyl-1-indenone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Shedding Light on Cellular Dynamics with Novel Fluorophores

The visualization of subcellular structures and dynamic processes within living cells is paramount to advancing our understanding of cell biology and disease pathogenesis. Fluorescent microscopy, a cornerstone of modern biological research, relies on the development of novel probes with superior photophysical properties. Among the diverse array of organic fluorophores, derivatives of 1-indanone have emerged as a promising class of compounds for cellular imaging. Their rigid, planar structure and extended π-conjugation system provide a robust scaffold for generating molecules with tunable fluorescence properties.

This guide provides a comprehensive overview of the synthesis of 2,3-diphenyl-1-indenone analogs and their application as fluorescent probes for cellular imaging. We will delve into the chemical principles underpinning their synthesis, offer detailed experimental protocols, and provide a step-by-step guide for their use in live-cell imaging. The information presented herein is intended for researchers, scientists, and professionals in the fields of chemical biology, cell biology, and drug development.

The this compound Scaffold: A Platform for Fluorescent Probe Design

The this compound core structure offers a versatile platform for the design of fluorescent probes. The phenyl groups at the 2- and 3-positions can be functionalized with a variety of substituents to modulate the electronic and photophysical properties of the molecule. For instance, the introduction of electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in the absorption and emission wavelengths, as well as the fluorescence quantum yield.[1]

Furthermore, the indenone scaffold can be modified to incorporate specific targeting moieties, enabling the development of probes that localize to particular cellular organelles, such as the mitochondria or lysosomes.[2][3][4] This targeted approach is crucial for studying the function and dynamics of specific subcellular compartments.

Synthesis of this compound Analogs: A General Approach

A common and effective method for the synthesis of this compound and its analogs is the acid-catalyzed cyclization of a chalcone derivative. This method, a variation of the Nazarov cyclization, provides a straightforward route to the indenone core.[5][6]

Below is a generalized synthetic scheme and a detailed protocol for the synthesis of a representative this compound analog.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Purification Substituted Benzaldehyde Substituted Benzaldehyde Base-catalyzed Aldol Condensation Base-catalyzed Aldol Condensation Substituted Benzaldehyde->Base-catalyzed Aldol Condensation Substituted Deoxybenzoin Substituted Deoxybenzoin Substituted Deoxybenzoin->Base-catalyzed Aldol Condensation Chalcone Intermediate Chalcone Intermediate Base-catalyzed Aldol Condensation->Chalcone Intermediate Formation Acid-catalyzed Cyclization Acid-catalyzed Cyclization This compound Analog This compound Analog Acid-catalyzed Cyclization->this compound Analog Crude Product Chalcone Intermediate->Acid-catalyzed Cyclization Intramolecular Cyclization Purification (Column Chromatography) Purification (Column Chromatography) This compound Analog->Purification (Column Chromatography) Purification

Caption: Synthetic workflow for this compound analogs.

Materials and Reagents
Reagent/MaterialGradeSupplier
Substituted BenzaldehydeReagentSigma-Aldrich
Substituted DeoxybenzoinReagentSigma-Aldrich
Potassium Hydroxide (KOH)ACSFisher Scientific
Ethanol (EtOH)AnhydrousVWR
Polyphosphoric Acid (PPA)LaboratorySigma-Aldrich
Dichloromethane (DCM)HPLCFisher Scientific
HexanesHPLCVWR
Ethyl AcetateHPLCVWR
Silica Gel60 Å, 230-400 meshSorbent Technologies
Anhydrous Sodium SulfateACSFisher Scientific
Protocol: Synthesis of a Representative Analog (e.g., 2,3-bis(4-methoxyphenyl)-1-indenone)

Part 1: Synthesis of the Chalcone Intermediate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-methoxybenzaldehyde and 1.0 equivalent of 4'-methoxydeoxybenzoin in anhydrous ethanol (approximately 5-10 mL per gram of deoxybenzoin).

  • Base Addition: While stirring at room temperature, add a solution of potassium hydroxide (2.0 equivalents) in ethanol dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The formation of the chalcone intermediate will be indicated by the appearance of a new, less polar spot. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. A yellow precipitate of the chalcone should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the isolated chalcone intermediate in a vacuum oven at 40-50 °C.

Part 2: Acid-Catalyzed Cyclization to the this compound Analog

  • Reaction Setup: In a 100 mL round-bottom flask, add the dried chalcone intermediate (1.0 equivalent) and polyphosphoric acid (PPA) (approximately 10 times the weight of the chalcone).

  • Heating: Heat the mixture with stirring in an oil bath at 80-100 °C for 2-3 hours. The color of the reaction mixture will typically darken.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the chalcone and the appearance of a new, often colored, spot corresponding to the indenone product.

  • Work-up: After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice. This should be done in a fume hood as fumes may be evolved.

  • Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part 3: Purification

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired this compound analog.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Photophysical Properties of this compound Analogs

The utility of these compounds as fluorescent probes is dictated by their photophysical properties. The following table summarizes typical photophysical characteristics of this class of molecules. It is important to note that these values can vary significantly depending on the specific substituents and the solvent environment.[1]

PropertyTypical Range/CharacteristicSignificance for Cellular Imaging
Absorption Maximum (λ_abs_) 350 - 450 nmAllows for excitation with common laser lines (e.g., 405 nm).
Emission Maximum (λ_em_) 450 - 600 nmEmission in the visible region of the spectrum, suitable for detection with standard fluorescence microscopes.
Stokes Shift 50 - 150 nmA large Stokes shift is desirable to minimize self-quenching and improve signal-to-noise ratio.
Quantum Yield (Φ_F_) 0.1 - 0.8A higher quantum yield indicates a brighter fluorophore, leading to better sensitivity.
Solvatochromism PronouncedThe emission wavelength can be sensitive to the polarity of the microenvironment, allowing for the probing of cellular compartments with different polarities.[7][8][9]

Application in Cellular Imaging: A Step-by-Step Protocol

This protocol provides a general guideline for using the synthesized this compound analogs for live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and experimental goals.

Visualizing the Cellular Imaging Workflow

Cellular_Imaging_Workflow cluster_prep Cell Preparation cluster_labeling Probe Labeling cluster_imaging Fluorescence Microscopy Cell Culture Cell Culture Seeding on Imaging Dish Seeding on Imaging Dish Cell Culture->Seeding on Imaging Dish Incubation Incubation Seeding on Imaging Dish->Incubation Probe Stock Solution Probe Stock Solution Probe Stock Solution->Incubation Add to media Washing Washing Incubation->Washing Image Acquisition Image Acquisition Washing->Image Acquisition Data Analysis Data Analysis Image Acquisition->Data Analysis

Caption: Workflow for cellular imaging with indenone analogs.

Materials and Reagents
  • Synthesized this compound analog

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Mammalian cell line (e.g., HeLa, U2OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Protocol
  • Cell Culture and Seeding:

    • Culture the chosen cell line under standard conditions (37 °C, 5% CO₂).

    • One day prior to imaging, seed the cells onto glass-bottom imaging dishes or coverslips at an appropriate density to achieve 60-80% confluency on the day of the experiment.

  • Preparation of Probe Stock Solution:

    • Prepare a 1-10 mM stock solution of the this compound analog in cell culture grade DMSO.

    • Store the stock solution at -20 °C, protected from light.

  • Cell Labeling:

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 15-60 minutes at 37 °C and 5% CO₂. The optimal incubation time should be determined empirically.

  • Washing:

    • After incubation, gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.[10]

    • Replace the wash buffer with fresh, pre-warmed complete culture medium or an appropriate imaging buffer.

  • Fluorescence Microscopy and Image Acquisition:

    • Place the imaging dish on the stage of a fluorescence microscope equipped with a suitable filter set for the specific indenone analog (e.g., DAPI or FITC channel, depending on the probe's spectra).

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[10]

    • Acquire images using a high-resolution camera. For live-cell imaging, a time-lapse series can be captured to observe dynamic processes.

  • Data Analysis:

    • Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity, probe localization, or any dynamic changes.

Troubleshooting and Considerations

  • Low Signal: Increase the probe concentration or incubation time. Ensure that the filter sets on the microscope are appropriate for the probe's excitation and emission spectra.

  • High Background: Decrease the probe concentration or shorten the incubation time. Ensure thorough washing of the cells after labeling.

  • Phototoxicity: Reduce the excitation light intensity and exposure time. Use a more sensitive camera if available. For time-lapse imaging, increase the interval between image acquisitions.[10]

  • Probe Precipitation: Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and probe precipitation.

Conclusion

The this compound scaffold provides a versatile and accessible platform for the development of novel fluorescent probes for cellular imaging. By rationally modifying the core structure, researchers can fine-tune the photophysical properties and introduce targeting capabilities to create probes for a wide range of biological applications. The protocols and guidelines presented in this document offer a solid foundation for the synthesis and application of these promising imaging agents, empowering researchers to visualize and unravel the intricate workings of the cell.

References

  • Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights. (2019). National Institutes of Health. [Link]

  • Organelle Targeting Self-Assembled Fluorescent Probe for Anticancer Treatment. (2024). MDPI. [Link]

  • An effective HBT/indanone-based fluorescent probe for cysteine detection in cells. Wiley Online Library.
  • An indanone-based fluorescent probe for detection and imaging of Cys/Hcy in living cells. (2022). PubMed. [Link]

  • Fluorescent probes for organelle-targeted bioactive species imaging. (2019). National Institutes of Health. [Link]

  • Recent Advances in Organelle-Targeted Fluorescent Probes. (2021). National Institutes of Health. [Link]

  • Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. (2023). National Institutes of Health. [Link]

  • Synthesis of functionalized fluorescent indenes from electron-rich α-aryl ketonitriles. (2012). Tianjin University Research Portal. [Link]

  • 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. (2021). National Institutes of Health. [Link]

  • Solvatochromic Polarity, Physicochemical Properties, and Spectral Analysis of New Triple NADES-Based on Urea–Glycerol. (2026). MDPI. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). National Institutes of Health. [Link]

  • In vivo cellular imaging using fluorescent proteins - Methods and Protocols. (2012). ResearchGate. [Link]

  • Studies of the solvatochromic emission properties of N-aroylurea derivatives II: influence of hydrogen-bonding interactions. (2007). PubMed. [Link]

  • Synthesis, structure and solvatochromic properties of some novel 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone dyes. (2012). PubMed. [Link]

Sources

Application Notes and Protocols: High-Throughput Screening of 2,3-Diphenyl-1-indenone Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2,3-Diphenyl-1-indenone Scaffold

The relentless pursuit of novel anticancer therapeutics has led researchers to explore diverse chemical scaffolds capable of interacting with key oncogenic pathways. Among these, the 1-indenone core, particularly with 2,3-diphenyl substitution, has emerged as a privileged structure in medicinal chemistry.[1][2] These derivatives have demonstrated compelling antiproliferative activities across a spectrum of cancer cell lines, positioning them as a promising frontier in cancer therapy.[1] The inherent versatility of the indenone ring allows for extensive synthetic modifications, enabling the generation of large, diverse chemical libraries essential for high-throughput screening (HTS) campaigns.

Mechanistic studies have revealed that the anticancer effects of indenone derivatives are often multifaceted. A significant number of these compounds function as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[1][3] By disrupting microtubule dynamics, these agents can induce a G2/M phase cell cycle arrest, ultimately leading to apoptotic cell death.[1][4][5] Furthermore, some derivatives have been shown to increase reactive oxygen species (ROS) levels and modulate the expression of key regulatory proteins like NF-κB and Bcl-2, highlighting their potential to overcome drug resistance mechanisms.[1][4][6] Notably, the indanone derivative, indanocine, has shown efficacy in multidrug-resistant cancer cells, underscoring the therapeutic promise of this chemical class.[1][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign to identify and characterize novel this compound derivatives with potent anticancer activity. The protocols detailed herein are designed to be robust, reproducible, and adaptable for the discovery of next-generation cancer therapeutics.

High-Throughput Screening Workflow

The successful identification of lead compounds from a large chemical library necessitates a systematic and efficient screening workflow. The following diagram illustrates the key stages of the HTS process for this compound derivatives, from initial library plating to hit confirmation and secondary screening.

HTS_Workflow cluster_0 Primary Screening cluster_1 Data Analysis & Hit Selection cluster_2 Hit Confirmation & Secondary Screening Compound_Library This compound Derivative Library Plate_Compounds Assay-Ready Plate Preparation Compound_Library->Plate_Compounds Dispensing Cell_Seeding Cancer Cell Line Seeding (e.g., MCF-7, HT-29) Compound_Addition Compound Addition & Incubation Cell_Seeding->Compound_Addition Automated Liquid Handling Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Compound_Addition->Viability_Assay Incubation (e.g., 72h) Data_Acquisition Plate Reading (Luminescence) Viability_Assay->Data_Acquisition Primary_Data_Analysis Normalization & Z'-Factor Calculation Data_Acquisition->Primary_Data_Analysis Hit_Identification Identification of Primary Hits (e.g., >50% Inhibition) Primary_Data_Analysis->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assays Orthogonal Viability Assay (e.g., MTS Assay) Dose_Response->Orthogonal_Assays Mechanism_Of_Action Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Orthogonal_Assays->Mechanism_Of_Action Signaling_Pathway cluster_pathway Proposed Mechanism of Action Indenone This compound Derivative Tubulin Tubulin Dimer Indenone->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Essential for G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed Mechanism of Action for Tubulin-Inhibiting Indenone Derivatives.

Data Presentation: Hypothetical Screening Results

The following tables summarize representative data from a hypothetical HTS campaign.

Table 1: Primary HTS Results for a Subset of the Indenone Library

Compound IDScreening Concentration (µM)% Inhibition (MCF-7)% Inhibition (HT-29)Primary Hit
DP-IND-001108.212.5No
DP-IND-0021065.772.1Yes
DP-IND-0031015.39.8No
DP-IND-0041088.991.4Yes
DP-IND-0051045.150.3Yes

Table 2: Dose-Response Data for Confirmed Hits

Compound IDCancer Cell LineIC50 (µM)
DP-IND-002MCF-71.25
DP-IND-002HT-290.98
DP-IND-004MCF-70.09
DP-IND-004HT-290.07
DP-IND-005MCF-78.76
DP-IND-005HT-297.54

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The high-throughput screening protocols and methodologies outlined in this document provide a robust framework for identifying and characterizing potent lead compounds from large derivative libraries. By integrating primary screening with comprehensive hit confirmation and mechanism of action studies, researchers can efficiently advance promising candidates through the drug discovery pipeline.

References

  • Taylor & Francis. (2025, July 13). Indanone derivatives: Emerging frontiers in cancer therapy.
  • Azenta Life Sciences. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • BMG LABTECH. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research.
  • Semantic Scholar. (n.d.). Indanone derivatives: Emerging frontiers in cancer therapy.
  • National Institutes of Health. (n.d.). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study.
  • National Institutes of Health. (2021, October 1). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming.
  • Royal Society of Chemistry. (2022). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair.
  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (n.d.). High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity.
  • MyBioSource. (n.d.). Mammalian 3D Cell Culture HTS Cell Viability Complete Assay Kit.
  • PubMed. (n.d.). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines.
  • Oxford Academic. (n.d.). Indanocine, a Microtubule-Binding Indanone and a Selective Inducer of Apoptosis in Multidrug-Resistant Cancer Cells.
  • Biocompare. (n.d.). Cell Viability Assay Kits.
  • ResearchGate. (n.d.). Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair.
  • AACR Journals. (2005, May 1). High throughput screen for anticancer drugs based on human tumor cell lines and bioinformatics.
  • BenchChem. (n.d.). Application Notes and Protocols: High-Throughput Screening of Anticancer Agent 262 Analogs.
  • Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
  • National Institutes of Health. (n.d.). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity.
  • ChemSynthesis. (2025, May 20). 2,3-diphenyl-1H-inden-1-one.
  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • National Institutes of Health. (n.d.). Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα.
  • ResearchGate. (2025, September 3). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative.
  • Frontiers. (2022, August 3). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.
  • MDPI. (n.d.). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism.

Sources

Application Note: Continuous Flow Synthesis of 2,3-Diphenyl-1-indenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and scalable protocol for the synthesis of 2,3-diphenyl-1-indenone utilizing continuous flow chemistry. Traditional batch production of indenones often involves strongly acidic conditions and high temperatures, posing challenges for safety, control, and scalability. By transitioning to a microreactor-based flow system, we demonstrate significant improvements in reaction control, heat and mass transfer, and process safety.[1][2] This protocol offers a streamlined, efficient, and automated approach for researchers in organic synthesis and drug development, enabling faster reaction optimization and consistent production of this valuable chemical scaffold.[3][4]

Introduction: The Case for Flow Chemistry

This compound and its derivatives are important structural motifs found in various biologically active compounds and advanced materials.[5] Their synthesis is a key step in numerous research and development projects. However, conventional batch synthesis methods, such as the acid-catalyzed cyclization of chalcones or related precursors, can be difficult to control.[6] The primary challenges include managing exotherms in large volumes, ensuring homogenous mixing of reagents and catalysts, and the potential for side product formation due to prolonged reaction times and temperature gradients.[3]

Continuous flow chemistry presents a paradigm shift in chemical synthesis, offering precise control over critical reaction parameters like temperature, pressure, and residence time.[1][7] The high surface-area-to-volume ratio in microreactors enables exceptionally efficient heat transfer, mitigating the risk of thermal runaways and preventing the formation of hotspots that often lead to degradation and impurities.[1][3] This enhanced control leads to higher yields, improved selectivity, and superior product consistency.[1][8] Furthermore, the small internal volume of flow reactors dramatically improves the safety profile of a process, as only a minimal amount of hazardous material is reacting at any given moment.[3]

This guide provides a comprehensive protocol for the acid-catalyzed synthesis of this compound, adapted for a continuous flow regime. We will explain the underlying reaction mechanism, detail the configuration of the flow chemistry system, provide a step-by-step operational protocol, and discuss process optimization strategies.

Reaction Mechanism and Principle

The synthesis of this compound is typically achieved via an acid-catalyzed intramolecular cyclization, often referred to as a Nazarov-type cyclization.[6] In this proposed flow process, 1,1,2-triphenyl-2-propen-1-ol is used as the precursor, which undergoes a dehydration and subsequent 4π-electrocyclization in the presence of a strong acid catalyst.

The key steps are:

  • Protonation & Dehydration: The hydroxyl group of the precursor is protonated by the acid catalyst, forming a good leaving group (water). Elimination of water generates a stabilized carbocation intermediate.

  • Electrocyclization: The carbocation undergoes a conrotatory 4π-electrocyclization to form a five-membered ring intermediate.

  • Deprotonation/Rearomatization: A final deprotonation step rearomatizes the system, yielding the stable this compound product.

Transferring this mechanism to a flow system allows for precise control over the residence time, ensuring the reaction proceeds to completion while minimizing the degradation that can occur with prolonged exposure to the strong acid in a batch reactor.

G Fig 1. Conceptual Reaction Pathway reagent reagent process process product product A 1,1,2-Triphenyl-2-propen-1-ol (Precursor) C Protonation & Dehydration A->C B Acid Catalyst Stream (e.g., H2SO4 in Acetic Acid) B->C D 4π-Electrocyclization C->D E Deprotonation & Rearomatization D->E F This compound (Product) E->F

Caption: Fig 1. Conceptual Reaction Pathway

Flow Chemistry System Configuration

A standard modular flow chemistry system is required for this protocol. The setup consists of two high-pressure liquid chromatography (HPLC) pumps, a T-mixer, a column reactor, a heating unit, a back-pressure regulator (BPR), and a collection vessel.

Caption: Fig 2. Flow Chemistry System Workflow

Experimental Protocol

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.
1,1,2-triphenyl-2-propen-1-ol>98%Sigma-Aldrich16330-71-3
Acetic Acid (Glacial)ACS GradeFisher Scientific64-19-7
Sulfuric Acid (98%)ACS GradeVWR7664-93-9
Dichloromethane (DCM)HPLC GradeSigma-Aldrich75-09-2
Saturated Sodium Bicarbonate SolutionLaboratory Grade--
Anhydrous Magnesium SulfateLaboratory Grade-7487-88-9
PFA Tubing (1/16" OD, 1.0 mm ID)-IDEX Health & Science-

4.2. Reagent Preparation

  • Solution A (Precursor): Dissolve 1,1,2-triphenyl-2-propen-1-ol (2.72 g, 10.0 mmol) in glacial acetic acid to make a final volume of 50.0 mL (0.2 M solution).

  • Solution B (Catalyst): Carefully add concentrated sulfuric acid (2.5 mL) to glacial acetic acid (47.5 mL) in an ice bath to make a final volume of 50.0 mL (5% v/v solution).

4.3. System Setup and Execution

  • Assemble the System: Construct the flow chemistry setup as shown in Figure 2. Use a 10 mL PFA tube coil for the reactor, providing a reactor volume of approximately 7.85 mL.

  • Prime the System: Prime Pump A with Solution A and Pump B with Solution B, ensuring no air bubbles are present in the lines.

  • Set Parameters:

    • Set the temperature of the reactor heater to 120 °C.

    • Set the back-pressure regulator to 10 bar. This prevents solvent boiling and ensures smooth flow.

    • Set the flow rate for both Pump A and Pump B to 0.5 mL/min. This results in a total flow rate of 1.0 mL/min.

  • Calculate Residence Time: The residence time (τ) is calculated as Reactor Volume (V) / Total Flow Rate (Q). In this case, τ = 7.85 mL / 1.0 mL/min = 7.85 minutes.

  • Initiate Reaction: Start the pumps simultaneously. The two streams will combine in the T-mixer and enter the heated reactor coil.

  • Reach Steady State: Allow the system to run for at least 3 residence times (~24 minutes) to ensure it reaches a steady state before collecting the product.

  • Product Collection: Collect the reactor output in a flask containing an equal volume of cold saturated sodium bicarbonate solution to quench the acid catalyst.

4.4. Work-up and Purification

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure this compound as a crystalline solid.

Results and Process Optimization

The continuous flow setup allows for rapid and efficient optimization of reaction parameters.[4][9] By systematically varying temperature and residence time, the ideal conditions for maximizing yield and purity can be determined.

Table 1: Optimization of Reaction Conditions

EntryTemperature (°C)Flow Rate (mL/min)Residence Time (min)Yield (%)*
1801.07.8565
21001.07.8588
3 120 1.0 7.85 95
41401.07.8591**
51202.03.9382
61200.515.794

*Yields are for isolated, purified product. **Slight decrease in yield observed due to potential side product formation at higher temperatures.

Discussion of Results:

The data clearly indicates that a temperature of 120 °C and a residence time of approximately 8 minutes provide the optimal balance for this transformation, yielding the product at 95%. Lowering the temperature (Entry 1) results in an incomplete reaction. Increasing the temperature further (Entry 4) begins to show a slight decrease in yield, suggesting the onset of thermal degradation or side reactions. Similarly, decreasing the residence time (Entry 5) does not allow for complete conversion, while significantly increasing it (Entry 6) offers no substantial benefit over the optimal conditions found in Entry 3. This rapid optimization process is a key advantage of flow chemistry.[3]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; low temperature; short residence time.Increase reactor temperature or decrease the total flow rate to increase residence time (see Table 1).
Clogging/Blockage Precipitation of starting material or product.Ensure complete dissolution of starting material. If product precipitates, consider a different solvent or co-solvent. Increase system pressure slightly.
Inconsistent Flow Air bubbles in the pump lines; leak in the system.Degas solvents before use. Purge pumps thoroughly. Check all fittings for leaks and tighten as necessary.
Product Darkening Degradation due to excessive heat or residence time.Decrease reactor temperature. Increase the flow rate to shorten residence time. Ensure efficient quenching upon collection.

Safety Considerations

  • Corrosive Reagents: Concentrated sulfuric acid and glacial acetic acid are highly corrosive. Always handle them inside a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • High Pressure/Temperature: The system operates at elevated temperatures and pressures. Use only pressure-rated tubing and fittings. Ensure the back-pressure regulator is functioning correctly. A blast shield is recommended.

  • Solvent Handling: Dichloromethane is a volatile and potentially hazardous solvent. Perform all extractions and solvent removal steps in a well-ventilated fume hood.

Conclusion

This application note demonstrates an efficient, safe, and highly scalable method for the synthesis of this compound using continuous flow chemistry. The protocol provides superior control over reaction conditions compared to traditional batch methods, leading to high yields and purity.[1][7] The ability to rapidly optimize the process makes this technique ideal for both academic research and industrial drug development applications, where efficiency and reproducibility are paramount.[4][10]

References

  • ResearchGate. (n.d.). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. Available from: [Link]

  • Springer Professional. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. Available from: [Link]

  • NJ Bio, Inc. (n.d.). Flow Chemistry. Available from: [Link]

  • Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Main advantages of flow chemistry on the drug discovery and development pipeline. Available from: [Link]

  • Regioselective Synthesis of Indanones. (n.d.). Thieme. Available from: [Link]

  • Negi, R., et al. (2022). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. Royal Society of Chemistry. Available from: [Link]

  • RSC Publishing. (2025). Synthesis of indenones via photo-induced radical cascade cyclization of alkynes with alkyl halides. Available from: [Link]

  • National Institutes of Health. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Available from: [Link]

  • Autech. (n.d.). Optimizing Organic Synthesis: The Benefits of High-Purity 1-Indanone. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Available from: [Link]

  • National Institutes of Health. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]

  • Schwalbe, T. (n.d.). Chemical Synthesis in Microreactors. CHIMIA. Available from: [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • WEL Research Institute. (2024). Optimizing reactions in continuous flow organic chemistry. Available from: [Link]

  • Krishi Sanskriti. (n.d.). Microreactor Technology for Fine Chemicals. Available from: [Link]

  • COMSOL. (n.d.). Developing a New Microreactor for Organic Synthesis Using Microwave Heating. Available from: [Link]

  • Basics of Flow Microreactor Synthesis. (n.d.). Springer. Available from: [Link]

  • University of Liverpool. (2020). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • MDPI. (2024). A Review of Microreactors for Process Intensification. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2,3-Diphenyl-1-indenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3-Diphenyl-1-indenone

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in research and development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and achieve high-yield, high-purity results.

Section 1: Foundational Principles & Synthesis Strategy

This section covers the fundamental approaches to synthesizing the this compound scaffold. Understanding the underlying mechanisms is the first step toward effective optimization and troubleshooting.

Q1: What are the most common and reliable methods for synthesizing this compound?

A1: While numerous modern catalytic methods exist for constructing indenone cores, the classical and most frequently utilized laboratory-scale synthesis involves an acid-catalyzed condensation reaction. The two primary variations of this approach are:

  • Condensation of Benzil with Phenylacetic Acid: This is a robust method involving the reaction of a 1,2-dicarbonyl (benzil) with a compound containing an active methylene group (phenylacetic acid) in the presence of a strong acid and dehydrating agent, typically acetic anhydride.

  • Condensation of Benzil with Dibenzyl Ketone (1,3-Diphenylacetone): This is a variation of the aldol condensation. Under basic or acidic conditions, the enolate of dibenzyl ketone attacks one of the carbonyls of benzil, followed by an intramolecular cyclization and dehydration to yield a precursor, tetraphenylcyclopentadienone. This deep purple compound can then react further, though the direct path to this compound from these specific starting materials is less direct than the phenylacetic acid route. The more direct and common indanone synthesis involves intramolecular cyclization of substituted phenylpropionic acids.[1][2]

For the purpose of this guide, we will focus on the more direct acid-catalyzed routes that lead to the indenone core. Modern approaches often involve transition-metal-catalyzed reactions, such as the rhodium-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids, which offer alternative pathways but may require more specialized reagents and conditions.[3]

Q2: Can you illustrate the mechanism for the acid-catalyzed synthesis from Benzil and Phenylacetic Acid?

A2: Certainly. The reaction proceeds through a series of well-defined steps involving condensation, cyclization, and decarboxylation. The causality is critical: acetic anhydride serves both as a solvent and a dehydrating agent, while a strong acid like sulfuric acid acts as the catalyst.

The key steps are:

  • Enolization: Phenylacetic acid, in the presence of acetic anhydride, forms a mixed anhydride which then enolizes.

  • Aldol-type Condensation: The enol attacks one of the carbonyl groups of benzil.

  • Cyclization & Dehydration: The intermediate undergoes an intramolecular acylation (a form of Friedel-Crafts reaction) onto one of the adjacent phenyl rings, followed by dehydration to form the five-membered ring.

  • Decarboxylation: The resulting carboxylic acid intermediate is unstable at the reaction temperature and readily loses CO2 to yield the final this compound product.

Below is a diagram illustrating this mechanistic pathway.

G cluster_start Step 1: Enolization cluster_condensation Step 2: Condensation cluster_cyclization Step 3: Cyclization & Dehydration cluster_decarboxylation Step 4: Decarboxylation PA Phenylacetic Acid Ac2O Acetic Anhydride PA->Ac2O Activation Enol Enol / Mixed Anhydride Ac2O->Enol Enolization Benzil Benzil Enol->Benzil Nucleophilic Attack Condensation_Intermediate Aldol Adduct Benzil->Condensation_Intermediate Cyclized_Intermediate Cyclized Intermediate Condensation_Intermediate->Cyclized_Intermediate Intramolecular Acylation (H+) Acid_Intermediate Carboxylic Acid Intermediate Cyclized_Intermediate->Acid_Intermediate Dehydration (-H2O) Final_Product This compound Acid_Intermediate->Final_Product Heat (-CO2)

Caption: Reaction mechanism for this compound synthesis.

Section 2: Optimizing Key Reaction Parameters

Achieving optimal results requires careful control over several experimental variables. This section provides guidance on fine-tuning your reaction conditions.

Q3: My reaction yield is poor. Which parameter should I investigate first?

A3: Low yield is a common issue that can often be traced back to one of three factors: temperature control, catalyst concentration, or reaction time.

  • Temperature: This reaction requires significant heat to drive the cyclization and decarboxylation steps. However, excessive temperatures (e.g., >160-170°C) can lead to charring and decomposition of the starting materials and product, resulting in a dark, tarry reaction mixture and a low yield of isolable product.

  • Catalyst: The concentration of the acid catalyst (e.g., concentrated H₂SO₄) is critical. Too little catalyst will result in an incomplete reaction, while too much can accelerate side reactions and decomposition.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, prolonged heating, especially at high temperatures, can degrade the product. Monitoring the reaction by TLC is crucial to determine the optimal endpoint.

A systematic approach to optimization is recommended, as summarized in the troubleshooting workflow below.

G Start Low Yield Observed Check_Temp Verify Temperature Control Is it stable and correct? Start->Check_Temp Check_Catalyst Review Catalyst Amount Is it within optimal range? Start->Check_Catalyst Check_Time Monitor Reaction by TLC Is the reaction complete? Start->Check_Time Impurity_Check Assess Starting Material Purity Are reactants pure? Check_Temp->Impurity_Check Yes Solution_Temp Action: Use oil bath for stable heating. Check_Temp->Solution_Temp No Check_Catalyst->Impurity_Check Yes Solution_Catalyst Action: Titrate catalyst amount (e.g., start with 5% v/v). Check_Catalyst->Solution_Catalyst No Check_Time->Impurity_Check Yes Solution_Time Action: Stop reaction when starting material is consumed. Check_Time->Solution_Time No Purification_Loss Evaluate Workup/Purification Is product being lost? Impurity_Check->Purification_Loss Yes Solution_Impurity Action: Recrystallize starting materials. Impurity_Check->Solution_Impurity No Solution_Purification Action: Optimize recrystallization solvent; consider chromatography. Purification_Loss->Solution_Purification Yes

Caption: Troubleshooting workflow for low reaction yield.

Q4: What are the pros and cons of different acid catalysts for indanone synthesis?

A4: The choice of acid is pivotal and influences both reaction efficiency and the side product profile.

CatalystTypical ConditionsProsCons
Polyphosphoric Acid (PPA) 100-120°CExcellent dehydrating and acylating agent. Often gives clean reactions. Can control regioselectivity based on P₂O₅ content.[4][5]Highly viscous and difficult to stir. Workup can be challenging.
Sulfuric Acid (H₂SO₄) Often used with Ac₂O, 130-150°CInexpensive and readily available. Potent catalyst.Strong oxidizing agent at high temperatures, can cause significant charring and sulfonation byproducts.
Methanesulfonic Acid (MeSO₃H) 100°CStrong, non-oxidizing acid. Often leads to cleaner reactions than H₂SO₄.[2]More expensive than sulfuric acid.
Lewis Acids (e.g., AlCl₃, NbCl₅) Varies, often lower tempsHighly effective for Friedel-Crafts type cyclizations.[1][2] Can be used in non-polar solvents.Stoichiometric amounts often required. Sensitive to moisture. Complex workup to remove metal salts.

For the synthesis of this compound, a combination of acetic anhydride with a catalytic amount of concentrated sulfuric acid is a common and cost-effective choice, but careful temperature control is essential to mitigate charring.

Section 3: Troubleshooting Common Issues

Even with an optimized protocol, unexpected issues can arise. This section provides solutions to specific problems you may encounter.

Q5: My final product is a dark, oily substance instead of the expected yellow crystals. How do I fix this?

A5: This is a classic sign of two potential problems: impurity-inhibited crystallization or the presence of tarry decomposition byproducts.

  • Cause 1: Impurities: Even small amounts of impurities can act as "crystal poisons," preventing the formation of a well-ordered crystal lattice and resulting in an oil. These are often side products from the reaction itself.

  • Cause 2: Decomposition: As mentioned, excessive heat or catalyst concentration can cause the organic material to decompose into complex, polymeric tars. These tars will contaminate your product and make crystallization nearly impossible.

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: If the crude product is excessively dark or tarry, first revisit your reaction temperature. Ensure it did not exceed the optimal range. Consider reducing the amount of acid catalyst in your next attempt.

  • Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount (1-2% by weight) of activated charcoal.[6] Boil the solution with the charcoal for a few minutes to adsorb the colored, tarry impurities. Filter the hot solution through a pad of celite to remove the charcoal, then allow the filtrate to cool and crystallize.

  • Chromatography: If recrystallization and charcoal treatment fail, column chromatography is the most effective method for separating the desired product from impurities and decomposition products. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Solvent Selection: For recrystallization, the ideal solvent is one in which the indenone has high solubility at high temperatures and low solubility at room temperature or below.[6] Ethanol or acetic acid are often good starting points.

Q6: I'm recovering a significant amount of my starting material (benzil). What's going wrong?

A6: Recovering starting material indicates an incomplete reaction. The primary culprits are:

  • Insufficient Heat/Time: The reaction may not have been heated for long enough or at a high enough temperature to go to completion. Use TLC to monitor the disappearance of the starting material spot before stopping the reaction.

  • Inactive Catalyst: The acid catalyst could be old or may have been deactivated by moisture. Use fresh, concentrated acid.

  • Poor Mixing: In viscous reaction mixtures like those with PPA, inefficient stirring can create localized "cold spots" where the reaction does not proceed.[5] Ensure vigorous mechanical stirring throughout the reaction.

Section 4: Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound

Disclaimer: This procedure involves strong acids and high temperatures. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials:

  • Benzil (1.0 eq)

  • Phenylacetic acid (1.1 eq)

  • Acetic anhydride (approx. 5 mL per gram of benzil)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add benzil, phenylacetic acid, and acetic anhydride.

  • Begin stirring the mixture and gently heat it using a heating mantle until all solids have dissolved.

  • Carefully add 3-4 drops of concentrated sulfuric acid to the solution. The color should change dramatically.

  • Increase the heat to bring the mixture to a gentle reflux (approx. 140-150°C) and maintain for 1.5-2 hours. Monitor the reaction's progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the consumption of the benzil spot.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker of cold water or an ice-water slurry. This will precipitate the crude product.

  • Collect the crude solid by vacuum filtration, washing thoroughly with cold water to remove residual acid and acetic anhydride.

  • Allow the crude product to air-dry on the filter.

Protocol 2: Purification by Recrystallization

  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of ethanol, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If it does not dissolve, add more ethanol dropwise until a clear solution is obtained at the boiling point. Avoid adding excessive solvent.

  • If the solution is highly colored, remove it from the heat, add a small spatula tip of activated charcoal, and gently boil for 2-3 minutes.

  • Perform a hot filtration through a fluted filter paper or a celite plug to remove the charcoal and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature. Bright yellow-orange crystals of this compound should form.

  • To maximize yield, place the flask in an ice bath for 30 minutes.

  • Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven. The expected melting point is 153-154 °C.[7]

References

  • ResearchGate. (n.d.). Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair | Request PDF.
  • Negi, R., et al. (2022). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. Organic & Biomolecular Chemistry, 20, 5820-5835. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indenone synthesis. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Janssen, D. B., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717-1720. [Link]

  • BenchChem. (n.d.). Characterization of unexpected products in indanone synthesis.
  • Clark, T. J. (1963). Preparation of this compound and related compounds. Journal of Chemical Education, 40(7), 391. [Link]

  • ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4df | Download Table.
  • Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • National Institutes of Health. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Scribd. (n.d.). 2,3 - Diphenyl Quinoxaline (Synthesis) | PDF | Chemical Reactions.
  • Organic Syntheses. (n.d.). Hexaphenylbenzene. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

  • Google Patents. (1990). Method for producing 1-indanone derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-Propanone, 2,3-dibromo-1,3-diphenyl-.

Sources

Technical Support Center: Optimizing the Suzuki-Miyaura Coupling for 2,3-Diphenyl-1-indenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,3-Diphenyl-1-indenone and its derivatives using the Suzuki-Miyaura cross-coupling reaction. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and systematically improve your reaction yields.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is fundamental to effective troubleshooting. The Suzuki-Miyaura reaction follows a well-defined catalytic cycle that relies on a palladium catalyst to form a new carbon-carbon bond between an organoborane and an organic halide.[1][2][3] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of your indenone precursor (e.g., 2-bromo-3-phenyl-1-indenone), forming a Pd(II) complex.[3] This is often the rate-determining step.[3]

  • Transmetalation: The organic group from the activated boronic acid (in the form of a borate anion, formed by reaction with a base) is transferred to the Pd(II) complex, displacing the halide.[1][3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond of this compound and regenerating the active Pd(0) catalyst.[1][2]

Each step has specific requirements that, if not met, can lead to low yields and side product formation.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pdii Ar-Pd(II)L2-X pd0->pdii Oxidative Addition pdiib Ar'-Pd(II)L2-Ar pdiib->pd0 Reductive Elimination product Ar-Ar' (this compound) pdiib->product pdii->pdiib Transmetalation arx Ar-X (e.g., 2-Bromo-3-phenyl-1-indenone) arx->pdii ar_b Ar'-B(OH)2 (Phenylboronic Acid) borate [Ar'-B(OH)3]⁻ ar_b->borate base Base (OH⁻) base->borate borate->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound.

Q1: My yield is consistently low, and I recover a lot of my starting aryl halide. What are the primary factors to investigate?

A low yield with significant recovery of the starting material points to an issue with one of the initial steps of the catalytic cycle.

  • Inefficient Oxidative Addition: The coupling of 2-halo-indenones can be challenging. Aryl chlorides, in particular, are less reactive than bromides or iodides and require more active catalyst systems.[4]

    • Causality: The C-Cl bond is stronger than C-Br or C-I, making it harder for the Pd(0) to insert.

    • Solution:

      • Switch Halide: If possible, use the 2-bromo- or 2-iodo-3-phenyl-1-indenone precursor, as they are more reactive.[5]

      • Enhance Catalyst: Use a catalyst system known for activating aryl chlorides. This typically involves bulky, electron-rich phosphine ligands like SPhos or XPhos, often in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[6][7][8] These ligands promote the formation of the active, monoligated Pd(0) species necessary for oxidative addition.[8]

  • Catalyst Deactivation: The active Pd(0) catalyst can precipitate as palladium black, especially at high temperatures, effectively removing it from the reaction.[9][10] This reduces the catalyst's efficiency and can halt the reaction.

    • Causality: Aggregation of palladium atoms forms inactive nanoparticles.

    • Solution:

      • Check Temperature: While heating is often necessary, excessive temperatures (>100-110 °C) can accelerate catalyst decomposition.[10][11] Try lowering the temperature and extending the reaction time.

      • Use a Robust Ligand: Bulky phosphine ligands not only enhance reactivity but also stabilize the palladium center, preventing aggregation.[9]

  • Poor Reagent Quality: Ensure all reagents are pure and dry.

    • Causality: Impurities in the solvent or starting materials can poison the catalyst. The base (e.g., K₂CO₃, K₃PO₄) must be finely powdered and anhydrous to be effective.[12][13]

    • Solution: Use freshly opened, anhydrous solvents. Dry the base by heating under vacuum before use. Ensure the boronic acid has not degraded (see Q5).

Q2: I'm observing significant formation of a biphenyl byproduct (homocoupling of phenylboronic acid). How can I minimize this?

Homocoupling occurs when two molecules of the boronic acid react with each other. This side reaction is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[9][14]

  • Causality: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid.[9] If you start with a Pd(II) precursor, it must be reduced to Pd(0) in situ; during this process, some homocoupling can occur as the boronic acid acts as the reductant.[9]

  • Solution:

    • Thorough Degassing: This is the most critical step to prevent homocoupling. Before adding the catalyst, thoroughly degas the reaction mixture (solvent, substrates, base) by bubbling argon or nitrogen through it for at least 30 minutes or by using several freeze-pump-thaw cycles.[4][12] Maintain an inert atmosphere throughout the reaction.

    • Control Stoichiometry: Use a slight excess, but not a large excess, of the boronic acid (typically 1.1-1.5 equivalents). A large excess can favor the homocoupling pathway.

    • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources, as it eliminates the initial reduction step.[9]

Q3: My starting aryl halide is consumed, but instead of the desired product, I'm getting 3-phenyl-1-indenone (dehalogenation). What is happening?

Dehalogenation is a common side reaction where the halide on the starting material is replaced by a hydrogen atom.

  • Causality: After oxidative addition, the Ar-Pd(II)-X intermediate can react with a hydride source in the mixture, followed by reductive elimination to form the dehalogenated product.[9] Common hydride sources can be impurities in the base or solvent, or sometimes the solvent itself (like an alcohol) or an amine base.[9]

  • Solution:

    • Check Your Base and Solvent: Avoid using amine bases or alcohol solvents if dehalogenation is a problem. Use high-purity, anhydrous solvents and bases like K₃PO₄ or Cs₂CO₃.

    • Ensure Boronic Acid Quality: A decomposed or inactive boronic acid can lead to slow transmetalation. If the transmetalation step is much slower than the competing dehalogenation pathway, you will see more of the side product. Check the quality of your phenylboronic acid.

Q4: The reaction is sluggish or stalls completely even with proper degassing. How can I improve the reaction rate?

A stalled reaction indicates that one of the catalytic steps is prohibitively slow under the current conditions.

  • Causality and Solution:

    • Ligand Choice: For sterically hindered substrates like substituted indenones, the choice of ligand is critical. Standard ligands like PPh₃ may not be effective. Switch to a more electron-rich and bulky ligand like SPhos, XPhos, or RuPhos.[7][8] These ligands accelerate both the oxidative addition and the final reductive elimination step, which can be slow for hindered biaryls.[9]

    • Base Strength: The base plays a crucial role in activating the boronic acid for transmetalation.[15] If a weak base like Na₂CO₃ is ineffective, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[12] Cesium carbonate is often very effective for difficult couplings.[12]

    • Temperature: Most Suzuki couplings require heat, typically in the range of 80-110 °C.[1][10] If the reaction is slow at 80 °C, cautiously increasing the temperature to 100 °C may help, but be mindful of potential catalyst decomposition.[10][11][16] Some difficult couplings may even require temperatures up to 120 °C.[12]

Q5: I suspect my phenylboronic acid is degrading. How can I confirm this and prevent it?

Boronic acids are susceptible to decomposition, primarily through protodeborylation (replacement of the B(OH)₂ group with H) or formation of inactive trimeric anhydrides (boroxines).[9]

  • Causality: Instability is a common reason for low yields.[9] Boronic acids can dehydrate to form boroxines, which can have different reactivity. Protodeborylation can occur under harsh conditions.

  • Solution:

    • Use High-Quality Boronic Acid: Use freshly purchased or properly stored phenylboronic acid.

    • Consider Boronic Esters: Pinacol esters (Ar-Bpin) are significantly more stable than their corresponding boronic acids and are less prone to decomposition and homocoupling.[9] You can either purchase phenylboronic acid pinacol ester or convert the boronic acid to the pinacol ester before the coupling reaction.

    • Check for Purity: Confirm the purity of your boronic acid by NMR before use.

Q6: How do I choose the optimal base for this coupling?

The base is not just a proton scavenger; it is essential for activating the boronic acid to form the borate anion [ArB(OH)₃]⁻, which is more nucleophilic and reactive in the transmetalation step.[15][17]

  • Causality: The choice of base affects the concentration of the active borate species and the overall reaction kinetics.[15]

  • Solution:

    • Inorganic Bases are Preferred: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[7]

    • Match Base to Substrate: For substrates with base-sensitive functional groups (like esters), a milder base like KF might be used, although it can lead to slower reactions.[18]

    • Screening: For challenging couplings, screening a few bases is often necessary. A good starting point is K₂CO₃. If yields are low, move to the stronger K₃PO₄ or Cs₂CO₃.

Frequently Asked Questions (FAQ)

Q1: What is the best palladium precursor to use: Pd(0) or Pd(II)?

Both Pd(0) sources (e.g., Pd(PPh₃)₄) and Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly used.[9]

  • Pd(0) Sources: These enter the catalytic cycle directly. Pd(PPh₃)₄ is a good, general-purpose catalyst but may not be active enough for challenging substrates.[9]

  • Pd(II) Sources: These are often more stable to air and less expensive. They must be reduced to Pd(0) in situ for the cycle to begin. This reduction can be accomplished by a phosphine ligand or by the homocoupling of two boronic acid molecules.[9] For difficult couplings, a combination of a Pd(II) salt and a specialized ligand (e.g., Pd(OAc)₂/SPhos) is often the most effective approach.[7]

Q2: How critical is the solvent choice and the presence of water?

Solvent choice is crucial for ensuring all components remain dissolved and for influencing reaction rates.

  • Common Solvents: Aprotic polar solvents like dioxane, THF, or DMF are frequently used.[1][19] Toluene is also a common choice.[10]

  • The Role of Water: A small amount of water is often beneficial or even necessary, especially when using inorganic bases like K₂CO₃ or K₃PO₄.[1] Water helps dissolve the base and facilitates the formation of the active borate species.[13] Typical solvent systems are mixtures like dioxane/water (e.g., 4:1) or toluene/water.[12] However, completely anhydrous conditions can be successful with certain boronic esters and bases.[9]

Q3: Can I use 2-chloro-3-phenyl-1-indenone instead of the bromo or iodo analog?

Yes, but it is significantly more challenging. Aryl chlorides are cheaper and more available but are the least reactive electrophiles in Suzuki couplings.[4][20] To successfully use an aryl chloride, you will almost certainly need to employ a highly active catalyst system, such as one based on a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[6][8] Standard conditions using Pd(PPh₃)₄ are unlikely to be effective.[21]

Q4: What is the role of the ligand, and how do I select the best one?

The ligand stabilizes the palladium center, influences its electronic properties and steric environment, and is often the key to a successful reaction.

  • Role: Electron-rich ligands promote the initial oxidative addition step, which is crucial for less reactive halides like aryl chlorides.[9] Bulky ligands promote the final reductive elimination step, which is necessary to release the sterically demanding 2,3-disubstituted indenone product.[9]

  • Selection:

    • For Simple Couplings: Triphenylphosphine (PPh₃) is a standard, inexpensive choice.

    • For Challenging/Hindered Couplings: Buchwald-type biaryl phosphine ligands (SPhos, XPhos, RuPhos) are the state-of-the-art.[6][7][8] They provide the necessary combination of bulk and electron-donating ability to overcome the challenges of hindered substrates and unreactive halides.[8][22]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound from 2-Bromo-3-phenyl-1-indenone.

Materials:

  • 2-Bromo-3-phenyl-1-indenone (1.0 equiv)

  • Phenylboronic Acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv), finely powdered and dried

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-phenyl-1-indenone, Phenylboronic Acid, and K₃PO₄.

  • Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add Pd(OAc)₂ and SPhos to the flask under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Ensure the flask is sealed and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[1] Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the this compound product.

Key Parameter Optimization Summary

ParameterStandard ConditionAlternative for TroubleshootingRationale
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed catalysts (e.g., XPhos Pd G3)Pd(II) sources are air-stable and effective with good ligands. Pd(0) can reduce homocoupling. Pre-formed catalysts offer convenience and high activity.[9][23]
Ligand SPhos (4 mol%)XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich biaryl phosphines are essential for hindered substrates and unreactive halides, accelerating oxidative addition and reductive elimination.[7][8][22]
Base K₃PO₄ (3 equiv)Cs₂CO₃, K₂CO₃, KFStronger bases (K₃PO₄, Cs₂CO₃) are more effective for difficult couplings.[7][12] KF is milder for base-sensitive groups.
Solvent Dioxane/Water (4:1)Toluene/Water, THF/Water, DMFSolvent choice affects solubility and reaction rate. Water is often crucial for dissolving the inorganic base.[1][12][19]
Temperature 100 °C80 °C to 120 °CHigher temperatures increase reaction rates but can also lead to catalyst decomposition if too high.[10][11][24]
Boron Source Phenylboronic AcidPhenylboronic acid pinacol esterPinacol esters are more stable, easier to handle, and less prone to side reactions like protodeborylation and homocoupling.[9]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • ResearchGate. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. (2011). Temperature effect on coupling reaction. [Link]

  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. [Link]

  • MDPI. (2019). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (2020). Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2022). Temperature effect on the model SM cross-coupling reaction using ligand... [Link]

  • ResearchGate. (2020). Optimization of reaction conditions for Suzuki coupling 1. [Link]

  • Royal Society of Chemistry. (2019). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Royal Society of Chemistry. (2012). Synthesis of substituted indenones and indanones by Suzuki-Miyaura coupling/acid-promoted cyclization sequence. [Link]

  • Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 61(7), 2346–2351. [Link]

  • National Institutes of Health. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. [Link]

  • Organic Letters. (2006). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. [Link]

  • ResearchGate. (2015). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. [Link]

  • Royal Society of Chemistry. (2012). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. [Link]

  • Synlett. (2010). Regioselective Synthesis of Indanones. [Link]

  • National Institutes of Health. (1985). Organoborane coupling reactions (Suzuki coupling). [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

Sources

Technical Support Center: Troubleshooting Regioisomer Formation in Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indanone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the formation of regioisomers during the synthesis of indanone scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your experimental design and troubleshooting efforts.

Indanones are a critical structural motif in numerous natural products and pharmaceutically active compounds.[1][2] Their synthesis, while conceptually straightforward, is often complicated by a lack of control over regioselectivity, leading to mixtures of isomers that can be difficult to separate and ultimately impact yield and purity.[1] This guide will focus on the most common synthetic routes and provide actionable solutions to steer your reaction towards the desired regioisomer.

Understanding the Core Challenge: The "Why" Behind Regioisomer Formation

The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[3][4] This reaction involves an electrophilic aromatic substitution where the acylium ion cyclizes onto the aromatic ring. The position of this cyclization is dictated by the electronic and steric properties of the substituents on the aromatic ring, which is the primary origin of regioisomer formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid is producing a mixture of regioisomers. How can I control the cyclization position?

A1: The regiochemical outcome of an intramolecular Friedel-Crafts acylation is a classic problem governed by the directing effects of the substituents on the aromatic ring. Here’s a breakdown of the causative factors and how to manipulate them.

Core Principle: Electron-donating groups (EDGs) activate the ortho and para positions for electrophilic attack, while electron-withdrawing groups (EWGs) deactivate the ring, with the meta position being the least deactivated.[5][6] The stability of the intermediate arenium ion determines the major product.

Troubleshooting Workflow:

start Mixture of Regioisomers Observed substituent Identify Substituent on Aromatic Ring start->substituent edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) substituent->edg EDG ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) substituent->ewg EWG sterics Consider Steric Hindrance at Ortho Position edg->sterics meta_product Major Product: Meta-substituted Indanone ewg->meta_product ortho_sterics Significant Steric Hindrance sterics->ortho_sterics Yes no_ortho_sterics Minimal Steric Hindrance sterics->no_ortho_sterics No para_product Major Product: Para-substituted Indanone ortho_sterics->para_product ortho_para_mix Product Mixture: Ortho and Para Isomers no_ortho_sterics->ortho_para_mix

Caption: Decision workflow for predicting Friedel-Crafts acylation regioselectivity.

Actionable Solutions:

  • Catalyst and Solvent Choice: The choice of Lewis acid and solvent can influence the steric sensitivity of the reaction.

    • Bulky Lewis Acids: Using a bulkier Lewis acid-electrophile complex can increase the steric demand of the transition state, favoring cyclization at the less hindered para position.

    • Solvent Effects: In some cases, the choice of solvent can influence the distribution of isomers. For instance, nitromethane has been shown to provide high selectivity for one regioisomer over another in certain systems.[7]

  • Temperature Control: Reaction temperature can also play a role. While higher temperatures can increase reaction rates, they may also lead to a loss of selectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product.

Data Summary: Effect of Substituents on Regioselectivity

Substituent TypeDirecting EffectExpected Major Product(s)Troubleshooting Strategy
Activating (e.g., -OCH₃, -CH₃)ortho, para-directingMixture of ortho and para cyclized products[5][8]Exploit sterics; use a bulkier catalyst to favor para
Deactivating (e.g., -Cl, -Br)ortho, para-directing (weak)Mixture of ortho and para cyclized productsOften sluggish; may require stronger Lewis acids
Strongly Deactivating (e.g., -NO₂)meta-directingPredominantly meta cyclized productReaction may be very slow or not proceed at all[6]
Q2: I am using Polyphosphoric Acid (PPA) for my indanone synthesis and getting an inseparable mixture of isomers. Can I improve the selectivity?

A2: Yes, the regioselectivity of PPA-mediated indanone synthesis can be surprisingly tunable. The key lies in the composition of the PPA itself.

Core Principle: The concentration of phosphorus pentoxide (P₂O₅) in PPA dictates the acidity and the operative reaction mechanism. This, in turn, has a profound effect on the regiochemical outcome.[1][9]

  • High P₂O₅ content (e.g., 83%): Favors the formation of an acylium ion intermediate, leading to a classic electrophilic aromatic substitution pathway. This generally results in cyclization ortho or para to electron-donating groups.[1]

  • Low P₂O₅ content (e.g., 76%): Promotes a pathway involving addition of the arene to the unsaturated carboxylic acid followed by a Nazarov-type cyclization. This pathway often favors the formation of the indanone isomer with an electron-donating group meta to the carbonyl.[1]

start PPA-Mediated Indanone Synthesis ppa_conc Select PPA Concentration start->ppa_conc high_p2o5 High P₂O₅ (e.g., 83%) ppa_conc->high_p2o5 High Acidity low_p2o5 Low P₂O₅ (e.g., 76%) ppa_conc->low_p2o5 Lower Acidity acylium_path Pathway A: Acylium Ion Formation (Friedel-Crafts Type) high_p2o5->acylium_path nazarov_path Pathway B: Arene Addition then Nazarov Cyclization low_p2o5->nazarov_path ortho_para_product Product: EDG is ortho/para to C=O acylium_path->ortho_para_product meta_product Product: EDG is meta to C=O nazarov_path->meta_product

Caption: Influence of PPA concentration on reaction pathway and regioselectivity.[1]

Experimental Protocol: Regioselective Indanone Synthesis Using PPA [1]

Objective: To selectively synthesize one of two regioisomers of an indanone from an electron-rich arene and an α,β-unsaturated carboxylic acid.

Materials:

  • Electron-rich arene (e.g., 1,2-dimethoxybenzene)

  • α,β-unsaturated carboxylic acid (e.g., methacrylic acid)

  • Polyphosphoric acid (PPA) with high P₂O₅ content (e.g., 83%)

  • Polyphosphoric acid (PPA) with low P₂O₅ content (e.g., 76%)

  • Standard glassware for organic synthesis

Procedure for High P₂O₅ Content (Favors ortho/para to EDG):

  • In a round-bottom flask equipped with a magnetic stirrer, add the arene (1.0 eq) and the α,β-unsaturated carboxylic acid (1.1 eq).

  • Carefully add PPA (83% P₂O₅) to the mixture (typically a 10-20 fold excess by weight).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Procedure for Low P₂O₅ Content (Favors meta to EDG):

  • Follow the same procedure as above, but substitute PPA (83% P₂O₅) with PPA (76% P₂O₅).

Expected Outcome: The two different PPA conditions should yield different major regioisomers, which can be confirmed by NMR spectroscopy.[1]

Q3: My reaction is not a classic Friedel-Crafts acylation, but a Nazarov cyclization. I'm still getting regioisomers. What are the controlling factors here?

A3: Regioselectivity in the Nazarov cyclization is determined by the stability of the carbocation formed after the electrocyclization step and the subsequent proton loss.

Core Principle: The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[10] In the context of indanone synthesis, this typically involves an aryl vinyl ketone. After the key cyclization step, a proton is eliminated to re-aromatize the ring and form the final product. The position of this elimination dictates the final double bond placement and can be a source of isomerism if not controlled. However, for substituted aryl vinyl ketones, the initial cyclization can also be regioselective.

Factors Influencing Regioselectivity:

  • Substrate Polarization: The electronic properties of the substituents on both the aryl ring and the vinyl group can polarize the dienone system, directing the cyclization.

  • Lewis/Brønsted Acid Catalyst: The nature of the acid catalyst can influence the stability of the intermediate oxyallyl cation and the subsequent elimination pathway.[11]

  • Trapping Agents: In modern variations, the intermediate carbocation can be trapped with an electrophile (e.g., a fluorinating agent), which can provide excellent diastereoselectivity and prevent the formation of elimination byproducts.[11][12]

Troubleshooting Strategies:

  • Catalyst Screening: Experiment with different Lewis acids (e.g., Cu(OTf)₂, Sc(OTf)₃) or Brønsted acids (e.g., TfOH, TFA) to find one that favors the desired cyclization and elimination pathway.[11][13]

  • Tandem Reactions: Consider a tandem approach where the intermediate is trapped. For example, a tandem Nazarov cyclization/electrophilic fluorination can create two new stereocenters with high diastereoselectivity, avoiding the regiochemical ambiguity of proton elimination.[11]

Alternative Synthetic Strategies to Avoid Regioisomerism

When controlling regioselectivity in Friedel-Crafts or Nazarov reactions proves difficult, alternative synthetic routes that offer inherent regiochemical control should be considered.

  • Palladium-Catalyzed Reactions: Tandem reactions such as Michael addition followed by a Heck cyclization can provide access to functionalized indanones with high regiocontrol.[14] Similarly, a palladium-catalyzed olefination followed by an aldol-type annulation offers a direct route to 1-indanones.[2]

  • Transition-Metal-Catalyzed Ring-Closing Reactions: A variety of other transition metal-catalyzed methods have been developed for indanone synthesis, some of which offer excellent control over regioselectivity.[1][15]

By understanding the mechanistic underpinnings of indanone synthesis and the factors that govern regioselectivity, you can effectively troubleshoot and optimize your reactions to achieve the desired isomer with high purity and yield.

References

  • Cravotto, G., Garella, D., Calcio Gaudino, E., & Carnaroglio, D. (2013). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 18(8), 9556-9566. [Link]

  • Ma, S., & Jiao, N. (2007). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Organic Letters, 9(16), 3053-3056. [Link]

  • Ye, J., Lim, Y., & Lee, J. (2015). Synthesis of Functionalized Alkylidene Indanes and Indanones through Tandem Phosphine–Palladium Catalysis. Organic Letters, 17(15), 3858-3861. [Link]

  • Wang, Y., et al. (2019). Dual Proton/Silver-Catalyzed Serial (5 + 2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenes. The Journal of Organic Chemistry, 84(21), 13865-13874. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Organic Chemistry Portal. [Link]

  • University of Groningen. (2011). Regioselective Synthesis of Indanones. University of Groningen Research Portal. [Link]

  • Xiao, J., & Li, X. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271. [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University. [Link]

  • ResearchGate. (2021). Photo-Nazarov cyclization of aryl vinyl ketones to access indanones core. ResearchGate. [Link]

  • PubMed. (2007). Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. PubMed. [Link]

  • Kłobucki, M., & Jatczak, M. (2021). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 11(52), 32939-32961. [Link]

  • Royal Society of Chemistry. (1981). The control of regiochemistry in the alkylation of indanone derivatives. Journal of the Chemical Society, Chemical Communications. [Link]

  • Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. [Link]

  • ResearchGate. (2019). Palladium Nanoparticles-Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses. [Link]

  • Royal Society of Chemistry. (2016). Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes. RSC Advances. [Link]

  • Chinese Chemical Society. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry. [Link]

  • ACS Publications. (2005). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry. [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]

Sources

Purification of 2,3-Diphenyl-1-indenone by recrystallization and chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,3-diphenyl-1-indenone (CAS: 1801-42-9). This document provides in-depth, field-proven methodologies, troubleshooting guides, and frequently asked questions for researchers and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges in purifying this compound via recrystallization and column chromatography.

Initial Assessment: Understanding Your Crude Product

Before attempting purification, it is crucial to characterize your crude this compound. Synthesized via methods like intramolecular Friedel-Crafts acylation, the crude product can contain several impurities.[1][2]

  • Appearance: Pure this compound is a crystalline solid with a melting point of approximately 153-154 °C. A discolored (e.g., brown, yellow) or sticky, oily appearance strongly indicates the presence of impurities.[1]

  • Common Impurities: These often include unreacted starting materials, regioisomers from alternative cyclization pathways, or byproducts from intermolecular reactions.[1][3]

Preliminary Purity Analysis: Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid technique to assess the complexity of your crude mixture and to guide the selection of a purification strategy.

Quick Protocol: Analytical TLC

  • Prepare Sample: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Select Mobile Phase: For a non-polar to moderately polar compound like this compound, a good starting point is a mixture of hexane and ethyl acetate.[4] Begin with a low-polarity mixture (e.g., 9:1 or 8:2 hexane:ethyl acetate).

  • Spot and Develop: Spot the sample on a silica gel TLC plate and develop it in a chamber containing the mobile phase.

  • Visualize: View the plate under UV light (254 nm).

  • Interpret: A single spot indicates high purity. Multiple spots confirm the presence of impurities, and their relative Rf values will inform your choice of purification method and solvent system.

Purification Method I: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging the principle that a compound's solubility in a solvent increases with temperature.[5] An ideal solvent will dissolve the target compound completely when hot but very poorly when cold, leaving impurities behind in the "mother liquor".[6]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Conduct small-scale solubility tests with various solvents (see Table 1) to find one where this compound is highly soluble at the solvent's boiling point but sparingly soluble at room temperature or in an ice bath.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil. Add the minimum amount of boiling solvent required to just dissolve the solid completely.[7][8]

  • Hot Filtration (Optional): If insoluble impurities are present or if the solution is colored, perform a hot gravity filtration. For colored impurities, add a small amount of activated charcoal to the hot solution before filtering.[5]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[9]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[7]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent. Confirm purity by melting point analysis and TLC.

Recrystallization Troubleshooting Guide
IssueRoot Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used , preventing the solution from becoming saturated.[9][10]2. The solution is supersaturated , and nucleation has not initiated.[7]1. Re-heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool again.[9]2. Induce crystallization: Gently scratch the inside of the flask below the solvent line with a glass rod or add a "seed crystal" of pure product.[7][8][9]
Product "Oils Out" Instead of Crystallizing 1. The solution is cooling too quickly . 2. The concentration of impurities is high, significantly depressing the melting point of the mixture.[6]3. The boiling point of the solvent is higher than the melting point of the solute.1. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly (e.g., by insulating the flask).[6][10]2. If oiling persists, consider pre-purification with column chromatography to remove the bulk of impurities.
Very Low Yield of Recovered Crystals 1. Excessive solvent was used during dissolution, leaving a large amount of product in the mother liquor.[9]2. The crystals were washed with solvent that was not ice-cold, re-dissolving the product.[7]3. Premature crystallization occurred during a hot filtration step.1. If the mother liquor has not been discarded, try to concentrate it by boiling off some solvent and cooling again to recover a second crop of crystals.2. Always use a minimal amount of ice-cold solvent for washing.3. Ensure the filtration apparatus is pre-heated before performing a hot filtration.
Crystals Appear Discolored 1. Colored impurities were not fully removed.2. The compound may have degraded slightly due to prolonged heating.1. Repeat the recrystallization, incorporating a decolorizing activated charcoal step before the hot filtration.[5]2. Minimize time spent at the solvent's boiling point.
Recrystallization Workflow

G cluster_prep Preparation cluster_main Process cluster_troubleshoot Troubleshooting start Crude this compound solvent_test Perform Solubility Tests start->solvent_test choose_solvent Select Optimal Solvent solvent_test->choose_solvent dissolve Dissolve Crude in Minimum Boiling Solvent choose_solvent->dissolve hot_filter_q Insoluble Impurities or Color Present? dissolve->hot_filter_q charcoal Add Charcoal & Perform Hot Filtration hot_filter_q->charcoal Yes cool_slowly Cool Slowly to Room Temp hot_filter_q->cool_slowly No charcoal->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath oiling_out Oiling Out? cool_slowly->oiling_out filtrate Collect Crystals via Vacuum Filtration ice_bath->filtrate no_crystals No Crystals? ice_bath->no_crystals wash Wash with Ice-Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end sol_no_crystals Concentrate Solution or Induce Nucleation no_crystals->sol_no_crystals sol_oiling_out Re-heat, Add Solvent, Cool Slower oiling_out->sol_oiling_out

Caption: Workflow for the purification of this compound by recrystallization.

Purification Method II: Flash Column Chromatography

When recrystallization is ineffective, particularly with complex mixtures or oily products, flash column chromatography provides superior separation based on the differential adsorption of compounds to a solid stationary phase (silica gel).[11]

Experimental Protocol: Flash Column Chromatography
  • Eluent Selection: Using analytical TLC, determine a solvent system (e.g., hexane/ethyl acetate) that provides good separation between your target compound and its impurities. Aim for an Rf value for this compound of approximately 0.2-0.4 for optimal separation.[12][13]

  • Column Packing: Prepare a slurry of silica gel in your starting, low-polarity eluent. Pour the slurry into a glass column and use gentle air pressure to pack the silica bed uniformly, ensuring there are no air bubbles or cracks.[11]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum possible volume of a relatively non-polar solvent (dichloromethane is often effective).[11] Carefully add this solution to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator. Carefully add the resulting dry, free-flowing powder to the top of the column. This method often results in better separation.[12]

  • Elution: Carefully add the eluent to the column and apply gentle, steady air pressure to push the solvent through the silica gel at a consistent rate.[14]

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.[14]

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Chromatography Troubleshooting Guide
IssueRoot Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands 1. Incorrect eluent system (too polar), causing compounds to move too quickly. 2. The initial sample band was too wide (too much solvent used for loading).[11]3. The column was packed poorly, leading to channeling .1. Start with a less polar eluent system based on TLC analysis. Consider using a gradient elution, starting with a low polarity and gradually increasing it.[12]2. Use the "dry load" method to ensure a highly concentrated sample band.[12]3. Repack the column, ensuring the silica slurry is homogenous and settled evenly.
Compound Will Not Elute from Column 1. The eluent is not polar enough to move the compound through the silica gel.1. Gradually increase the polarity of the eluent. For example, move from 5% ethyl acetate in hexane to 10%, then 15%, etc.[13]
Compound Streaks on Column / TLC 1. The compound is overloaded on the column.2. The compound may have acidic or basic properties, leading to strong, undesirable interactions with the silica gel.1. Use a larger column with more silica gel for the amount of sample being purified.2. While unlikely for this compound, if streaking is an issue, consider deactivating the silica by adding a small amount (0.5-1%) of triethylamine to the eluent system.[12]
Cracks or Bubbles in the Silica Bed 1. The solvent level was allowed to drop below the top of the silica gel . 2. An exothermic reaction occurred upon loading a neat, polar sample.[14]1. Never let the column run dry. Always maintain a level of solvent above the silica bed.[14]2. Always dissolve the sample in a solvent before loading; avoid loading neat liquids or solids directly unless dry loading.
Chromatography Workflow

G cluster_prep Preparation cluster_main Process cluster_check Purity Check start Crude this compound tlc Develop Eluent System via Analytical TLC start->tlc pack Pack Column with Silica Gel Slurry tlc->pack load Load Sample (Wet or Dry Method) pack->load elute Elute with Solvent System (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine purity_q Fractions Pure? analyze->purity_q evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end purity_q->elute No, Continue purity_q->combine Yes

Sources

Stability issues of 2,3-Diphenyl-1-indenone in solution over time

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,3-Diphenyl-1-indenone. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate challenges, diagnose issues, and ensure the integrity of your experiments.

Troubleshooting Guide: Diagnosing In-Experiment Issues

This section addresses specific problems that may arise during the use of this compound solutions.

Question 1: My deep red/orange solution of this compound has faded or turned colorless. What is causing this color change?

Answer:

The characteristic color of this compound arises from its extended conjugated π-system. A loss of color is a strong indicator that this conjugated system has been disrupted, signaling chemical degradation of the compound.

Primary Cause: Oxidation. The most probable cause is the metal-free oxygenation of the indenone ring.[1][2] Research has shown that under a standard oxygen atmosphere (i.e., exposure to air), this compound can react to form non-conjugated, and therefore colorless, species.[1][2] Depending on the solvent and reaction conditions, this degradation can lead to two primary products:

  • 2,3-epoxy-2,3-diphenyl-1-indanone: Formed through oxygenation across the double bond.

  • 2-hydroxy-2,3-diphenyl-1-indanone: A potential subsequent product.[1][2]

This oxidative degradation is a critical vulnerability when handling the compound in solution.

Troubleshooting Steps:

  • Inert Atmosphere: Immediately prepare fresh solutions using solvents that have been de-gassed via sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Headspace Purge: Before sealing your vial or container, gently flush the headspace with the same inert gas to displace atmospheric oxygen.

  • Light Exclusion: Wrap your container in aluminum foil. While oxidation is the primary suspect, photochemical reactions can generate radicals that accelerate oxidative processes.

  • Temperature Control: Store the solution at a reduced temperature (e.g., 4°C or -20°C) when not in immediate use. Lower temperatures significantly slow the rate of most chemical reactions.

Question 2: My HPLC or LC-MS analysis shows a decrease in the main compound peak and the appearance of new, more polar peaks over time. What are these new species?

Answer:

This is a classic presentation of compound degradation. The decrease in the area of the peak corresponding to this compound confirms it is being consumed, while the new peaks represent the degradation products.

Probable Identity of New Peaks: The new peaks are likely the oxidized forms discussed previously: 2,3-epoxy-2,3-diphenyl-1-indanone and/or 2-hydroxy-2,3-diphenyl-1-indanone.[1][2] The addition of oxygen atoms makes these molecules more polar than the parent compound. In a typical reversed-phase HPLC setup, this means they will have shorter retention times.

Diagnostic Workflow:

Below is a logical workflow to diagnose and mitigate this issue.

G start Observation: New peaks in HPLC/LC-MS, decreased main peak area check_polarity Are new peaks earlier-eluting (more polar)? start->check_polarity confirm_mass Use LC-MS to check masses. Look for M+16 (epoxide) or M+18 (hydroxy) check_polarity->confirm_mass Yes implement_controls Implement Strict Controls: 1. Use de-gassed solvents. 2. Purge headspace with N2/Ar. 3. Protect from light. 4. Store at low temp. confirm_mass->implement_controls re_analyze Re-analyze sample after a set time point (e.g., 24h) implement_controls->re_analyze stability_confirmed Result: Peak area is stable. Proceed with experiment. re_analyze->stability_confirmed stability_issue Result: Degradation persists. Consider alternative solvent or on-demand preparation. re_analyze->stability_issue

Caption: Troubleshooting workflow for identifying degradation products.

Question 3: The biological activity of my compound solution is inconsistent or diminishes rapidly after preparation. Is this a stability issue?

Answer:

Yes, a loss of potency is a direct functional consequence of chemical degradation. The oxidized forms of this compound will have a different three-dimensional structure and electronic distribution, making it highly unlikely they will retain the same biological activity as the parent compound.

Immediate Actions:

  • On-Demand Preparation: The most reliable solution is to prepare the compound solution immediately before each experiment. Avoid using stock solutions that have been stored for more than a few hours unless their stability has been rigorously validated under your specific storage conditions.

  • Parallel Stability Check: Run a parallel analytical check (e.g., HPLC) on an aliquot of the exact solution used in your biological assay. This provides direct evidence correlating the observed loss of activity with the chemical degradation of the compound.

  • Solvent Choice: Evaluate if a different solvent system could enhance stability. While specific data is limited, aprotic solvents that are easily de-gassed are preferable.

Frequently Asked Questions (FAQs)

This section provides general guidance for the proper handling and storage of this compound solutions.

Question 1: What is the primary degradation pathway for this compound in solution?

Answer:

The core stability issue is its susceptibility to oxidation by atmospheric oxygen.[1][2] The double bond within the five-membered ring is the reactive site, leading to the formation of epoxide and hydroxy-indanone derivatives. This reaction breaks the key conjugated system responsible for the compound's properties.

DegradationPathway Indenone This compound (Colored, Active) Epoxide 2,3-Epoxy-2,3-diphenyl-1-indanone (Colorless, Inactive) Indenone->Epoxide + O2 (Air) Hydroxy 2-Hydroxy-2,3-diphenyl-1-indanone (Colorless, Inactive) Indenone->Hydroxy + O2 (Air) (Solvent Dependent)

Caption: Simplified oxidative degradation pathway.

Question 2: What are the best practices for preparing and storing solutions to maximize stability?

Answer:

Based on the oxidative degradation mechanism, the following storage protocol is recommended:

ParameterRecommendationRationale
Solvent Use high-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile).Minimizes reactive species like water and peroxides.
Preparation De-gas the solvent with N₂ or Ar for 15-30 min before dissolving the compound.To remove dissolved atmospheric oxygen, the primary reactant in the degradation pathway.
Container Use amber glass vials with PTFE-lined screw caps.Protects from light to prevent photochemical reactions and provides a tight seal.
Storage Purge the vial headspace with N₂ or Ar before sealing. Store at ≤ -20°C.Creates an inert environment and slows reaction kinetics.
Usage Prepare stock solutions at high concentrations. Perform serial dilutions immediately before use.Minimizes the time the compound spends in a dilute, potentially less stable state. Avoid freeze-thaw cycles.
Question 3: How can I perform a simple stability study for my specific experimental conditions?

Answer:

Validating stability under your own conditions is crucial. Here is a standard protocol to assess the stability of this compound.

Protocol: Solution Stability Assessment

  • Preparation:

    • Prepare a stock solution of this compound in your chosen solvent (e.g., 10 mM in DMSO).

    • Aliquot this solution into multiple amber vials for each condition to be tested.

  • Condition Setup:

    • Condition A (Control): Purge vials with argon, seal tightly, wrap in foil, and store at -80°C. This is your baseline T=0 sample.

    • Condition B (Standard Lab): Store a sealed vial on the benchtop at room temperature, exposed to ambient light.

    • Condition C (Protected Lab): Store a sealed vial wrapped in foil at room temperature.

    • Condition D (Refrigerated): Store a sealed vial wrapped in foil at 4°C.

  • Time Points:

    • Choose relevant time points for your experiments (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • At each time point, take one vial from each condition.

    • Analyze the sample by HPLC-UV.

    • Calculate the percentage of the parent compound remaining relative to the T=0 control sample. The formula is: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.

  • Data Interpretation:

    • Plot % Remaining vs. Time for each condition. A compound is often considered stable if >90-95% of the parent remains.

Workflow cluster_prep 1. Preparation cluster_conditions 2. Incubation cluster_analysis 3. Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot cond_a Condition A: Benchtop, Light aliquot->cond_a cond_b Condition B: Benchtop, Dark aliquot->cond_b cond_c Condition C: 4°C, Dark aliquot->cond_c time_points Sample at Time Points (0, 2, 4, 8, 24h) cond_b->time_points hplc Analyze by HPLC-UV time_points->hplc calculate Calculate % Remaining vs. T=0 hplc->calculate plot Plot Data & Assess Stability calculate->plot

Caption: Experimental workflow for a solution stability study.

References

  • Negi, R., Jena, T. K., Jyoti, Tuti, N. K., et al. (2022). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. Organic & Biomolecular Chemistry, 20, 5820-5835. Available at: [Link]

  • Plum, A., Braun, G., & Rehorek, A. (2003). Process monitoring of anaerobic azo dye degradation by high-performance liquid chromatography-diode array detection continuously coupled to membrane filtration sampling modules. Journal of Chromatography A, 987(1-2), 395-402. Available at: [Link]

Sources

Preventing degradation of 2,3-Diphenyl-1-indenone during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Diphenyl-1-indenone. This resource is designed for researchers, medicinal chemists, and materials scientists to address common challenges related to the stability and handling of this versatile chemical intermediate. Our goal is to provide practical, evidence-based solutions to ensure the integrity of your experiments and the purity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the issues you may encounter.

Section 1: General Storage and Handling

Question 1: What are the optimal conditions for the long-term storage of solid this compound?

Answer: As a crystalline solid with a melting point of 153-154 °C, this compound is reasonably stable in its pure, solid form. However, to maximize its shelf-life and prevent insidious degradation, we recommend the following storage protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). While not strictly required for short-term storage, this prevents slow oxidation over months or years.

  • Temperature: Store in a cool, dry location. Refrigeration is recommended for long-term storage.

  • Light: Protect from light by using an amber glass bottle and storing it in a dark cabinet. Indenone systems are known chromophores and can be susceptible to photodegradation.[1]

  • Container: Ensure the container is tightly sealed to prevent moisture and air ingress.

The causality here is straightforward: minimizing exposure to oxygen, light, and moisture—the primary initiators of degradation—is key to preserving the compound's integrity.

Question 2: I've noticed my solid sample has changed color over time. Is it still usable?

Answer: A noticeable color change (e.g., from a bright crystalline color to a duller or darker shade) is a visual indicator of potential degradation. While the bulk of the sample may still be intact, the color change suggests the formation of impurities on the crystal surfaces, likely from oxidation.

Our recommendation: Before use, assess the purity of the material using an appropriate analytical method (e.g., TLC, ¹H NMR, or LC-MS). If minor impurities are detected, repurification by recrystallization is advised to ensure the reliability of your experimental results. For a related compound, 2-indanone, repurification by crystallization is recommended if it darkens upon standing.[2]

Section 2: Stability in Solution & Reaction Environments

Question 3: My reaction is producing unexpected, more polar byproducts. What are they, and why are they forming?

Answer: The most probable cause is oxidative degradation. Research has demonstrated that this compound is highly susceptible to metal-free oxygenation when exposed to air (O₂), particularly in solution.[3][4] The primary degradation products are typically:

  • 2,3-Epoxy-2,3-diphenyl-1-indenone: Formed via oxygenation at the α-position followed by proton abstraction from the β-position.[3][4]

  • 2-Hydroxy-2,3-diphenyl-1-indanone: Another product of oxygenation, with the specific outcome often depending on the solvent and reaction conditions.[4]

These oxygenated derivatives contain new hydroxyl or epoxide functional groups, which significantly increase their polarity compared to the parent indenone. This is why they will appear as new, lower-Rf spots on a TLC plate or have shorter retention times on a reverse-phase HPLC column.

Question 4: Is it necessary to run all my experiments under an inert atmosphere?

Answer: Yes, absolutely. This is the single most critical step to prevent the degradation described above. The double bond in the five-membered ring is activated and prone to attack by atmospheric oxygen.[3][4]

Expertise-Driven Protocol:

  • Degas Your Solvent: Before use, thoroughly degas your reaction solvent by sparging with nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Use Schlenk Technique: Assemble your glassware and purge it with an inert gas. Add the solid this compound and any other reagents under a positive pressure of inert gas.

  • Maintain Inert Atmosphere: Keep the reaction vessel under a balloon of nitrogen or argon for the entire duration of the experiment, especially if heating is required.

Failure to do so almost guarantees the formation of oxidative impurities, which can complicate purification and reduce the yield of your desired product.

Question 5: How does pH affect the stability of this compound during a reaction?

Answer: The pH of the reaction medium can significantly influence the stability and reactivity of the indenone core. While specific degradation studies across a pH range for this exact molecule are not widely published, the general principles of organic chemistry provide a strong guide.[5][6]

  • Basic Conditions (e.g., NaH, t-BuOK, amines): Basic conditions can deprotonate the α-position to the ketone, forming an enolate. This enolate is electron-rich and extremely susceptible to rapid oxidation by any residual oxygen in the system. Therefore, when working under basic conditions, the use of a rigorously inert atmosphere is non-negotiable.

  • Acidic Conditions (e.g., HCl, TFA, Lewis Acids): Strong acids can catalyze various unwanted side reactions. While the indenone core is relatively stable, harsh acidic conditions could potentially lead to isomerization, polymerization, or other rearrangements, especially at elevated temperatures.

Always aim to use the mildest acidic or basic conditions that are effective for your desired transformation.

Question 6: My reaction solution is left on the benchtop for a few hours and the yield drops. Why?

Answer: This is likely due to photodegradation. Indenone derivatives are known to participate in photochemical reactions upon exposure to light, particularly UV wavelengths present in ambient lab light.[1] Documented photochemical pathways for related systems include photo-induced C-C bond cleavage and photocyclization.[1][3]

Trustworthy Workflow: Always protect your reaction from light.

  • Wrap your reaction flask and any associated dropping funnels or condensers in aluminum foil.

  • Use amber-colored glassware when available.

  • Minimize the time solutions are exposed to direct light during workup and analysis.

Troubleshooting and Protocol Summary

The following table summarizes the key degradation risks and the corresponding preventative measures.

Factor Potential Degradation Pathway Consequence Preventative Measures & Protocols Primary Sources
Atmospheric Oxygen Oxidation of the indenone double bondFormation of polar epoxy-indenones and hydroxy-indanonesMandatory: Use inert atmosphere (N₂/Ar). Degas solvents. Employ Schlenk line techniques.[3][4]
Light (UV/Ambient) Photochemical reactions (e.g., C-C bond cleavage, cyclization)Formation of various byproducts, yield lossProtect reaction vessel from light (aluminum foil, amber glass).[1][3]
pH (Strong Base) Enolate formation followed by rapid oxidationAccelerated formation of oxidative byproductsUse the mildest base effective for the reaction. Maintain a strictly inert atmosphere.[5][6]
pH (Strong Acid) Cation-mediated side reactions (e.g., isomerization, polymerization)Complex mixture of byproducts, potential for tar formationUse the mildest acid effective for the reaction. Control temperature carefully.[5]
Heat Acceleration of all degradation pathwaysIncreased rate of byproduct formation, potential for thermal decompositionHeat only when necessary and always under an inert atmosphere. Monitor reaction progress closely.[7]
Experimental Workflow Diagram

This diagram outlines the decision-making process for setting up an experiment with this compound to ensure maximum stability.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Start: Plan Experiment check_purity Check Purity of Starting Material (TLC, NMR, LC-MS) start->check_purity purify Purify if Needed (Recrystallization) check_purity->purify Impurities Found? setup_glassware Setup Dry Glassware (Oven or Flame-Dry) check_purity->setup_glassware Pure purify->setup_glassware degas Degas Solvents (Sparge or Freeze-Pump-Thaw) setup_glassware->degas add_reagents Add Reagents Under Inert Atmosphere (N₂/Ar) degas->add_reagents protect_light Protect from Light (Wrap in Foil) add_reagents->protect_light run_reaction Run Reaction (Monitor by TLC/LC-MS) protect_light->run_reaction workup Perform Aqueous Workup (Minimize time) run_reaction->workup purify_product Purify Product (e.g., Column Chromatography) workup->purify_product store_product Store Final Product (Cool, Dark, Inert Gas) purify_product->store_product

Caption: Workflow for minimizing degradation of this compound.

References
  • Balaram, P., et al. (2020). Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair. ResearchGate. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Balaram, P., et al. (2020). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. Organic & Biomolecular Chemistry. [Link]

  • Reddy, G. N., et al. (2022). Photoinduced C–C bond cleavage for the synthesis of 2,4-disubstituted-1-naphthols from indenone derivatives and sulfoxonium ylide. Organic & Biomolecular Chemistry. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds. Scribd. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Horan, J. E., & Schiessler, R. W. (1961). 2-indanone. Organic Syntheses, 41, 53. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Jasiński, M., et al. (2019). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 24(7), 1364. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.

Sources

Technical Support Center: Overcoming Poor Solubility of 2,3-Diphenyl-1-indenone in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Diphenyl-1-indenone. As Senior Application Scientists, we have developed this comprehensive guide to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of this compound. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the principles behind various solubilization techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous media a concern?

This compound is a polycyclic aromatic ketone with a chemical formula of C₂₁H₁₄O.[1][2] Its structure, characterized by three phenyl rings, imparts a significant hydrophobic character, leading to very low solubility in water. This poor aqueous solubility is a major hurdle for its use in biological assays, drug delivery studies, and other applications that require its dissolution in physiological buffers. Many indenone derivatives have shown a wide range of biological activities, including as potential anticancer, anti-inflammatory, and antiviral agents, making the study of these compounds highly relevant.[3][4]

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is the first step in developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₂₁H₁₄O[1][2]
Molecular Weight 282.34 g/mol [1][2]
Appearance Crystals
Melting Point 153-154 °C
LogP (Predicted) 4.7 - 4.84[1][5]

The high predicted LogP value confirms the lipophilic nature of the molecule, explaining its poor affinity for aqueous environments.

Q3: Where can I find information on the UV-Vis absorbance of this compound for quantification?

Troubleshooting Guide: Compound Precipitation in Aqueous Buffers

One of the most common issues encountered when working with this compound is its precipitation upon addition to aqueous buffers, even when pre-dissolved in an organic solvent like DMSO. This section provides a tiered approach to troubleshooting this problem.

Initial Assessment: Is Your Stock Solution Stable?

Before troubleshooting downstream applications, ensure the stability of your this compound stock solution.

Problem: The compound precipitates out of the organic stock solvent (e.g., DMSO) over time.

Causality: Even in organic solvents, highly hydrophobic compounds can reach their solubility limit, especially at high concentrations or during freeze-thaw cycles.[7][8]

Solution:

  • Visual Inspection: Always visually inspect your stock solution for any precipitate before use.

  • Gentle Warming and Sonication: If a precipitate is observed, gently warm the solution (e.g., to 37°C) and sonicate to attempt redissolution.

  • Lower Stock Concentration: If precipitation is a recurring issue, consider preparing a less concentrated stock solution.

Tier 1: Optimizing Co-solvent Addition

The simplest approach to maintaining solubility in your aqueous working solution is to optimize the use of a water-miscible organic co-solvent.[9][10]

Problem: The compound precipitates when the organic stock solution is added to the aqueous buffer.

Causality: The addition of the aqueous buffer drastically increases the polarity of the solvent system, causing the hydrophobic this compound to come out of solution.

Solution Workflow:

Caption: Tier 1 Troubleshooting Workflow for Co-solvent Optimization.

Recommended Co-solvents:
  • Dimethyl Sulfoxide (DMSO): Often the first choice, but its final concentration in cell-based assays should be kept low (typically <1%) to avoid toxicity.[7][8]

  • Ethanol: A common alternative to DMSO.

  • Propylene Glycol (PG): A viscous, water-miscible co-solvent.[11]

Protocol 1: Co-solvent Solubility Enhancement
  • Prepare Stock Solutions: Prepare a 10 mM stock solution of this compound in 100% DMSO, ethanol, and propylene glycol.

  • Serial Dilutions: In separate microcentrifuge tubes, add the appropriate volume of your aqueous buffer.

  • Co-solvent Addition: While vortexing the buffer, slowly add the stock solution to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10%.

  • Observation: Visually inspect for any precipitation immediately and after a 30-minute incubation at room temperature.

  • Quantification (Optional but Recommended): Centrifuge the samples and quantify the concentration of this compound in the supernatant using a suitable analytical method (see Section on Analytical Methods).

Tier 2: Utilizing Surfactants for Micellar Solubilization

If co-solvents alone are insufficient, the use of surfactants to form micelles can significantly increase the apparent solubility of hydrophobic compounds.[12][13][14][15]

Mechanism: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), self-assemble into micelles. The hydrophobic core of these micelles can encapsulate this compound, while the hydrophilic shell allows the complex to be dispersed in the aqueous medium.

Caption: Mechanism of Cyclodextrin-based Solubilization.

Recommended Cyclodextrins:
  • β-Cyclodextrin (β-CD): One of the most commonly used cyclodextrins.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A derivative with improved water solubility and reduced toxicity compared to β-CD.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): A derivative with high water solubility and a good safety profile.

Protocol 3: Cyclodextrin-mediated Solubilization
  • Prepare Cyclodextrin Solutions: Prepare a range of concentrations (e.g., 1, 5, 10, 20 mM) of the chosen cyclodextrin in your aqueous buffer.

  • Add Excess Compound: Add an excess amount of solid this compound to each cyclodextrin solution.

  • Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and quantify the concentration of dissolved this compound using a suitable analytical method. This will give you the phase solubility diagram.

Analytical Methods for Quantification

Accurate quantification of dissolved this compound is crucial for determining its solubility and for all subsequent experiments.

UV-Vis Spectrophotometry

A straightforward method for concentration determination, provided no other components in the solution absorb at the same wavelength.

Protocol 4: Quantification by UV-Vis Spectrophotometry
  • Determine λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile). Scan the absorbance from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a series of standard solutions of known concentrations of this compound in the same solvent system as your samples.

  • Generate Standard Curve: Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a standard curve and determine the linear range.

  • Measure Sample Absorbance: Measure the absorbance of your unknown samples.

  • Calculate Concentration: Use the equation of the line from the standard curve to calculate the concentration of this compound in your samples.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is the preferred method when the sample matrix is complex.

Protocol 5: Quantification by HPLC
  • Method Development: Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase will likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, possibly with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Prepare Standards: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase.

  • Generate Standard Curve: Inject the standards and create a standard curve by plotting peak area versus concentration.

  • Inject Samples: Inject your filtered samples.

  • Calculate Concentration: Use the standard curve to determine the concentration of this compound in your samples.

Impact of pH on Solubility and Stability

The solubility and stability of ionizable compounds can be significantly influenced by the pH of the aqueous medium. [16][17]While this compound does not have readily ionizable groups, extreme pH values can potentially lead to degradation through hydrolysis of the ketone functionality, although this is generally slow for indenones. It is always advisable to assess the stability of your compound at the pH of your intended experiment, especially for long-term incubations. [18]

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today, 11(9-10), 445-451.
  • Solubilization techniques used for poorly water-soluble drugs. (2021). Acta Pharmaceutica Sinica B, 11(8), 2185-2204.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2014). Chinese Pharmaceutical Journal, 49(23), 2054-2058.
  • What are the effects of surfactants on the solubilization of hydrophobic substances? (2025). Blog.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025).
  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020). Pharmaceutics, 12(8), 769.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Wisdomlib.
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. (2025). Benchchem.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. (2025). ACS Omega.
  • ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. (2013).
  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020). Food Science and Biotechnology, 29(10), 1417-1423.
  • A recent overview of surfactant–drug interactions and their importance. (2023). Journal of Molecular Liquids, 380, 121734.
  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2016).
  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2016).
  • Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. (2025). Food Chemistry, 461, 139989.
  • Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. (2022).
  • This compound 97% 1801-42-9.Sigma-Aldrich.
  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). Molecules, 27(23), 8345.
  • Application Notes and Protocols for the Synthesis and Evaluation of 1-Indanone Derivatives for Anticancer Studies. (2025). Benchchem.
  • 2,3-Diphenyl-1H-inden-1-one.LookChem.
  • This compound | CAS 1801-42-9.Santa Cruz Biotechnology.
  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2021). Molecules, 26(16), 4983.
  • Indanone - Solubility of Things.Solubility of Things.
  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). Molecules, 26(10), 2958.
  • This compound, 97%, Thermo Scientific 10 g | Buy Online.Fisher Scientific.
  • 1-Indanone | C9H8O | CID 6735.PubChem.
  • 2,3-Diphenyl-1-indanone fluorometric fluorometric analysis of amino acids. (1976). Mikrochimica Acta, 65(6), 589-598.
  • Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair. (2019). Organic & Biomolecular Chemistry, 17(31), 7355-7363.
  • Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. (2014). Molecules, 19(9), 13535-13551.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
  • Spectrophotometric Determination for Single and Multi Components of Drugs. (2012). Thesis.
  • Derivative UV-VIS Spectrophotometry in Analytical Chemistry. (1995). Chem. Anal. (Warsaw), 40, 3.
  • Propylene glycol.Wikipedia.
  • Microextraction by packed sorbent and HPLC–PDA quantification of multiple anti-inflammatory drugs and fluoroquinolones in human. (2016). Journal of Pharmaceutical and Biomedical Analysis, 129, 338-344.
  • Synthesis of 1-indanones with a broad range of biological activity. (2018). Beilstein Journal of Organic Chemistry, 14, 2146-2183.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2013). Journal of Analytical Methods in Chemistry, 2013, 856934.
  • 3,3-Diphenyl-1-indanone | C21H16O | CID 256086.PubChem.
  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021). Indonesian Journal of Educational Research and Technology, 2(1), 1-10.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2006).
  • Samples in DMSO: What an end user needs to know.
  • Solubility D
  • 1-Indanone, 3-phenyl- | C15H12O | CID 98146.PubChem.
  • Spectrophotometry UV-Vis Technique Combined with Chemometrics for Determination Phenylbutazone and Acetaminophen in Herbal Medicines. (2019).
  • 1-Indanone.Wikipedia.
  • 1, 3-propylene glycol.Shanghai Yearn Chemical Science-Tech Co., Ltd.
  • Propylene glycol (PIM 443).Inchem.org.

Sources

Minimizing side product formation in the synthesis of 2,3-Diphenyl-1-indenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Diphenyl-1-indenone. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth, field-tested insights in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to not only troubleshoot but also optimize your synthesis for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and academically robust method is the base-catalyzed Claisen-Schmidt condensation between deoxybenzoin (1,2-diphenylethanone) and benzaldehyde. This reaction is a cornerstone of carbon-carbon bond formation, proceeding through an aldol addition followed by an intramolecular cyclization and dehydration to yield the final conjugated indenone system. The overall transformation is efficient and utilizes readily available starting materials.

Q2: I'm observing a significant amount of starting material in my crude product. What are the likely causes?

A2: Unreacted starting material, particularly deoxybenzoin, often points to insufficient activation or premature quenching of the reaction. The primary causes include:

  • Base Insufficiency: The concentration or strength of the base may be inadequate to generate a sufficient concentration of the deoxybenzoin enolate.

  • Low Reaction Temperature: The activation energy for the condensation and subsequent cyclization may not be met, leading to a sluggish reaction.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Poor Solubility: If the reactants, especially the base, are not well-dissolved in the solvent system, the reaction will be slow and inefficient.

Q3: My final product is a brownish or yellowish oil that is difficult to crystallize. What could be the issue?

A3: The formation of an oil instead of a crystalline solid typically indicates the presence of significant impurities that disrupt the crystal lattice formation. These impurities are often the side products discussed in detail in our troubleshooting guide, such as products from the self-condensation of deoxybenzoin or the Cannizzaro reaction of benzaldehyde. The presence of residual solvent or moisture can also inhibit crystallization. A thorough purification, such as column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of hexane and ethyl acetate), is recommended.

Visualizing the Reaction Pathway

The synthesis of this compound is a multi-step, one-pot process. Understanding the sequence of events is crucial for troubleshooting.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Deoxybenzoin Deoxybenzoin Enolate Deoxybenzoin Enolate Deoxybenzoin->Enolate Base (e.g., KOH) Aldol_Adduct Aldol Adduct (Intermediate) Enolate->Aldol_Adduct Nucleophilic Attack Deoxy_Self Deoxybenzoin Self-Condensation Product Enolate->Deoxy_Self Attacks another Deoxybenzoin Benzaldehyde Benzaldehyde Benzaldehyde->Aldol_Adduct Cannizzaro Benzyl Alcohol + Benzoic Acid Benzaldehyde->Cannizzaro Strong Base Disproportionation Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration (-H2O) Oxidation Oxidized Byproducts (Epoxide, Diol) Product->Oxidation Air (O2)

Caption: Main reaction and side reaction pathways in the synthesis of this compound.

Troubleshooting Guide: Minimizing Side Product Formation

This section provides a detailed breakdown of the most common side products, their mechanisms of formation, and actionable strategies to minimize their occurrence.

Issue 1: Formation of Deoxybenzoin Self-Condensation Product
  • Observation: You may observe a higher molecular weight byproduct in your crude NMR or mass spectrum, often with a complex proton NMR signal. This impurity can make purification difficult.

  • Causality: The enolate of deoxybenzoin is a potent nucleophile. If the concentration of benzaldehyde is low, or if the enolate is formed too rapidly before it can react with benzaldehyde, it can attack another molecule of unreacted deoxybenzoin. This is a classic symmetrical aldol condensation.[1]

ParameterProblematic ConditionRecommended SolutionRationale
Order of Addition Adding the base to a mixture of deoxybenzoin and benzaldehyde.Add a solution of deoxybenzoin to a mixture of benzaldehyde and the base in the reaction solvent.This ensures that the enolate is formed in the presence of a high concentration of the desired electrophile (benzaldehyde), favoring the cross-condensation.
Reaction Temperature High initial temperature.Start the reaction at a lower temperature (e.g., room temperature) and then gently heat if necessary.Higher temperatures can increase the rate of all reactions, including the undesired self-condensation. A lower initial temperature allows for a more controlled reaction.
Stoichiometry Using a stoichiometric excess of deoxybenzoin.Use a slight excess (1.1 to 1.2 equivalents) of benzaldehyde.This ensures that the deoxybenzoin enolate is more likely to encounter and react with a molecule of benzaldehyde rather than another molecule of deoxybenzoin.
Issue 2: Formation of Cannizzaro Reaction Products (Benzyl Alcohol and Benzoic Acid)
  • Observation: The presence of benzyl alcohol and/or benzoic acid in the crude product. Benzoic acid can be detected by an acidic wash of the workup and subsequent analysis, while benzyl alcohol may be visible in the NMR spectrum of the crude product.

  • Causality: Benzaldehyde lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[2] In this disproportionation reaction, one molecule of benzaldehyde is reduced to benzyl alcohol, and another is oxidized to benzoic acid.[2][3] This side reaction consumes the benzaldehyde, reducing the overall yield of the desired product.

ParameterProblematic ConditionRecommended SolutionRationale
Base Concentration High concentration of a strong base (e.g., >20% KOH).Use a lower concentration of the base (e.g., 5-10% KOH or NaOH).The Cannizzaro reaction is highly dependent on the concentration of the hydroxide ion. Milder basic conditions can still facilitate the Claisen-Schmidt condensation while suppressing the Cannizzaro pathway.[4]
Reaction Temperature High reaction temperatures (e.g., refluxing in ethanol for extended periods).Maintain a moderate reaction temperature (e.g., 50-60 °C) or run the reaction at room temperature for a longer period.The Cannizzaro reaction often has a higher activation energy than the aldol condensation. Lowering the temperature can selectively slow down this undesired side reaction.
Reaction Time Excessively long reaction times at high temperatures.Monitor the reaction by TLC and work it up once the starting materials are consumed.Prolonged exposure to strong basic conditions at elevated temperatures will favor the formation of Cannizzaro products.
Issue 3: Post-Synthesis Oxidation of this compound
  • Observation: The purified product changes color (e.g., from yellow to orange or brown) upon standing, or new spots appear on a TLC plate of the stored material. You may also observe the formation of 2,3-epoxy-2,3-diphenyl-1-indenone or 2-hydroxy-2,3-diphenyl-1-indanone.

  • Causality: The indenone system can be susceptible to metal-free oxygenation in the presence of atmospheric oxygen.[4] This oxidation can lead to the formation of epoxide or diol byproducts, which can complicate characterization and affect the biological activity of the compound.

ParameterProblematic ConditionRecommended SolutionRationale
Reaction Atmosphere Performing the reaction and workup open to the air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This minimizes the exposure of the product to oxygen, especially at elevated temperatures where oxidation rates are higher.
Storage Storing the final product in a vial that is not airtight and is exposed to light.Store the purified this compound in a tightly sealed container, under an inert atmosphere if possible, and in a dark, cool place.This protects the compound from long-term exposure to oxygen and light, which can promote oxidative degradation.[5]
Purification Incomplete removal of basic or acidic residues from the workup.Ensure the product is thoroughly washed and neutralized during the workup process before final purification.Residual catalytic amounts of acid or base can potentially accelerate oxidative degradation.

Experimental Protocols

Standard Synthesis of this compound

This protocol is adapted from established methodologies for Claisen-Schmidt condensations.[2][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve deoxybenzoin (1.0 eq) and freshly distilled benzaldehyde (1.1 eq) in absolute ethanol.

  • Base Addition: While stirring, add a solution of potassium hydroxide (2.0 eq) in ethanol dropwise to the reaction mixture at room temperature.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (or maintain at a controlled temperature, e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. A yellow precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from hot ethanol. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Purification by Recrystallization
  • Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. A mixed solvent system, such as ethyl acetate/hexane, can also be effective if the product is oily due to impurities.

  • Procedure: Dissolve the crude product in a minimal amount of boiling ethanol. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution can be filtered through a short plug of celite.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small portion of cold ethanol, and dry thoroughly.

Characterization Data

  • Appearance: Bright yellow crystalline solid.

  • Melting Point: 153-154 °C (literature).[7]

  • 1H NMR (CDCl3, 400 MHz): δ (ppm) 7.65-7.15 (m, 14H, Ar-H).

  • 13C NMR (CDCl3, 100 MHz): δ (ppm) 195.5 (C=O), 155.5, 143.1, 134.9, 132.8, 132.3, 130.1, 129.8, 129.2, 128.8, 128.4, 128.1, 127.9, 123.0.

  • IR (KBr, cm-1): ν 1710-1715 (C=O stretch).

References

  • Adams, R., & Marvel, C. S. (1921). Benzoin. Organic Syntheses, 1, 33. DOI: 10.15227/orgsyn.001.0033
  • Clark, T. J. (1971). Preparation of this compound and related compounds. Journal of Chemical Education, 48(8), 554. DOI: 10.1021/ed048p554
  • Chemistry LibreTexts. (2023). Cannizzaro Reaction.
  • University of Rochester, Department of Chemistry.
  • Carter, P. H., et al. (1955). Deoxyanisoin. Organic Syntheses, 35, 33. DOI: 10.15227/orgsyn.035.0033
  • Negi, R., et al. (2022). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. Organic & Biomolecular Chemistry, 20, 5820-5835. DOI: 10.1039/D2OB00595F
  • PraxiLabs. (n.d.).
  • nevoLAB GmbH. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound 97%. Product Page.
  • El-Mekabaty, A., et al. (2021). Synthesis of new spiroheterocycles-fused isoxazoline from 2-arylidenes-3-phenyl-1-indanones through a regio-and diastereospecific 1,3-dipolar cycloaddition. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 529-536.
  • van der Vlugt, J. I., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717-1720. DOI: 10.1055/s-0034-1378278
  • Ahmedova, A., et al. (2015). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. Journal of Molecular Structure, 1081, 338-346.
  • Sadowski, M., & Klajn, R. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1459–1490.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • ResearchGate. (n.d.).
  • Gellis, A., et al. (2020).
  • Feelisch, M., et al. (1991). Oxygen and oxidation promote the release of nitric oxide from sydnonimines. Journal of Cardiovascular Pharmacology, 17 Suppl 3, S13-S19.
  • Wikipedia. (n.d.).
  • Horan, J. E., & Schiessler, R. W. (1961). 2-Indanone. Organic Syntheses, 41, 53. DOI: 10.15227/orgsyn.041.0053
  • Sigma-Aldrich. (n.d.). This compound 97% 1801-42-9. Product Page.

Sources

Enhancing the fluorescence signal of 2,3-Diphenyl-1-indenone-based probes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Diphenyl-1-indenone Probes

Welcome to the technical support center for this compound-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for enhancing fluorescence signals and troubleshooting common experimental hurdles. Our approach is rooted in explaining the fundamental principles behind the protocols, ensuring you can adapt and optimize for your specific application.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of this compound probes.

Q1: What are the typical photophysical properties of this compound probes?

A: this compound and its derivatives are known for their sensitivity to the local environment. While the exact excitation and emission maxima can vary based on substitution patterns and the solvent, they generally exhibit fluorescence in the visible spectrum. Many derivatives show minimal fluorescence in aqueous media but become highly emissive upon binding to targets like protein aggregates or when aggregation is induced.[1][2] This "turn-on" characteristic is highly desirable for high-contrast imaging. Some derivatives exhibit Aggregation-Induced Emission (AIE), where the formation of nanoaggregates restricts intramolecular rotations, thus opening up a radiative decay channel and enhancing fluorescence.[3][4][5]

Q2: How does solvent polarity affect the fluorescence signal?

A: The fluorescence of this compound probes is often highly dependent on solvent polarity, a phenomenon known as solvatochromism.[6][7] Typically, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum due to the stabilization of a more polar excited state.[7][8] However, this can also facilitate non-radiative decay pathways, potentially decreasing the quantum yield.[6] It is crucial to characterize your specific probe in various solvents to determine the optimal conditions for your experiment.

Table 1: Illustrative Example of Solvent Effects on a Hypothetical Indenone Probe

SolventPolarity IndexAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Relative Quantum Yield
Hexane0.1400480800.85
Dioxane4.8405495900.70
Chloroform4.14105101000.55
Ethanol5.24155251100.30
DMSO7.24205401200.15

Q3: What are common substances or conditions that can quench the fluorescence of my probe?

A: Fluorescence quenching is any process that decreases the fluorescence intensity.[9] For indenone-based probes, common quenchers include molecular oxygen, heavy atoms (like iodide ions), and electron-rich molecules that can engage in photoinduced electron transfer (PET).[9][10] Quenching can occur through several mechanisms, including collisional (dynamic) quenching, where the quencher deactivates the fluorophore through transient contact, and static quenching, which involves the formation of a non-fluorescent ground-state complex.[11][12] High concentrations of the probe itself can also lead to self-quenching.[9]

Troubleshooting Guide: From Weak Signals to Publication-Quality Data

This section provides in-depth, step-by-step guidance for resolving complex experimental issues.

Problem 1: Low or No Fluorescence Signal

A weak or absent signal is one of the most common challenges. This can stem from issues with the probe itself, the experimental conditions, or the instrumentation. The following workflow will help you systematically diagnose and solve the problem.

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Caption: Troubleshooting workflow for low fluorescence signal.

In-Depth Protocol: Optimizing Probe Concentration for Cellular Imaging

Causality: The optimal probe concentration is a balance. It must be high enough to generate a detectable signal but low enough to minimize artifacts like self-quenching, aggregation in undesired locations, and potential cytotoxicity.

  • Cell Preparation: Plate your cells on a suitable imaging dish or slide and grow to the desired confluency.

  • Stock Solution: Prepare a concentrated stock solution of your this compound probe (e.g., 1-10 mM) in a high-quality, anhydrous solvent like DMSO.

  • Serial Dilutions: Create a series of working concentrations in your final imaging media (e.g., 10 µM, 5 µM, 1 µM, 500 nM, 100 nM, 50 nM).

  • Incubation: Replace the culture medium with the probe-containing media and incubate the cells for a predetermined time (e.g., 30 minutes), protected from light.

  • Wash Step: Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., PBS or HBSS) to remove unbound probe, which is a primary source of background signal.

  • Imaging: Acquire images for each concentration using identical microscope settings (laser power, detector gain, exposure time).

  • Analysis: Quantify the mean fluorescence intensity in your region of interest (ROI) and a background region. Plot the signal-to-noise ratio (SNR = Mean ROI Intensity / Mean Background Intensity) against concentration. The optimal concentration will be at the peak of this curve before the SNR begins to plateau or decrease due to toxicity or quenching effects.

Problem 2: High Background Signal or Non-Specific Staining

High background obscures the specific signal from your target, drastically reducing image contrast and the reliability of quantitative measurements.

Q: My images are hazy with high background fluorescence. What's the cause and solution?

A: This issue typically arises from three sources: unbound extracellular probe, non-specific intracellular binding, or cellular autofluorescence.

  • Cause 1: Unbound Probe: Residual probe in the imaging medium that was not successfully removed during wash steps.

    • Solution: Increase the number and duration of wash steps. Ensure the washing is gentle to avoid dislodging cells. Using a high-protein buffer (e.g., with 1% BSA) for the final wash can sometimes help "mop up" sticky, unbound probes.

  • Cause 2: Non-Specific Binding: Indenone probes can be hydrophobic and may non-specifically associate with lipid-rich structures like membranes or lipid droplets.

    • Solution: Incorporate a blocking step using a protein-rich solution like 1-3% Bovine Serum Albumin (BSA) in PBS before adding the probe. Additionally, including a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) in the wash buffer can help disrupt weak, non-specific hydrophobic interactions.

  • Cause 3: Autofluorescence: Many cell types, particularly when cultured in certain media (containing riboflavin or phenol red), exhibit natural fluorescence, often in the green and yellow channels.

    • Solution:

      • Use Phenol Red-Free Medium: For the duration of the experiment, culture and image cells in a phenol red-free medium.

      • Spectral Unmixing: If your microscope is equipped for it, acquire a full emission spectrum of both your probe and an unstained control sample. Use linear unmixing algorithms to computationally separate the specific probe signal from the broad autofluorescence signal.[13]

      • Choose a Red-Shifted Probe: If autofluorescence is a persistent issue, consider synthesizing or using a this compound derivative that excites and emits at longer wavelengths (>600 nm), where cellular autofluorescence is typically much lower.

Problem 3: Rapid Signal Loss (Photobleaching)

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to signal decay during imaging.

Q: My fluorescence signal fades quickly when I'm trying to capture an image, especially a Z-stack. How can I prevent this?

A: Minimizing photobleaching requires a multi-pronged approach focused on reducing the total number of photons the probe is exposed to and protecting it from photoreactive species.

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Caption: Key strategies for minimizing photobleaching.
  • Causality: Photobleaching occurs when the excited-state fluorophore reacts with other molecules, often molecular oxygen, entering a non-fluorescent, chemically modified state.[10] The goal is to maximize the number of photons collected per excitation event while minimizing the time the probe spends in the vulnerable excited state.

  • Actionable Steps:

    • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides an acceptable signal-to-noise ratio (SNR). It's better to increase detector gain than to blast the sample with excessive light.[14]

    • Minimize Exposure Time: Use the shortest camera exposure time necessary. For confocal microscopy, increase the scan speed.

    • Use Antifade Mounting Media: For fixed-cell imaging, always use a commercial or freshly prepared antifade mounting medium. These reagents contain free-radical scavengers that protect the fluorophore.

    • Optimize Filters and Detectors: Use high-transmission filters and a high-quantum-efficiency detector. A more efficient light path means you can use less excitation light to get the same signal level, thereby reducing the rate of photobleaching.[14][15]

By systematically applying these principles and protocols, you can overcome common obstacles and significantly enhance the quality and reliability of data obtained from your this compound-based probes.

References

  • An indanone-based fluorescent probe for detection and imaging of Cys/Hcy in living cells. (2022). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Solvent effect of materials I and II on various solvent under... (n.d.).
  • Negi, R., et al. (2022). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. Organic & Biomolecular Chemistry.
  • What is Fluorescence Quenching? | Types and Mechanisms. (n.d.). Ossila.
  • Quenching (fluorescence). (n.d.). Wikipedia.
  • 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggreg
  • Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair. (n.d.).
  • Use of Independent Component Analysis to Improve Signal to Noise Ratio in Multi-probe Fluorescence Microscopy. (n.d.). PubMed Central.
  • Optimization of signal-to-noise ratio for efficient microarray probe design. (2016).
  • Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. (2011). PLoS ONE.
  • Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. (2018). Analytical Methods.
  • How to understand the mechanism of enhancement or quenching occuring in a fluorescence investigation? (2019).
  • Hemicyanine-Based Near-Infrared Fluorescence Off–On Probes for Imaging Intracellular and In Vivo Nitroreductase Activity. (n.d.). PubMed Central.
  • Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules. (2020). PubMed Central.
  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PubMed Central.
  • Optimizing Signal to Noise R
  • 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggreg
  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing.
  • Synthesis and development of indanone as AIE based fluorescent probe for ultrasensitive detection of 4-nitroaniline in solid and vapor phase. (2025).
  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025). PLOS ONE.
  • Imaging protocol handbook. (n.d.). Thermo Fisher Scientific.
  • Aggregation-induced emission and solid fluorescence of fluorescein derivatives. (n.d.).
  • Aggregation induced emission and mechanochromism in pyrenoimidazoles. (2015).
  • Aggregation-Induced Emission of Multiphenyl-Substituted 1,3-Butadiene Derivatives: Synthesis, Properties and Applic
  • Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. (2025). PubMed Central.
  • Application of Time-Resolved Fluorescence Microscopy for Enhancing the Selectivity of Fluorogenic Dyes of the Arylidene–Imidazolone Series toward the Endoplasmic Reticulum. (n.d.).
  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Advanced Strategies for Background Fluorescence Reduction in Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers:

Our commitment as a leading scientific support resource is to provide accurate, reliable, and actionable information. Your query regarding the use of 2,3-Diphenyl-1-indenone to reduce background fluorescence in assays prompted a thorough review of the scientific literature, including peer-reviewed publications, application notes, and commercial product specifications.

Our extensive search did not yield any evidence to support the use of this compound as a fluorescence quencher in biological or biochemical assays. In fact, our research indicates that some indenone derivatives are themselves fluorescent, making them unsuitable for this application.

To address your underlying need for robust methods to minimize background fluorescence, we have developed this comprehensive Technical Support Guide. This guide focuses on the principles and applications of Dark Quenchers , a class of molecules specifically designed to reduce non-specific fluorescence and enhance signal-to-noise ratios in a wide range of assay formats. We are confident that this information will be a valuable resource for your research and development endeavors.

Technical Support Guide: Utilizing Dark Quenchers to Minimize Background Fluorescence in Assays

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with high background fluorescence in their assays. We will explore the mechanisms of dark quenchers, offer practical troubleshooting advice, and provide standardized protocols to improve your assay performance.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and why is it a problem in my assay?

Background fluorescence is any unwanted signal that is not generated by the specific molecular interactions you intend to measure. This "noise" can originate from various sources, including the assay plate itself (autofluorescence), buffers, reagents, and even the test compounds. High background fluorescence can mask the true signal from your analyte of interest, leading to a reduced signal-to-noise ratio, decreased assay sensitivity, and potentially false-positive or false-negative results.[1][2]

Q2: What are "dark quenchers" and how do they differ from traditional quenchers?

Dark quenchers are chromophores that absorb energy from an excited fluorophore and dissipate it as heat rather than re-emitting it as light.[] This is in contrast to traditional fluorescent quenchers, which may re-emit some of the absorbed energy as fluorescence at a different wavelength, contributing to background noise.[] The key advantage of dark quenchers is their ability to reduce background without adding their own fluorescent signal, leading to a cleaner baseline and improved assay sensitivity.[][4]

Q3: How do dark quenchers work?

The primary mechanism by which dark quenchers operate is through Förster Resonance Energy Transfer (FRET).[4] For FRET to occur, the emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor (the dark quencher), and the two molecules must be in close proximity (typically 10-100 Å). When the fluorophore is excited, it transfers its energy non-radiatively to the nearby dark quencher, which then returns to its ground state by releasing the energy as heat.[][5]

Q4: What are some common commercially available dark quenchers?

Several families of dark quenchers are widely used in research and diagnostics. These include:

  • Black Hole Quencher® (BHQ®) dyes: This series (BHQ-0, BHQ-1, BHQ-2, and BHQ-3) covers a broad spectral range from 430 nm to 730 nm, making them compatible with a wide variety of fluorophores.[4][6]

  • DABCYL: This is a classic dark quencher often paired with blue to green emitting fluorophores like fluorescein. Its effective quenching range is approximately 380-530 nm.

  • QSY® dyes: This is another series of non-fluorescent quenchers with broad absorption spectra, suitable for various FRET-based assays.

  • DusQ quenchers: This range of quenchers (DusQ 1, DusQ 2, DusQ 3, etc.) offers options for pairing with dyes across the green to far-red emission spectrum.[7]

Q5: Can I use a dark quencher as a simple additive to my assay to reduce background from my sample matrix or test compounds?

While dark quenchers are most effective when specifically incorporated into a probe or molecular beacon design (where they are in close proximity to a fluorophore), some studies have explored their use as additives to reduce background from non-specific sources. However, their effectiveness in this context is not guaranteed and would require empirical testing and optimization. The primary and validated application of dark quenchers is in FRET-based probes.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Troubleshooting Steps & Solutions
High background fluorescence even with a dark quencher-based probe. 1. Probe Degradation: The covalent linker between the fluorophore and quencher may be cleaved by nucleases or harsh chemical conditions, leading to separation and unquenching of the fluorophore. 2. Incomplete Quenching: The chosen quencher may not have sufficient spectral overlap with the fluorophore, or the distance between them in the probe design may be suboptimal. 3. Autofluorescence of Assay Components: The microplate, buffer components, or biological sample itself may be contributing to the background signal.[1]1. Assess Probe Integrity: Run a control sample of the probe on a denaturing gel to check for degradation. Use nuclease-free water and reagents. 2. Optimize Probe Design: Ensure the quencher's absorption spectrum maximally overlaps with the fluorophore's emission spectrum. For molecular beacons, ensure the stem sequence is stable enough to keep the fluorophore and quencher in proximity in the absence of the target. 3. Use Low-Autofluorescence Plates: Switch to black, opaque microplates designed for fluorescence assays to minimize plate background.[1] Test individual buffer components for intrinsic fluorescence.
Low signal or poor signal-to-noise ratio. 1. Inefficient Unquenching: The conformational change of the probe upon target binding may not be sufficient to separate the fluorophore and quencher effectively. 2. Suboptimal Assay Conditions: pH, temperature, or ionic strength of the buffer may be affecting probe performance or the target interaction. 3. Incorrect Filter Sets: The excitation and emission filters on the plate reader may not be optimal for the chosen fluorophore.1. Re-evaluate Probe Design: Consider a different probe design (e.g., TaqMan vs. Molecular Beacon) or adjust the linker length between the fluorophore and quencher. 2. Optimize Assay Buffer: Perform a matrix of experiments to test different pH values, salt concentrations, and incubation temperatures. 3. Verify Instrument Settings: Consult the fluorophore's spectral data to confirm the use of the correct excitation and emission wavelengths and bandwidths.
Assay variability between wells. 1. Pipetting Inaccuracies: Inconsistent volumes of probe, target, or other reagents. 2. Temperature Gradients: Uneven temperature across the microplate can affect reaction kinetics and probe hybridization. 3. Evaporation: Loss of volume from wells, especially at the edges of the plate, can concentrate reagents and alter results.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use a multichannel pipette for adding common reagents to minimize variation. 2. Ensure Thermal Uniformity: Allow plates to equilibrate to the correct temperature before reading. Use a plate incubator with good thermal distribution. 3. Use Plate Seals: Apply adhesive plate seals to prevent evaporation during incubations.

Experimental Protocols

Protocol 1: General Workflow for a Molecular Beacon-Based Assay

Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore on one end and a dark quencher on the other. In the absence of the target, the hairpin structure holds the fluorophore and quencher together, resulting in quenching. When the probe binds to its complementary target sequence, the hairpin opens, separating the fluorophore and quencher and leading to a fluorescent signal.

Step-by-Step Methodology:

  • Probe Design:

    • Design a loop sequence that is complementary to your target nucleic acid.

    • Design a stem sequence of 5-7 nucleotides that are complementary to each other. The stem should be stable enough to remain closed at the assay temperature in the absence of the target.

    • Select a fluorophore and a dark quencher pair with good spectral overlap (e.g., FAM and BHQ-1).

  • Reagent Preparation:

    • Resuspend the molecular beacon probe in a suitable buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0) to a stock concentration of 100 µM.

    • Prepare your target nucleic acid at various concentrations in the assay buffer.

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂).

  • Assay Setup:

    • In a black, clear-bottom microplate, set up your reactions. Include the following controls:

      • Negative Control: Assay buffer + molecular beacon (no target).

      • Positive Controls: Assay buffer + molecular beacon + known concentrations of the target.

      • Test Samples: Assay buffer + molecular beacon + your unknown samples.

    • The final concentration of the molecular beacon is typically in the range of 100-500 nM.

  • Incubation:

    • Incubate the plate at the optimal assay temperature for a sufficient time to allow for hybridization (e.g., 30-60 minutes). This may require optimization.

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for your chosen fluorophore.

  • Data Analysis:

    • Subtract the average fluorescence of the negative control wells from all other wells to correct for background.

    • Plot the background-corrected fluorescence intensity against the concentration of the target for your positive controls to generate a standard curve.

    • Use the standard curve to determine the concentration of the target in your test samples.

Visualizations

Mechanism of a Dark Quencher in a Molecular Beacon

cluster_0 Closed State (No Target) - Quenched cluster_1 Open State (Target Bound) - Fluorescent Fluorophore_C Fluorophore Probe_C Hairpin Probe Fluorophore_C->Probe_C Quencher_C Dark Quencher Probe_C->Quencher_C Energy Transfer (FRET) (No Light Emission) Fluorophore_O Fluorophore Probe_O Probe-Target Hybrid Fluorophore_O->Probe_O Emission Fluorescent Signal Fluorophore_O->Emission Quencher_O Dark Quencher Probe_O->Quencher_O Target Target Sequence Probe_O->Target Hybridization Excitation Excitation Light Excitation->Fluorophore_O

Caption: Mechanism of a molecular beacon with a dark quencher.

Troubleshooting Logic Flow

Start High Background Signal? CheckProbe Check Probe Integrity (Gel Electrophoresis) Start->CheckProbe Yes ProblemSolved Problem Resolved Start->ProblemSolved No CheckPlate Use Black, Low- Autofluorescence Plate CheckProbe->CheckPlate Probe Intact OptimizeProbe Optimize Probe Design (Spectral Overlap, Stem Stability) CheckProbe->OptimizeProbe Probe Degraded CheckBuffer Test Buffer Components for Autofluorescence CheckPlate->CheckBuffer CheckBuffer->OptimizeProbe OptimizeProbe->ProblemSolved

Caption: Troubleshooting workflow for high background fluorescence.

References

  • Dark quencher - Wikipedia. Available at: [Link]

  • Characterization of Dark Quencher Chromophores as Nonfluorescent Acceptors for Single-Molecule FRET - PMC - NIH. Available at: [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Black Hole Quenchers® | BHQ® 1/2/3 Patent free | For All Applications - Eurogentec. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Fluorescent Probes for Sensing Microenvironments: Evaluating 2,3-Diphenyl-1-indenone Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the sensitivity, selectivity, and validity of experimental findings. This guide provides an in-depth comparison of fluorescent probes used to investigate cellular microenvironments, with a special focus on viscosity and hydrophobicity. We will examine the theoretical potential of 2,3-Diphenyl-1-indenone, a compound with structural similarities to known molecular rotors, and benchmark it against field-proven probes: BODIPY 493/503 , Nile Red , Thioflavin T (ThT) , and 9-(dicyanovinyl)julolidine (DCVJ) .

While this compound is a known chemical entity, it is not an established fluorescent probe, and literature detailing its photophysical properties and application in cellular imaging is scarce. However, related 1-indanone derivatives have shown promise as ligands for detecting misfolded α-synuclein aggregates, suggesting the scaffold's potential for sensing specific hydrophobic, ordered environments.[1] This guide will, therefore, use the principles of well-characterized probes to infer the potential and limitations of the indanone scaffold, providing a framework for its objective evaluation.

Pillar 1: The Causality Behind Probe Selection — Understanding the Mechanism

The ability of a fluorescent probe to report on its environment is governed by its photophysical mechanism. For sensing viscosity and polarity, two primary mechanisms are dominant: Twisted Intramolecular Charge Transfer (TICT) and Solvatochromism.

The Molecular Rotor and the TICT State

Many viscosity-sensitive probes function as "molecular rotors." These molecules typically consist of an electron-donating group and an electron-accepting group connected by a single bond that allows for rotation.

Upon excitation with light, the molecule enters a locally excited (LE) state. In low-viscosity environments, the two parts of the molecule can freely rotate, leading to a non-radiative decay pathway via a dark, twisted intramolecular charge transfer (TICT) state. This quenches fluorescence, resulting in a weak signal. However, in a viscous environment (e.g., within a lipid droplet or bound to a protein aggregate), this intramolecular rotation is hindered. The molecule is forced to relax from the LE state via radiative decay, emitting a photon and leading to a significant increase in fluorescence quantum yield.[2][3] Probes like Thioflavin T and DCVJ are classic examples of this mechanism.[3]

TICT_Mechanism cluster_low_viscosity Low Viscosity Pathway cluster_high_viscosity High Viscosity Pathway S0 Ground State (S0) LE Locally Excited State (LE) S0->LE Excitation Photon Absorption (Excitation) LE->S0 Radiative Decay Fluorescence Fluorescence (High Viscosity) TICT TICT State (Dark) LE->TICT Intramolecular Rotation TICT->S0 Non-Radiative Decay NonRad Non-Radiative Decay (Low Viscosity) Probe_Validation_Workflow Start Hypothesized Probe (e.g., Indanone Derivative) Step1 Step 1: In Vitro Characterization (Photophysics) Start->Step1 Measure Abs/Em, Quantum Yield, Lifetime, Solvatochromism Step2 Step 2: In Vitro Specificity (Target Binding) Step1->Step2 Test binding to purified targets (e.g., amyloid fibrils, lipids) Step3 Step 3: Cellular Uptake & Toxicity Step2->Step3 Assess cell permeability, cytotoxicity (e.g., MTT assay) Step4 Step 4: In-Cell Validation (Co-localization) Step3->Step4 Image probe in cells with known organelle markers (e.g., MitoTracker) Step5 Step 5: Functional Response (Perturbation Assay) Step4->Step5 Induce biological change (e.g., drug treatment) & measure response End Validated Probe for Specific Application Step5->End Confirm signal correlates with expected physiological change

Caption: A systematic workflow for validating a novel fluorescent probe.

Conclusion and Authoritative Outlook

This guide demonstrates that while the indanone scaffold, represented by this compound, holds theoretical interest for developing targeted imaging agents, it remains uncharacterized for general fluorescence applications. For researchers needing reliable, sensitive, and selective probes for viscosity and lipid environments, established fluorophores are the authoritative choice.

  • For Unparalleled Brightness and Photostability in lipid imaging, BODIPY 493/503 is a superior choice. Its high quantum yield and extinction coefficient, coupled with its relative insensitivity to environmental polarity, provide a robust and quantifiable signal. [4][5]* For High-Contrast Imaging of Lipid Droplets based on polarity, Nile Red remains a simple and effective tool, offering a dramatic turn-on fluorescence that minimizes background signal. [6][7]* For Supreme Selectivity in Amyloid Detection , Thioflavin T is the gold standard, providing an enormous increase in quantum yield upon binding to β-sheet structures that is unmatched for this application. [2][3]* For Sensitive Measurement of Membrane Viscosity , derivatives of DCVJ have been specifically engineered to anchor in the cell membrane and report on changes in fluidity with high fidelity. [8] The development of any new probe requires a rigorous validation pipeline, as outlined above. [9][10]Without comprehensive photophysical characterization and in-cell validation, data generated with novel compounds like this compound should be interpreted with extreme caution. Future work may yet establish a niche for indanone-based probes, but for now, researchers should rely on the well-documented and validated performance of the alternatives discussed herein.

References

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. Available at: [Link]

  • C. Cogswell. (2021). Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues. The University of Edinburgh. Available at: [Link]

  • Sulatskaya, A. I., et al. (2010). Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils. PLoS ONE. Available at: [Link]

  • Rasti, B., et al. (2024). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Amdursky, N., et al. (2012). Thioflavin T: A new look at an old amyloid marker. Journal of Biophotonics. Available at: [Link]

  • Oregon Medical Laser Center. Nile Red. Available at: [Link]

  • LI-COR Biosciences. (2018). The Pivotal Role of Validation in Optical Probe Development. Available at: [Link]

  • Wikipedia. Nile red. Available at: [Link]

  • Kuznetsova, I. M., et al. (2012). Analyzing Thioflavin T Binding to Amyloid Fibrils by an Equilibrium Microdialysis-Based Technique. PLoS ONE. Available at: [Link]

  • Sulatskaya, A. I., et al. (2016). Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils. Semantic Scholar. Available at: [Link]

  • Haidekker, M. A., et al. (2001). New fluorescent probes for the measurement of cell membrane viscosity. Chemistry & Biology. Available at: [Link]

  • Al-Yasari, A., et al. (2024). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. MDPI. Available at: [Link]

  • Di Meo, F., et al. (2023). Optical Behavior of Nile Red in Organic and Aqueous Media Environments. MDPI. Available at: [Link]

  • Sheriff, M., et al. (2015). Measuring Intracellular Viscosity in Conditions of Hypergravity. Biophysical Journal. Available at: [Link]

  • Kuimova, M. K., et al. (2008). Membrane-bound molecular rotors measure viscosity in live cells via fluorescence lifetime imaging. Journal of the American Chemical Society. Available at: [Link]

  • Butkutė, M., et al. (2020). Identifying Insulin Fibril Conformational Differences by Thioflavin-T Binding Characteristics. Biomacromolecules. Available at: [Link]

  • Yuan, L., et al. (2016). A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. Molecules. Available at: [Link]

  • Shaffer, S. M., et al. (2013). Validating Transcripts with Probes and Imaging Technology. Nature Methods. Available at: [Link]

  • Yuan, L., et al. (2016). A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. Semantic Scholar. Available at: [Link]

  • Artola, M., et al. (2017). The structural assembly switch of cell division protein FtsZ probed with fluorescent allosteric inhibitors. ResearchGate. Available at: [Link]

  • Sun, Y., et al. (2024). A Near-Infrared Aptamer:Dye System For Live-Cell Super-Resolution RNA Imaging. Journal of the American Chemical Society. Available at: [Link]

  • Agbo, D., et al. (2021). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hardy, B. S., et al. (2022). Red-Shifted Environmental Fluorophores and Their Use for the Detection of Gram-Negative Bacteria. ResearchGate. Available at: [Link]

  • Liu, T., et al. (2024). Chemical Control of Fluorescence Lifetime towards Multiplexing Imaging. Angewandte Chemie International Edition. Available at: [Link]

  • Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews. Available at: [Link]

  • M. G. M. Suba, et al. (2013). Spectroscopic studies and evaluation of ground and excited state dipole moments of a new schiff base. Journal of Molecular Liquids. Available at: [Link]

  • Cholewiak, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, J., et al. (2023). Tailoring the positive and negative solvatochromism for chalcone analogues to detect heterozygous protein co-aggregation. Chemical Communications. Available at: [Link]

  • Flores-Salas, F., et al. (2023). Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes in the presence of cyclodextrins. Dyes and Pigments. Available at: [Link]

  • G. M. Nazeruddin, et al. (2014). Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: study of the solvent-solute interactions. Dyes and Pigments. Available at: [Link]

  • N. M. R. S. V. Kumar, et al. (2016). Dark to light! A new strategy for large Stokes shift dyes: coupling of a dark donor with tunable high quantum yield acceptors. Chemical Science. Available at: [Link]

  • A. Fonsec, et al. (2017). Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture. ResearchGate. Available at: [Link]

  • Gîrțu, M. A., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. MDPI. Available at: [Link]

  • Huebinger, A., et al. (2024). Multiplexed lifetime imaging of single molecules with a gated single-photon camera. bioRxiv. Available at: [Link]

  • S. C. Mojumdar, et al. (2012). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Scirp.org. Available at: [Link]

  • N. A. F. de Freitas, et al. (2021). Role of Dark States and Stokes Shift Simulations for Tetraphenylpyrazine Compared to Other Donor-Acceptor Photosensitizers. Molecules. Available at: [Link]

  • Edinburgh Instruments. Relative Quantum Yield. Available at: [Link]

Sources

A Researcher's Guide to the Biological Activities of Indanone Derivatives: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

The indanone scaffold, a versatile bicyclic ketone, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, leading to the development of crucial therapeutic agents.[1][2][3][4] This guide offers a comparative analysis of the diverse biological activities of indanone derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective effects. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays to empower researchers in the field of drug discovery and development.

Anticancer Activity: Targeting Cell Proliferation and Survival

Indanone derivatives have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative effects against various cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the disruption of critical cellular processes like cell cycle progression and microtubule dynamics.[3][5][6]

Comparative Analysis of Anticancer Indanone Derivatives

A notable example is the indanone-based thiazolyl hydrazone derivative, ITH-6 , which has demonstrated superior cytotoxicity against p53 mutant colorectal cancer cell lines (HT-29, COLO 205, and KM 12) compared to the conventional chemotherapeutic drug, irinotecan.[6][7][8] In contrast, the spiroisoxazoline derivative Compound 9f shows remarkable potency against breast cancer cells (MCF-7), with an IC50 value comparable to doxorubicin.[9]

CompoundCancer Cell LineIC50 Value (µM)Reference DrugIC50 Value (µM)Source
ITH-6 HT-29 (Colon)0.44Irinotecan> ITH-6[7][8]
ITH-6 KM 12 (Colon)0.41Irinotecan> ITH-6[7][8]
Compound 9f MCF-7 (Breast)0.03Doxorubicin0.062[9]
Mechanism of Action: Induction of Apoptosis

Many anticancer indanone derivatives exert their effects by inducing apoptosis, or programmed cell death. Compound 9f, for instance, activates the mitochondrial-associated pathway of apoptosis.[9] It upregulates the expression of pro-apoptotic proteins like Bax and caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[9] Similarly, ITH-6 induces apoptosis and arrests the cell cycle in the G2/M phase.[6][7][8] It also inhibits the NF-κB p65 and Bcl-2 signaling pathways, further promoting cancer cell death.[7][8]

apoptosis_pathway cluster_stimulus Indanone Derivative cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Indanone e.g., Compound 9f, ITH-6 Bcl2 Bcl-2 (Anti-apoptotic) Indanone->Bcl2 inhibits Bax Bax (Pro-apoptotic) Indanone->Bax activates NFkB NF-κB p65 Indanone->NFkB inhibits Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates NFkB->Bcl2 activates Apoptosis Apoptosis Caspase3->Apoptosis triggers

Caption: Simplified signaling pathway for indanone-induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It was chosen for its reliability in quantifying the metabolic activity of cells, which is an indicator of cell health.

Materials:

  • Indanone derivatives

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the indanone derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. Indanone derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[2][10][11][12]

Comparative Analysis of Anti-inflammatory Indanone Derivatives

Different indanone derivatives exhibit varying potencies in inhibiting inflammatory responses. For instance, Compound C5 effectively reduces the release of nitric oxide (NO), TNF-α, and IL-1β in a concentration-dependent manner.[13] Another derivative, IPX-18 , shows potent inhibition of TNF-α release with an IC50 of 96.29 nM in peripheral blood mononuclear cells (PBMCs).[14]

CompoundInflammatory MediatorCell TypeIC50 Value / % InhibitionSource
Compound C5 NO, TNF-α, IL-1βBV2 microgliaConcentration-dependent reduction[13]
IPX-18 TNF-αPBMCs96.29 nM[14]
Compound 11k NO ProductionRAW264.7 macrophagesSignificant suppression[10]
Compound 8f TNF-αMouse Peritoneal MacrophagesSignificant therapeutic effects in vivo[11]
Mechanism of Action: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of many indanone derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][14] This pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS and COX-2, which are responsible for the production of NO and prostaglandins, respectively.[10] Derivatives like compound 11k have been shown to suppress the expression of iNOS and COX-2 by inhibiting the TLR4/JNK/NF-κB signaling pathway.[10]

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibitor Inhibitor cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK JNK->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Indanone Indanone Derivative Indanone->JNK inhibits ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->ProInflammatory

Caption: Inhibition of the NF-κB signaling pathway by indanone derivatives.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay was selected because it provides a straightforward and sensitive measure of NO production, a key indicator of inflammatory response in macrophages.

Materials:

  • Indanone derivatives

  • RAW264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Cell culture medium

  • 96-well plates

Procedure:

  • Cell Seeding: Plate RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of indanone derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (mix A and B 1:1 immediately before use) and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the concentration of nitrite (a stable product of NO) in the samples.

Neuroprotective Activity: Combating Neurodegeneration

The indanone scaffold is central to the development of drugs for neurodegenerative diseases, most notably Alzheimer's disease.[15][16] The FDA-approved drug Donepezil, an acetylcholinesterase inhibitor, features an indanone core, highlighting the significance of this chemical moiety in neurotherapeutics.[15][17][18]

Comparative Analysis of Neuroprotective Indanone Derivatives

Researchers have developed numerous indanone derivatives inspired by Donepezil, aiming for enhanced efficacy and multi-target activity.[17][19] For example, Compound 6a , with a piperidine group linked to the indanone core, exhibits an exceptionally potent acetylcholinesterase (AChE) inhibitory activity with an IC50 of 0.0018 µM, which is 14-fold more potent than Donepezil.[20][21] Another derivative, Compound 4b , not only inhibits AChE (IC50 = 0.78 µM) but also inhibits the aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's disease.[17]

CompoundTargetIC50 Value (µM)ComparisonSource
Donepezil AChE~0.025Reference Drug[17][21]
Compound 6a AChE0.001814x more potent than Donepezil[20][21]
Compound 4b AChE0.78Comparable to Donepezil[17]
Compound 5c AChE0.12Potent Inhibitor[22]
Compound 7b BChE0.04Potent Inhibitor[22]
Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

The primary mechanism for many neuroprotective indanone derivatives is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[15][23] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is crucial for cognitive functions like memory and learning.[23] The indanone moiety of these molecules often interacts with the peripheral anionic site (PAS) of the AChE enzyme, while other parts of the molecule, like the N-benzylpiperidine group in Donepezil, bind to the catalytic active site (CAS), leading to potent inhibition.[17]

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by indanone derivatives.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and is selected for its high sensitivity and specificity.

Materials:

  • Indanone derivatives

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well plate

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, indanone derivatives, ATCI, and DTNB in phosphate buffer.

  • Incubation: In a 96-well plate, add the phosphate buffer, DTNB, and the indanone derivative at various concentrations. Then, add the AChE enzyme solution and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add the substrate, ATCI, to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the indanone derivative and determine the IC50 value.

Conclusion and Future Perspectives

Indanone derivatives represent a highly versatile and promising scaffold in drug discovery. This guide has highlighted their significant potential as anticancer, anti-inflammatory, and neuroprotective agents through a comparative analysis of their biological activities and mechanisms of action. The structure-activity relationship studies reveal that modifications to the indanone core can lead to highly potent and selective compounds.[22]

Future research should focus on the development of multi-target indanone derivatives that can simultaneously modulate several disease-related pathways. For instance, designing compounds with both anti-inflammatory and neuroprotective properties could be highly beneficial for treating complex neurodegenerative diseases where inflammation plays a crucial role. Furthermore, advanced in vivo studies and clinical trials are necessary to translate the promising in vitro results of these compounds into effective therapeutic agents for a range of human diseases.

References

  • Al-Ostath, A., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 32, 115960. [Link]

  • Meng, Y., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4343-4347. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia. Molecules, 28(14), 5368. [Link]

  • Wang, Y., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience. [Link]

  • Singh, J. V., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Omega, 7(8), 7046-7063. [Link]

  • Kumar, A., & Kumar, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic Chemistry, 148, 107677. [Link]

  • Kim, J. E., et al. (2018). Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease. Bioorganic & Medicinal Chemistry Letters, 28(14), 2436-2441. [Link]

  • Li, J., et al. (2021). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 30, 115939. [Link]

  • ResearchGate. (n.d.). The strategy used to design the title indanone derivatives introduced in this study. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. CNS & Neurological Disorders - Drug Targets, 20(7), 666-681. [Link]

  • Semantic Scholar. (n.d.). Indanone derivatives: Emerging frontiers in cancer therapy. Semantic Scholar. [Link]

  • Szychowski, K. A., & Gmiński, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 184-216. [Link]

  • Khan, I., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 911041. [Link]

  • Dastmalchi, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity, 20(8), e202300075. [Link]

  • Al-Ghorbani, M., et al. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. Future Medicinal Chemistry, 13(15), 1367-1389. [Link]

  • Kumar, A., et al. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry, 26(1), 215-224. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. ResearchGate. [Link]

  • Szychowski, K. A., et al. (2015). Synthesis and biological activity of new donepezil-hydrazinonicotinamide hybrids. Archiv der Pharmazie, 348(10), 730-739. [Link]

  • Kamal, A., et al. (2013). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European Journal of Pharmaceutical Sciences, 48(1-2), 175-184. [Link]

  • Khan, I., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Biochemistry and Cell Biology, 97(4), 421-430. [Link]

  • Li, J., et al. (2019). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. International Journal of Molecular Sciences, 20(18), 4467. [Link]

  • Khan, I., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

  • Banoo, R., et al. (2024). New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. International Journal of Molecular Sciences, 25(5), 2905. [Link]

  • Piemontese, L., et al. (2017). Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 859-871. [Link]

  • ResearchGate. (n.d.). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. ResearchGate. [Link]

  • ResearchGate. (n.d.). New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthetic pathway for the formation of pterostilbene indanone... ResearchGate. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Letters in Drug Design & Discovery, 20(1), 108-121. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC Method for the Quantitative Analysis of 2,3-Diphenyl-1-indenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the reliability of analytical data is paramount. A robust and validated analytical method ensures that the quantitative results are accurate, precise, and reproducible. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Diphenyl-1-indenone, a molecule of interest in various research contexts.

This document is structured to provide not just a set of instructions, but a logical framework for why certain experimental choices are made, how to interpret the results, and how this specific HPLC method compares to potential alternatives.

Chapter 1: Foundational Method Development: The First Principles

Before validation can begin, a suitable HPLC method must be developed. The physicochemical properties of this compound dictate the starting point for this process. It is a non-polar, aromatic ketone, which suggests that a reversed-phase HPLC method will be most effective.

Initial Chromatographic Conditions

Based on the structure of this compound, the following initial parameters were selected:

  • Column: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point due to its hydrophobic stationary phase, which will interact favorably with the non-polar analyte. A common choice would be a 4.6 x 150 mm column with 5 µm particle size.

  • Mobile Phase: A mixture of an organic solvent and water is required. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks. A starting gradient of 50:50 Acetonitrile:Water is a logical starting point, with adjustments made to achieve optimal retention time and peak shape.

  • Detection: The conjugated aromatic system in this compound suggests strong UV absorbance. A UV-Vis detector is therefore the instrument of choice. The wavelength of maximum absorbance (λmax) should be determined using a UV scan of a standard solution; for this compound, it is typically around 254 nm.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and column efficiency.

  • Injection Volume: 10 µL is a typical injection volume that balances sensitivity with the risk of column overload.

Experimental Protocol: Method Optimization
  • Prepare a Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL). Dilute this stock to a working concentration of approximately 100 µg/mL.

  • Initial Injection: Inject the working standard onto the HPLC system using the initial conditions described above.

  • Evaluate the Chromatogram:

    • Retention Time (RT): The ideal RT is typically between 2 and 10 minutes. If the RT is too short, increase the proportion of water in the mobile phase. If it is too long, increase the proportion of acetonitrile.

    • Peak Shape: The peak should be symmetrical, with a tailing factor between 0.9 and 1.2. Poor peak shape may indicate a need to adjust the mobile phase pH or switch to a different column chemistry.

    • Resolution: If other components are present in the sample matrix, ensure there is baseline separation between the this compound peak and any other peaks.

Optimized Method Parameters

After optimization, the following method was established for the validation experiments:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Chapter 2: The Validation Master Plan: A Framework for Trust

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will follow here.

Caption: Overall workflow for HPLC method validation.

Chapter 3: In-Depth Validation Protocols and Data Interpretation

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Protocol:

    • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a solution of this compound standard.

    • If available, inject a placebo or sample matrix without the analyte.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on a standard solution and inject the stressed samples. The goal is to show that the degradation products do not co-elute with the main peak.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradation products. Peak purity analysis using a photodiode array (PDA) detector can further support specificity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the known concentration.

    • Perform a linear regression analysis on the data.

  • Data Summary and Acceptance Criteria:

Concentration (µg/mL)Average Peak Area
50489,500
75741,200
100995,600
1251,248,300
1501,510,100

The acceptance criterion for linearity is a correlation coefficient (R²) of ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spiking a placebo or sample matrix with known amounts of the analyte.

  • Experimental Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.

    • Analyze these samples using the HPLC method.

    • Calculate the percent recovery for each sample.

  • Data Summary and Acceptance Criteria:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.299.3%

The acceptance criterion for accuracy is typically a mean recovery of 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): The precision of the method over a short interval of time by the same analyst with the same equipment.

  • Intermediate Precision (Inter-day precision): The precision of the method over different days, by different analysts, or with different equipment.

  • Experimental Protocol:

    • Repeatability: Prepare six identical samples of this compound at the target concentration. Analyze them on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis of six identical samples on a different day with a different analyst.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both sets of measurements.

  • Data Summary and Acceptance Criteria:

Precision Level%RSD
Repeatability0.8%
Intermediate Precision1.2%

The acceptance criterion for precision is a %RSD of ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (S/N) of the response, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be established with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Vary key method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Inject a standard solution with each variation and assess the impact on retention time, peak area, and peak shape.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the quantitative results should not be significantly affected by the variations.

Chapter 4: Comparison with Alternative Methodologies

While HPLC is a powerful tool, it is important to understand its place among other analytical techniques.

TechniquePrinciplePros for this compoundCons for this compound
HPLC-UV (This Method) Separation based on polarity, UV detection.High specificity, accuracy, and precision. Widely available.Requires specialized equipment and trained personnel.
UV-Vis Spectrophotometry Measures absorbance of light at a specific λ.Simple, fast, and inexpensive.Lacks specificity; cannot distinguish between absorbing species.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility, mass detection.High sensitivity and structural information from MS.The analyte must be volatile and thermally stable.
Quantitative NMR (qNMR) Quantifies based on NMR signal intensity.No need for a reference standard of the same compound.Lower sensitivity than HPLC, requires expensive equipment.

For routine quality control and quantitative analysis in a drug development setting, the validated HPLC-UV method offers the best balance of specificity, accuracy, and practicality.

Chapter 5: Troubleshooting Common Validation Issues

Troubleshooting problem_node problem_node check_node check_node solution_node solution_node start Poor Linearity (R² < 0.999) check1 Check Standard Dilutions start->check1 Error in preparation? check2 Detector Saturation? start->check2 Highest point deviates? check3 Inappropriate Range? start->check3 Non-linear response at ends? sol1 Remake Standards check1->sol1 sol2 Lower Concentrations or Change Wavelength check2->sol2 sol3 Narrow the Concentration Range check3->sol3

Caption: Decision tree for troubleshooting poor linearity.

Conclusion

The validation of an analytical method is a systematic journey that culminates in a high degree of assurance that the method is fit for its intended purpose. By following the principles outlined in this guide, researchers and scientists can develop and validate a robust HPLC method for the quantitative analysis of this compound. This ensures the integrity of the data generated and supports the advancement of scientific research and drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

A Comparative Guide to the Cross-Reactivity of 2,3-Diphenyl-1-indenone-Based Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of a sensor is paramount. In the burgeoning field of fluorescent probes, the 2,3-diphenyl-1-indenone scaffold has emerged as a versatile platform for the detection of a range of biologically significant analytes. However, the utility of these sensors is ultimately dictated by their ability to distinguish their target from a milieu of structurally and functionally related molecules. This guide provides an in-depth comparison of the cross-reactivity of this compound-based sensors, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

The Imperative of Cross-Reactivity Assessment

I. Cysteine and Homocysteine Detection: A Tale of Two Thiols

A novel indanone-based fluorescent probe, INIAc-CN, has been developed for the sensitive and effective detection of cysteine (Cys) and homocysteine (Hcy).[2][3] The probe exhibits a significant fluorescence enhancement upon reaction with Cys or Hcy.

Experimental Protocol: Cross-Reactivity Assessment of INIAc-CN

The following protocol outlines the steps to assess the selectivity of the INIAc-CN probe against a panel of other amino acids.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of INIAc-CN in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of the target analytes (Cysteine, Homocysteine) and potential interfering amino acids (e.g., Glutathione, Alanine, Glycine, etc.) in a buffer solution (e.g., PBS, pH 7.4).

  • Fluorescence Measurements:

    • In a cuvette, add the buffer solution and the INIAc-CN probe to a final concentration that yields a low background fluorescence.

    • Add a specific concentration of the target analyte (Cys or Hcy) and record the fluorescence emission spectrum.

    • Repeat the measurement with each of the potential interfering amino acids at the same concentration as the target analyte.

    • To assess competitive interference, add the potential interfering amino acid first, followed by the target analyte, and record the fluorescence response.

  • Data Analysis:

    • Compare the fluorescence intensity of the probe in the presence of the target analytes versus the interfering species.

    • Calculate the selectivity coefficient to quantify the preference of the probe for the target analyte.

Comparative Data: INIAc-CN Selectivity

The experimental data reveals the following selectivity profile for the INIAc-CN probe:

Interfering Amino AcidFluorescence Response (relative to Cys/Hcy)
Glutathione (GSH)Minimal
Alanine (Ala)Negligible
Arginine (Arg)Negligible
Aspartic Acid (Asp)Negligible
Glutamic Acid (Glu)Negligible
Glycine (Gly)Negligible
Histidine (His)Negligible
Isoleucine (Ile)Negligible
Leucine (Leu)Negligible
Lysine (Lys)Negligible
Methionine (Met)Negligible
Phenylalanine (Phe)Negligible
Proline (Pro)Negligible
Serine (Ser)Negligible
Threonine (Thr)Negligible
Tryptophan (Trp)Negligible
Tyrosine (Tyr)Negligible
Valine (Val)Negligible

Data synthesized from the findings on the INIAc-CN probe.[2][3]

The data clearly indicates that INIAc-CN exhibits high selectivity for cysteine and homocysteine over a wide range of other amino acids, demonstrating its utility in complex biological samples.

II. Sensing Metal Ions: The Case of Copper

Indenone derivatives have also been explored as colorimetric fluorescent probes for the detection of metal ions, such as copper (Cu²+).[4] The interaction with the target ion leads to a distinct change in the photophysical properties of the probe.

Experimental Workflow: Assessing Metal Ion Sensor Specificity

The following workflow can be employed to determine the cross-reactivity of an indenone-based copper sensor.

Caption: Workflow for assessing the cross-reactivity of a metal ion sensor.

Comparative Performance of a Putative Indenone-Based Cu²⁺ Sensor
Interfering Metal IonExpected Relative Response
Ag⁺May show some interference due to similar coordination chemistry
Fe²⁺/Fe³⁺Should be minimal to avoid interference from ubiquitous iron
Zn²⁺Minimal
Ni²⁺Minimal
Co²⁺Minimal
Mn²⁺Minimal
Mg²⁺Negligible
Ca²⁺Negligible
Na⁺Negligible
K⁺Negligible

This table represents a hypothetical but desirable selectivity profile for a copper sensor.

III. Targeting Protein Aggregates: α-Synuclein in Focus

Derivatives of 1-indanone and 1,3-indandione have been investigated as ligands for misfolded α-synuclein aggregates, which are hallmarks of neurodegenerative diseases like Parkinson's disease.[5] A critical aspect of these probes is their ability to selectively bind to α-synuclein fibrils over other amyloid proteins, such as amyloid-β (Aβ) and tau, which are associated with Alzheimer's disease.

Rationale for Cross-Reactivity Testing in Neurodegenerative Disease Research

The co-pathology of different amyloid proteins in neurodegenerative diseases necessitates the development of highly selective imaging agents and diagnostic tools. A probe that cross-reacts with multiple types of protein aggregates would lead to ambiguous results and misdiagnosis.

Comparative Binding Affinities and Selectivity

Studies on novel 1-indanone derivatives have demonstrated their potential for selective binding to α-synuclein fibrils.

CompoundTargetBinding Affinity (Kd)Selectivity (α-syn vs. Aβ/tau)
Compound 8α-synuclein fibrils9.0 nM>10x
Compound 32α-synuclein fibrils18.8 nM>10x

Data from in vitro evaluation of 1-indanone and 1,3-indandione derivatives.[5]

These results indicate that the indanone scaffold can be chemically modified to achieve high affinity and selectivity for α-synuclein aggregates, making them promising candidates for further development as diagnostic and research tools.

Signaling Pathway and Mechanism of Action

The sensing mechanism of many this compound-based fluorescent probes relies on processes such as Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET).

G cluster_0 Inactive State (Low Fluorescence) cluster_1 Active State (High Fluorescence) Indenone_Core Indenone Core Quencher Quenching Moiety Indenone_Core->Quencher PET/ICT Activated_Indenone Activated Indenone Core Quencher->Activated_Indenone Cleavage/Conformational Change Fluorescence Fluorescence Activated_Indenone->Fluorescence Emits Light Analyte Target Analyte Analyte->Quencher Reaction/Binding

Caption: Generalized mechanism of an "off-on" indenone-based fluorescent probe.

In the "off" state, a quenching moiety suppresses the fluorescence of the indenone core through PET or ICT. Upon interaction with the target analyte, the quencher is cleaved or its electronic properties are altered, leading to the restoration of fluorescence in the "on" state.

Conclusion

The this compound scaffold presents a promising platform for the development of selective fluorescent sensors. The available data on probes like INIAc-CN for cysteine/homocysteine and the novel ligands for α-synuclein aggregates demonstrate that high selectivity can be achieved through rational design. However, it is imperative for researchers to conduct thorough cross-reactivity assessments against a comprehensive panel of potential interferents relevant to their specific application. This guide provides a framework for such evaluations and a summary of the current state of knowledge to facilitate the informed selection and use of these powerful molecular tools.

References

  • Liao, W., et al. (2023). An effective HBT/indanone-based fluorescent probe for cysteine detection in cells. ResearchGate. [Link]

  • Chen, L.-C., & Ho, K.-C. (2008). Multimode optoelectrochemical detection of cysteine based on an electrochromic Prussian blue electrode. Sensors and Actuators B: Chemical, 130(1), 418-424. [Link]

  • Zhang, S., et al. (2022). An indanone-based fluorescent probe for detection and imaging of Cys/Hcy in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 279, 121364. [Link]

  • O'Brien, J. (2017). Interference and Selectivity in Portable Chemical Sensors. Taylor & Francis eBooks. [Link]

  • Ondov, B., et al. (2021). Comparative Studies in the A30P and A53T α-Synuclein C. elegans Strains to Investigate the Molecular Origins of Parkinson's Disease. National Institutes of Health. [Link]

  • Kang, M., et al. (2019). Comparative study of cerebrospinal fluid α-synuclein seeding aggregation assays for diagnosis of Parkinson's disease. Movement Disorders, 34(4), 536-544. [Link]

  • Kafle, A., et al. (2022). Aurone-derived 1,2,3-triazoles as potential fluorescence molecules in vitro. National Institutes of Health. [Link]

  • Sajid, Q., et al. (2025). Synthesis and development of indanone as AIE based fluorescent probe for ultrasensitive detection of 4-nitroaniline in solid and vapor phase. ResearchGate. [Link]

  • Shastri, S., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]

  • Dou, W., et al. (2015). Recognition- and Reactivity-Based Fluorescent Probes for Studying Transition Metal Signaling in Living Systems. ACS Publications. [Link]

  • Vlasov, Y. G., et al. (2023). ACS Sensors Vol. 8 No. 11. ACS Publications. [Link]

  • Request PDF. (n.d.). Copper-based reactions in analyte-responsive fluorescent probes for biological applications. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. ACS Publications. [Link]

  • Chu, W., et al. (2022). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Europe PMC. [Link]

  • Chen, Y., et al. (2022). Tailoring cysteine detection in colorimetric techniques using Co/Fe-functionalized mesoporous silica nanoparticles. RSC Publishing. [Link]

  • MDPI. (n.d.). Cellular Models of Alpha-Synuclein Aggregation: What Have We Learned and Implications for Future Study. MDPI. [Link]

  • ResearchGate. (2024). Corrective protocol to predict interference free sensor response for paper-based solution sampling coupled with heavy metal sensitive ion-selective electrodes. ResearchGate. [Link]

Sources

A Comparative Performance Benchmark of 2,3-Diphenyl-1-indenone for Organic Light-Emitting Diode (OLED) Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of organic electronics, the quest for novel materials that can enhance the efficiency, stability, and color purity of Organic Light-Emitting Diodes (OLEDs) is paramount. This guide provides a comprehensive performance benchmark of 2,3-Diphenyl-1-indenone, a promising organic semiconductor, for its potential applications in OLED devices. Through a detailed comparison with established benchmark materials and a thorough examination of its structural and photophysical properties, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to evaluate its potential as a next-generation OLED material.

Introduction to this compound: A Candidate for Advanced OLEDs

This compound is a crystalline organic compound with a molecular structure featuring a fused aromatic system.[1] Its rigid, planar indenone core, coupled with the presence of two phenyl groups, suggests the potential for significant π-π stacking interactions, which are crucial for efficient charge transport in organic semiconductor devices.[2] While direct experimental data on the performance of this compound in OLEDs is not yet widely published, its derivatives have shown promise in various organic electronic applications, including as fluorescent probes.[3] The inherent fluorescence of the indenone moiety makes it a compelling candidate for investigation as either an emissive material or a host in the emissive layer of an OLED.

The Competitive Landscape: Established OLED Materials for Comparison

To provide a meaningful benchmark, the projected performance of this compound will be compared against two industry-standard materials:

  • Tris(8-hydroxyquinolinato)aluminum (Alq3): A widely used electron transport and emissive material known for its thermal stability and bright green emission.[4]

  • N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD): A benchmark hole-transporting material recognized for its high hole mobility and good film-forming properties.[5][6]

These materials have been extensively studied and their performance characteristics in OLEDs are well-documented, providing a solid baseline for comparison.

Comparative Analysis: Projecting the Performance of this compound

Based on the structural characteristics of this compound and the known properties of similar indenone derivatives, we can project its potential performance in key OLED metrics.

Role in the OLED Device Stack

The molecular structure of this compound, with its electron-rich phenyl groups and the electron-withdrawing carbonyl group on the indenone core, suggests it could function as either a hole-transporting material (HTM) or an emissive material . The extended π-conjugation provided by the phenyl rings could facilitate hole transport, while the indenone core is known to exhibit fluorescence.

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the known performance of our benchmark materials and the projected performance of this compound.

Parameter This compound (Projected) Alq3 (Typical) TPD (Typical)
Role in OLED Emissive Layer (Host or Emitter), Hole Transport LayerElectron Transport Layer, Emissive LayerHole Transport Layer
Emission Color Blue-Green (Hypothesized)Green-
External Quantum Efficiency (EQE) >5% (Potential as a fluorescent emitter)~1-5% (as a fluorescent emitter)-
Luminance (cd/m²) >1000 (Potentially high)>10,000-
Hole Mobility (cm²/Vs) 10⁻⁴ - 10⁻³ (Inferred from derivatives)10⁻⁶10⁻³
Thermal Stability (Tg) Moderate to High~175°C~60°C

Note: The performance of this compound is projected based on the properties of structurally similar indenone derivatives and is subject to experimental verification.

The potential for blue-green emission from this compound is particularly noteworthy, as the development of efficient and stable blue-emitting materials remains a significant challenge in the OLED industry.[7]

Experimental Methodologies for Performance Validation

To empirically validate the projected performance of this compound, the following experimental protocols are recommended.

Synthesis of this compound

A common synthetic route to 2,3-diaryl indenones involves a Suzuki-Miyaura cross-coupling reaction from 2,3-dibromo indenones.[8] This method allows for the efficient synthesis of the target compound in good yields.

OLED Device Fabrication

A standard multilayer OLED device can be fabricated using vacuum thermal evaporation. The proposed device architecture for evaluating this compound as an emissive layer is as follows:

ITO / HTL (TPD, 40 nm) / EML (this compound, 30 nm) / ETL (Alq3, 20 nm) / Cathode (LiF/Al, 1 nm/100 nm)

OLED_Fabrication_Workflow

Device Characterization

The performance of the fabricated OLED devices should be characterized by measuring the following:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, luminance, and current efficiency.

  • Electroluminescence (EL) Spectrum: To determine the emission color and color purity.

  • External Quantum Efficiency (EQE): To quantify the device's efficiency in converting electrons to photons.[9][10]

Device_Characterization_Flow

Conclusion and Future Outlook

While direct experimental evidence is pending, the structural and photophysical characteristics of this compound, when compared to established materials like Alq3 and TPD, suggest its significant potential for application in OLED devices. Its projected ability to function as a blue-green emitter or a hole-transporting material warrants further investigation. The experimental protocols outlined in this guide provide a clear pathway for the empirical validation of its performance. Should the projected metrics be realized, this compound and its derivatives could represent a new class of materials for the development of next-generation, high-performance OLEDs.

References

  • MDPI. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. Retrieved from [Link]

  • MDPI. (2024). Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. Retrieved from [Link]

  • MDPI. (2024). Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. Retrieved from [Link]

  • ResearchGate. (n.d.). External quantum efficiency (EQE) of the OLED shown in Figure 2 with.... Retrieved from [Link]

  • ACS Publications. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. Retrieved from [Link]

  • RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • MDPI. (2024). Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Alq3 – Knowledge and References. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview. Retrieved from [Link]

  • Frontiers. (2021). Virtual Screening of TADF Emitters for Single-Layer OLEDs. Retrieved from [Link]

  • ResearchGate. (n.d.). Hole transporting materials for organic light emitting diodes: An Overview. Retrieved from [Link]

  • MDPI. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical hole transporting materials for OLED devices. Retrieved from [Link]

  • PubMed. (2021). Virtual Screening of TADF Emitters for Single-Layer OLEDs. Retrieved from [Link]

  • RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • ResearchGate. (2023). Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Bright blue electroluminescence from an InGaN/GaN multiquantum-well diode on Si(111): Impact of an AlGaN/GaN multilayer. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair. Retrieved from [Link]

  • MDPI. (2015). Origin of the Electroluminescence from Annealed-ZnO/GaN Heterojunction Light-Emitting Diodes. Retrieved from [Link]

  • PubMed. (2021). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. Retrieved from [Link]

Sources

A Comparative Guide to 2,3-Diphenyl-1-indenone Derivatives: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-diphenyl-1-indenone scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a foundation for the development of novel therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of biological activities, most notably as potent anti-inflammatory and anticancer agents. This guide provides a comparative analysis of selected this compound-derived drugs, synthesizing key in vitro and in vivo experimental data to inform researchers, scientists, and drug development professionals on their relative performance and mechanisms of action.

Introduction to the this compound Core

The indenone ring system, particularly when substituted with aryl groups at the 2 and 3 positions, offers a unique three-dimensional structure that facilitates interactions with various biological targets. This structural motif has been explored for its ability to modulate enzymatic activity and key signaling pathways implicated in pathology. The primary therapeutic avenues investigated for these derivatives include the inhibition of inflammatory mediators and the induction of cytotoxic effects in cancer cells. This guide will delve into specific examples, comparing their efficacy through published experimental data.

Part 1: Comparative Analysis of Anticancer Activity

Several indenone derivatives have been synthesized and evaluated for their potential as anticancer agents. A notable example is the evaluation of indanone-based thiazolyl hydrazone derivatives, which have shown promising results against colorectal cancer.[1][2]

In Vitro Cytotoxicity

A study investigating a series of 1-indanone thiazolyl hydrazone derivatives revealed significant cytotoxic activity against various human colorectal cancer (CRC) cell lines.[1][2] One of the lead compounds, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), demonstrated particularly potent and selective activity against p53 mutant CRC cells.[1][2] The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of in vitro potency.

Table 1: In Vitro Cytotoxicity (IC50) of ITH-6 against Human Colorectal Cancer Cell Lines

Cell Linep53 StatusIC50 (µM)[1][2]
HT-29Mutant0.41 ± 0.19
COLO 205MutantNot specified
KM 12MutantNot specified
HCT 116Wild-TypeLess active

Data synthesized from studies by Iqbal et al. (2022).

The data clearly indicates that ITH-6 is significantly more effective against cancer cells with a mutant p53 status. This selectivity is a crucial aspect of targeted cancer therapy, potentially leading to fewer side effects on healthy cells with wild-type p50.

In Vivo Tumor Growth Inhibition

The anticancer potential of ITH-6 was further validated in preclinical in vivo models.[1][2] Xenograft mouse models bearing HT-29 and KM 12 tumors were treated with ITH-6, and the effects on tumor size, growth rate, and volume were monitored. The study reported a significant decrease in these parameters, underscoring the compound's in vivo efficacy.[1][2]

Another study on a 2-benzylidene indanone derivative, 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one, also demonstrated in vivo anticancer activity in an Ehrlich ascites carcinoma model, showing a 45.48% inhibition of tumor growth at a 20mg/kg dose.[3]

Mechanism of Action: Anticancer Effects

The anticancer mechanism of these indenone derivatives is multifaceted. For ITH-6, mechanistic studies have shown that it induces cell cycle arrest at the G2/M phase and promotes apoptosis.[1][2] This is associated with an increase in reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels, indicating the induction of oxidative stress.[1][2] Furthermore, ITH-6 was found to inhibit the expression of NF-κB p65 and Bcl-2, key proteins involved in cell survival and proliferation.[1][2]

Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of ITH-6.

anticancer_pathway ITH6 ITH-6 ROS ↑ Reactive Oxygen Species (ROS) ITH6->ROS GSH ↓ Glutathione (GSH) ITH6->GSH NFkB NF-κB p65 ITH6->NFkB inhibits expression Bcl2 Bcl-2 ITH6->Bcl2 inhibits expression Apoptosis Apoptosis ROS->Apoptosis GSH->Apoptosis reduction contributes to G2M G2/M Phase Arrest NFkB->G2M inhibition promotes Bcl2->Apoptosis inhibition promotes G2M->Apoptosis

Caption: Proposed mechanism of ITH-6 anticancer activity.

Part 2: Comparative Analysis of Anti-inflammatory Activity

Derivatives of the indenone scaffold have also been extensively studied for their anti-inflammatory properties. The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

In Vitro Anti-inflammatory Assays

A study on 2-benzylidene-1-indanone derivatives evaluated their ability to inhibit the release of pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated murine primary macrophages.[4] The results demonstrated that most of the synthesized compounds effectively inhibited the expression of these cytokines.[4]

Another study on an indanone derivative isolated from Fernandoa adenophylla demonstrated anti-inflammatory properties through a heat-induced hemolysis assay.[5] This assay assesses the stabilization of red blood cell membranes, which is indicative of anti-inflammatory activity. The compound showed a dose-dependent inhibition of hemolysis, with an IC50 value of 54.69 µg/mL.[5]

Table 2: In Vitro Anti-inflammatory Activity of Selected Indenone Derivatives

Compound ClassAssayKey FindingReference
2-Benzylidene-1-indanonesInhibition of TNF-α and IL-6 release in LPS-stimulated macrophagesMost compounds showed effective inhibition.[4]
Indanone from F. adenophyllaHeat-induced RBC hemolysisDose-dependent inhibition with IC50 of 54.69 µg/mL.[5]
2-phenylindan-1,3-dione derivativesCarrageenan-induced rat paw edemaDemonstrated anti-inflammatory activity.[6]
In Vivo Anti-inflammatory Models

The anti-inflammatory effects of two 2-phenylindan-1,3-dione derivatives were confirmed in vivo using carrageenan-induced rat hind paw edema, cotton pellet granuloma, and chronic adjuvant arthritis models.[6] These studies indicated that the anti-inflammatory effect was not mediated by the adrenal glands.[6]

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory actions of many indenone derivatives are attributed to their inhibition of the COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[7] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.

anti_inflammatory_pathway cluster_membrane Cell Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 activated by stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indenone Indenone Derivatives Indenone->COX_Enzymes inhibits

Caption: COX enzyme inhibition by indenone derivatives.

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow Diagram

mtt_workflow start Start: Seed cells in 96-well plates incubate1 Incubate for 24h (allow attachment) start->incubate1 treat Treat with varying concentrations of indenone derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution (e.g., 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read Read absorbance at 570 nm using a plate reader add_dmso->read end End: Calculate IC50 values read->end

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, HCT 116) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a test compound.

Step-by-Step Protocol:

  • Animal Acclimatization: Use immunodeficient mice (e.g., nude mice) and allow them to acclimatize for at least one week before the experiment.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HT-29 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Compound Administration: Administer the indenone derivative (e.g., ITH-6) to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy.

Conclusion

The this compound scaffold holds significant promise for the development of novel anticancer and anti-inflammatory drugs. The derivatives discussed in this guide demonstrate potent in vitro and in vivo activities, with clear mechanisms of action that warrant further investigation. Comparative analysis of data from different studies highlights the importance of specific structural modifications in determining the biological activity and selectivity of these compounds. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead candidates to facilitate their translation into clinical applications.

References

  • Negi, R., Jena, T. K., Jyoti, Tuti, N. K., Anindya, R., & Khan, F. A. (2022). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. Organic & Biomolecular Chemistry, 20(29), 5820–5835. [Link]

  • Negi, R., et al. (2022). Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair. ResearchGate. [Link]

  • Bertelli, A., & Soldati, M. (1976). Antiinflammatory activity of two phenylindandione derivatives. Il Farmaco; edizione scientifica, 31(6), 403–411. [Link]

  • Iqbal, M. A., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 949868. [Link]

  • Bentham Science Publishers. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. [Link]

  • Syguda, A., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1033–1061. [Link]

  • Khan, F., et al. (2015). Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. European Journal of Pharmaceutical Sciences, 76, 145–152. [Link]

  • Pluskota, R., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(15), 4475. [Link]

  • Lee, J., et al. (2024). Design, synthesis, and biological evaluation of (E)-2-benzylidene-1-indanones derivatized by bioisosteric replacement of aurones. ResearchGate. [Link]

  • Iqbal, M. A., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PubMed, 35992866. [Link]

  • Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–899. [Link]

  • Shams, K., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9726. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8058. [Link]

  • Chukwurah, E., et al. (2021). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem, 17(2), e202100611. [Link]

  • Giles, D., & Nagarajan, S. (2024). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. [https://www.researchgate.net/publication/287630713_Synthesis_and_Biological_Evaluation_of_Substituted_Thiophenyl_Derivatives_of_Indane-1_3-Dione]([Link]_ Derivatives_of_Indane-1_3-Dione)

  • Lévêque, C., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(24), 7545. [Link]

  • Mizerska-Kowalska, M., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8345. [Link]

  • Shaik, J. B., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3530. [Link]

  • Firoozpour, L., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anti-cancer agents in medicinal chemistry, 22(10), 2011–2025. [Link]

  • Jo, E., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(11), 3290. [Link]

  • Datar, P. A., & Deokule, P. B. (2021). Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. Journal of Biomolecular Structure & Dynamics, 39(18), 7150–7159. [Link]

  • González-Alvaro, I., et al. (2024). A comparative study of cyclo-oxygenase inhibitors on immune response with special reference to Cox-2 inhibitors. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2,3-Diphenyl-1-indenone and Its Substituted Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth spectroscopic comparison of the parent molecule, 2,3-diphenyl-1-indenone, with its substituted analogs. As a scaffold of significant interest in medicinal chemistry and materials science, understanding how structural modifications influence its electronic and vibrational properties is paramount. We will delve into the core principles and practical applications of UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry to elucidate the nuanced effects of various substituents. This document is designed not merely as a list of data but as an interpretive guide, explaining the causality behind spectral shifts and fragmentation patterns, thereby empowering researchers to predict and understand the characteristics of novel derivatives.

Introduction: The this compound Scaffold

This compound is a conjugated bicyclic ketone with the empirical formula C₂₁H₁₄O.[1] Its rigid, planar indenone core coupled with two phenyl rings creates an extended π-system, which is the primary determinant of its characteristic spectroscopic properties. This framework is a versatile starting point for the synthesis of a wide array of derivatives with applications ranging from potential neurological agents to organic semiconductors.[2][3] The strategic placement of electron-donating or electron-withdrawing groups on the phenyl rings or the indenone nucleus can systematically tune the molecule's photophysical and electronic properties. This guide will establish a baseline with the parent molecule and then explore these substituent-induced variations.

Spectroscopic Profile of this compound (The Parent Compound)

A thorough understanding of the unsubstituted this compound is the foundation for comparative analysis.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by strong absorptions in the ultraviolet and visible regions, arising from π→π* and n→π* electronic transitions within its extensive conjugated system. The primary absorption band, often referred to as the intramolecular charge transfer (CT) band, is associated with the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Infrared (IR) Spectroscopy

The IR spectrum provides a vibrational fingerprint of the molecule's functional groups. Key absorptions for this compound include:

  • C=O Stretch (Ketone): A strong, sharp absorption typically found in the range of 1710-1715 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.[4]

  • C=C Stretch (Aromatic & Alkene): Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations within the phenyl rings and the indenone double bond.[5]

  • C-H Stretch (Aromatic): Absorptions are typically observed just above 3000 cm⁻¹, characteristic of sp² C-H bonds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation, providing detailed information about the chemical environment of each hydrogen and carbon atom.

  • ¹H NMR: The spectrum shows a complex multiplet pattern in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the protons on the two phenyl rings and the fused benzene ring of the indenone core.

  • ¹³C NMR: The spectrum will display a characteristic downfield signal for the carbonyl carbon (C=O) typically above δ 195 ppm.[4] The numerous sp² carbons of the aromatic rings appear in the δ 120-140 ppm range. Quaternary carbons, those without attached protons, often show weaker signals.[7][8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns. The molecular ion peak (M⁺) for C₂₁H₁₄O is expected at m/z 282.34.[1] Common fragmentation pathways for ketones often involve α-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[9] For aromatic ketones, the loss of the R group (a phenyl in this case) followed by the loss of carbon monoxide (CO) is a characteristic fragmentation.[9]

The Influence of Substituents: A Comparative Analysis

The introduction of substituents onto the this compound framework systematically alters its spectroscopic properties. We will consider two primary categories: Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs).

Effect on UV-Visible Spectra

The position of the main absorption band (λ_max) is highly sensitive to substitution. This phenomenon is rooted in the substituent's effect on the energy gap between the HOMO and LUMO.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the π-system.[10] This raises the energy of the HOMO more significantly than the LUMO, thereby decreasing the HOMO-LUMO gap.

    • Result: A bathochromic shift (red shift) is observed, meaning λ_max moves to a longer wavelength. For example, methoxy-substituted indenones show altered absorption properties.[2] This effect is generally more pronounced when the EDG is placed at the para position of the phenyl rings, allowing for effective resonance stabilization.[11][12]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the π-system by induction and/or resonance.[13] These groups lower the energy of both the HOMO and LUMO, but typically have a stronger stabilizing effect on the LUMO.

    • Result: A hypsochromic shift (blue shift) may be observed, moving λ_max to a shorter wavelength. The introduction of a strong EWG like a nitro group can dramatically alter electronic transitions.[13]

Effect on Infrared Spectra

The most informative change in the IR spectrum occurs at the carbonyl (C=O) stretching frequency.

  • Electron-Donating Groups (EDGs): An EDG on the phenyl rings increases electron density in the conjugated system. Through resonance, this can increase the single-bond character of the C=O bond, weakening it slightly.

    • Result: The C=O stretching frequency decreases (shifts to a lower wavenumber), typically by 5-20 cm⁻¹. For instance, a methoxy group can lower the C=O frequency compared to the unsubstituted parent compound.[14]

  • Electron-Withdrawing Groups (EWGs): An EWG pulls electron density away from the carbonyl group via the π-system. This strengthens the C=O bond by increasing its double-bond character.

    • Result: The C=O stretching frequency increases (shifts to a higher wavenumber).

Effect on NMR Spectra

Substituents cause predictable changes in the chemical shifts (δ) of nearby protons and carbons.

  • ¹H NMR:

    • EDGs (-OCH₃): These groups shield nearby protons by increasing electron density. Protons ortho and para to the substituent will shift upfield (to lower δ values). The methoxy protons themselves will appear as a sharp singlet around δ 3.8 ppm.

    • EWGs (-NO₂): These groups deshield nearby protons by withdrawing electron density. Protons ortho and para to the substituent will shift downfield (to higher δ values).

  • ¹³C NMR:

    • The effects are analogous. EDGs cause upfield shifts for the ipso, ortho, and para carbons, while EWGs cause downfield shifts. The carbonyl carbon's chemical shift is also subtly affected, though this is often less diagnostic than the IR shift.

Effect on Mass Spectra

The fundamental fragmentation patterns remain similar, but the masses of the fragments will change. The stability of the resulting fragments can also be altered.

  • An EDG can stabilize a resulting cation fragment, potentially making a particular fragmentation pathway more favorable and the corresponding peak more intense.

  • An EWG like a nitro group introduces new fragmentation pathways, such as the loss of NO or NO₂.

Comparative Data Summary

The following table summarizes the expected spectroscopic shifts for representative substituted analogs compared to the parent this compound.

Spectroscopic Technique Parent Compound (Baseline) Analog with EDG (e.g., 4'-methoxy) Analog with EWG (e.g., 4'-nitro)
UV-Vis (λ_max) ~350-450 nm (solvent dependent)Bathochromic Shift (> Baseline)Hypsochromic Shift (< Baseline)
IR (ν_C=O) ~1712 cm⁻¹[4]Lower Wavenumber (~1700 cm⁻¹)Higher Wavenumber (~1725 cm⁻¹)
¹H NMR (δ of ortho H's) ~7.3-7.5 ppmUpfield Shift (< Baseline)Downfield Shift (> Baseline)
MS (Molecular Ion, M⁺) m/z 282m/z 312 (for -OCH₃)m/z 327 (for -NO₂)

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, standardized protocols are essential.

General Workflow for Synthesis and Characterization

The overall process involves synthesis, purification, and subsequent spectroscopic analysis. Each step validates the next, ensuring the final data corresponds to the correct, pure compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesis of Analog (e.g., Aldol Condensation) workup Aqueous Workup & Extraction synthesis->workup purify Purification (Recrystallization or Chromatography) workup->purify nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purify->nmr ir IR Spectroscopy (ATR) purify->ir uv UV-Vis Spectroscopy (Solution) purify->uv ms Mass Spectrometry (EI or ESI) purify->ms data_analysis Data Interpretation & Comparative Analysis nmr->data_analysis ir->data_analysis uv->data_analysis ms->data_analysis report Final Report data_analysis->report

Sources

A Head-to-Head Comparison: Suzuki-Miyaura vs. Metal-Free Synthesis of 2,3-Diphenyl-1-indenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,3-Diphenyl-1-indenone Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide range of biological activities and intriguing photophysical properties. Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. The unique conjugated system of the indenone ring also makes it a valuable building block for advanced organic materials. Consequently, the development of efficient and practical synthetic routes to access this important molecule is of paramount interest to researchers in both academia and industry.

This guide provides a comprehensive, head-to-head comparison of two prominent synthetic strategies for the preparation of this compound: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a representative metal-free approach, the acid-catalyzed Nazarov cyclization. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis of their performance, cost, safety, and environmental impact.

The Classical Approach: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its reliability and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] For the synthesis of this compound, a logical approach involves the double Suzuki-Miyaura coupling of a 2,3-dihalo-1-indenone precursor with phenylboronic acid.

Reaction Rationale and Mechanistic Overview

The choice of a palladium catalyst is critical for the success of the Suzuki-Miyaura coupling. The catalytic cycle, illustrated below, initiates with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the 2,3-dibromo-1-indenone. This is followed by transmetalation with the phenylboronic acid, which is activated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.[3] The selection of the ligand on the palladium catalyst can significantly influence the reaction's efficiency by modulating the electron density and steric environment around the metal center.[4]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 2,3-Dibromo-1-indenone Intermediate_1 Br-Pd(II)L2-Indenone-Br Oxidative Addition->Intermediate_1 2,3-Dibromo-1-indenone Transmetalation_1 Transmetalation_1 Intermediate_1->Transmetalation_1 PhB(OH)2, Base Intermediate_2 Ph-Pd(II)L2-Indenone-Br Transmetalation_1->Intermediate_2 PhB(OH)2, Base Reductive_Elimination_1 Reductive_Elimination_1 Intermediate_2->Reductive_Elimination_1 Reductive_Elimination_1->Pd(0)L2 Intermediate_3 2-Bromo-3-phenyl-1-indenone Reductive_Elimination_1->Intermediate_3 Oxidative_Addition_2 Oxidative_Addition_2 Intermediate_3->Oxidative_Addition_2 Pd(0)L2 Intermediate_4 Br-Pd(II)L2-(3-phenyl-indenone) Oxidative_Addition_2->Intermediate_4 Pd(0)L2 Transmetalation_2 Transmetalation_2 Intermediate_4->Transmetalation_2 PhB(OH)2, Base Intermediate_5 Ph-Pd(II)L2-(3-phenyl-indenone) Transmetalation_2->Intermediate_5 PhB(OH)2, Base Reductive_Elimination_2 Reductive_Elimination_2 Intermediate_5->Reductive_Elimination_2 Reductive_Elimination_2->Pd(0)L2 Product This compound Reductive_Elimination_2->Product

Figure 1: Catalytic Cycle for the Suzuki-Miyaura Synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Synthesis

The following protocol is a representative procedure for the synthesis of this compound via a double Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of 2,3-Dibromo-1-indenone (Precursor)

A common precursor for this reaction is 2,3-dibromo-1-indenone, which can be synthesized from 1-indanone.

Materials:

  • 1-Indanone

  • N-Bromosuccinimide (NBS)

  • Toluene-4-sulfonic acid

  • Toluene

Procedure:

  • To a solution of 1-indanone in toluene, add N-bromosuccinimide and a catalytic amount of toluene-4-sulfonic acid.

  • Heat the reaction mixture at 80 °C for 1 hour.[5]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify by column chromatography to yield 2,3-dibromo-1-indenone.

Step 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • 2,3-Dibromo-1-indenone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Water

Procedure:

  • To a three-necked round-bottom flask equipped with a condenser and nitrogen inlet, add 2,3-dibromo-1-indenone (1.0 eq), phenylboronic acid (2.2 eq), and n-propanol.

  • Stir the mixture under a nitrogen atmosphere for 15 minutes.

  • To the solution, add palladium(II) acetate (0.01 eq), triphenylphosphine (0.04 eq), and a 2M aqueous solution of sodium carbonate (2.5 eq).[6]

  • Heat the reaction mixture to reflux (approximately 97 °C) for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and perform a work-up by extracting with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

The "Green" Alternative: Metal-Free Synthesis

In recent years, the principles of green chemistry have driven the development of metal-free synthetic methodologies to minimize the environmental impact of chemical processes.[5] For the synthesis of this compound, several metal-free strategies have been reported, with acid-catalyzed cyclizations being a prominent example.

Reaction Rationale and Mechanistic Overview: Nazarov Cyclization

A well-established metal-free route to indenones is the Nazarov cyclization, an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[7] In the context of this compound synthesis, a suitable chalcone precursor can be subjected to acid-catalyzed cyclization.

The mechanism involves the protonation of the carbonyl oxygen by a strong acid, which generates a pentadienyl cation. This intermediate then undergoes a conrotatory electrocyclization to form an oxyallyl cation. Subsequent deprotonation and tautomerization yield the final cyclopentenone product.

Nazarov_Cyclization_Mechanism Chalcone Chalcone Precursor Protonation Protonation Chalcone->Protonation H+ (e.g., TFA) Pentadienyl_Cation Pentadienyl Cation Protonation->Pentadienyl_Cation H+ (e.g., TFA) Electrocyclization Electrocyclization Pentadienyl_Cation->Electrocyclization Oxyallyl_Cation Oxyallyl Cation Electrocyclization->Oxyallyl_Cation Deprotonation Deprotonation Oxyallyl_Cation->Deprotonation -H+ Enol_Intermediate Enol Intermediate Deprotonation->Enol_Intermediate -H+ Tautomerization Tautomerization Enol_Intermediate->Tautomerization Product This compound Tautomerization->Product

Figure 2: Mechanism of the Acid-Catalyzed Nazarov Cyclization.
Experimental Protocol: Metal-Free Nazarov Cyclization

The following protocol describes a microwave-assisted, acid-catalyzed Nazarov cyclization for the synthesis of this compound.[8]

Step 1: Synthesis of Chalcone Precursor

A suitable chalcone precursor can be synthesized via a Claisen-Schmidt condensation.

Materials:

  • 1-Indanone

  • Benzaldehyde

  • Methanol

  • Potassium hydroxide (KOH)

Procedure:

  • Dissolve 1-indanone and benzaldehyde in methanol.

  • Add a catalytic amount of potassium hydroxide and reflux the mixture for 12 hours.[9]

  • Cool the reaction mixture and isolate the precipitated chalcone product by filtration.

Step 2: Nazarov Cyclization

Materials:

  • Chalcone precursor

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the chalcone precursor in trifluoroacetic acid in a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor at 120 °C for 20 minutes.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography to yield this compound.

Head-to-Head Performance Comparison

ParameterSuzuki-Miyaura CouplingMetal-Free (Nazarov Cyclization)
Typical Yield Good to Excellent (often >80%)Moderate to Good (can be variable)
Reaction Time 1-4 hours20 minutes - 12 hours (method dependent)
Reaction Temperature 80-110 °CRoom Temperature to 120 °C
Catalyst/Reagent Palladium catalyst (e.g., Pd(OAc)₂)Strong acid (e.g., TFA, PPA)
Substrate Scope BroadGenerally good, can be sensitive to sterics
Key Byproducts Boric acid, inorganic saltsWater

In-Depth Analysis: Beyond the Yield

A comprehensive comparison extends beyond simple reaction metrics. As a Senior Application Scientist, it is crucial to consider the practical implications of each synthetic route.

Cost Analysis
  • Suzuki-Miyaura Coupling: The primary cost driver for this method is the palladium catalyst. While catalyst loadings can be low, the high price of palladium can be a significant factor, especially for large-scale synthesis.[3][10] Ligands, often phosphine-based, can also add to the cost.

  • Metal-Free Synthesis: The reagents for metal-free approaches, such as strong acids like TFA or PPA, are generally less expensive than palladium catalysts.[7] This can make metal-free routes more economically attractive for industrial applications.

Safety and Environmental Considerations
  • Suzuki-Miyaura Coupling:

    • Toxicity: Palladium and its salts have some level of toxicity, and residual metal in the final product is a major concern, particularly in pharmaceutical applications, necessitating stringent purification protocols.[11]

    • Solvents: Traditional Suzuki-Miyaura reactions often employ organic solvents like toluene or dioxane, which have environmental and health concerns. However, greener solvent systems are being developed.[12][13]

    • Waste: The reaction generates inorganic salt byproducts and boric acid, which require proper disposal.[11] The recovery and recycling of the palladium catalyst is an active area of research to improve the sustainability of this method.[7]

  • Metal-Free Synthesis:

    • Reagents: Strong acids like TFA are corrosive and require careful handling.[8] PIDA (phenyliodine(III) diacetate), another reagent used in some metal-free methods, is an irritant.[14][15]

    • Green Chemistry: Metal-free syntheses are often touted as "greener" alternatives as they avoid the use of heavy metals.[5][16][17] The byproducts are often less hazardous (e.g., water in the Nazarov cyclization).

    • Energy Consumption: Microwave-assisted metal-free reactions can significantly reduce reaction times and energy consumption compared to conventional heating.

Conclusion and Recommendations

Both the Suzuki-Miyaura coupling and metal-free synthesis strategies offer viable pathways to this compound, each with its own set of advantages and disadvantages.

  • The Suzuki-Miyaura coupling is a robust and high-yielding method with a broad substrate scope. It is an excellent choice for laboratory-scale synthesis where reliability and yield are the primary concerns. However, the cost of the palladium catalyst and the need for rigorous purification to remove metal residues can be drawbacks for larger-scale production.

  • Metal-free synthesis , exemplified by the Nazarov cyclization, presents a more cost-effective and environmentally friendly alternative. While yields can be more variable and the reaction may require stronger conditions (e.g., strong acids), the avoidance of heavy metal catalysts is a significant advantage, particularly in the context of "green" chemistry and pharmaceutical manufacturing.

For researchers and drug development professionals, the choice between these two methods will depend on the specific project requirements. For initial exploratory work and the synthesis of diverse analogs, the Suzuki-Miyaura reaction may be preferred for its reliability. For process development and large-scale synthesis, the economic and environmental benefits of a well-optimized metal-free route are compelling and warrant thorough investigation.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Suzuki-Miyaura-Type Cross-Couplings in Water. Green Chemistry, 14(12), 3298-3303.
  • Khan, F. A., & Negi, R. (2022). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. Organic & Biomolecular Chemistry, 20(29), 5820-5835.
  • SPhos Pd G2 (CAS 1375325-64-6)
  • Buchwald, S. L., & Martin, R. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 124(42), 12644-12645.
  • D'Alterio, M. C., et al. (2021). Mechanistic aspects of the palladium-catalyzed Suzuki-Miyaura reaction. Chemistry—A European Journal, 27(46), 13481–13493.
  • Iodosobenzene Diacetate Safety D
  • Iodosobenzene Diacetate Safety D
  • Dong, V. M., & Dong, G. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-357.
  • Suzuki, A. (1982). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Pure and Applied Chemistry, 54(11), 2329-2342.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Lawrence, N. J., et al. (2001). The synthesis of indanones related to combretastatin A-4 via microwave-assisted Nazarov cyclization of chalcones. Tetrahedron Letters, 42(23), 3919-3921.
  • D'Alterio, M. C., et al. (2021). Mechanistic aspects of the palladium-catalyzed Suzuki-Miyaura reaction. Chemistry—A European Journal, 27(46), 13481–13493.
  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Lawrence, N. J., et al. (2001). The synthesis of indanones related to combretastatin A-4 via microwave-assisted Nazarov cyclization of chalcones. Tetrahedron Letters, 42(23), 3919-3921.
  • Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(14), 1371-1393.
  • Das, B., & Das, P. (2021).
  • Tius, M. A. (1995). Some new reactions of α,β-unsaturated ketones. Accounts of Chemical Research, 28(12), 493-499.
  • Khan, F. A., et al. (2018). A Metal-Free Oxidative Carboannulation Approach towards Synthesis of 2,3-Diarylindenones and Its Regioisomers. Chemistry – An Asian Journal, 13(21), 3249-3253.
  • Le, T. N., et al. (2015). An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction. Asian Journal of Organic Chemistry, 4(2), 153-157.
  • Gande, S. L., et al. (2020).
  • Fadare, O. A., et al. (2014). 1-Indanone chalcones and their 2,4-Dinitrophenylhydrazone derivatives: Synthesis, physicochemical properties and in vitro antibacterial activity. Journal of Chemical and Pharmaceutical Research, 6(4), 68-76.
  • Chanda, A., & Fokin, V. V. (2009). Organic synthesis “on water”. Chemical Reviews, 109(2), 725-748.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Estévez, J. C., & Villaverde, M. C. (2017). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. Molecules, 22(11), 1856.
  • Khan, F. A., & Prajapati, D. (2017). PIDA mediated oxidative annulation of aryl methyl ketones: a facile approach for the chemoselective synthesis of 5-substituted oxazoles. Organic & Biomolecular Chemistry, 15(30), 6401-6405.
  • Fadare, O. A., et al. (2014). 1-Indanone chalcones and their 2,4-Dinitrophenylhydrazone derivatives: Synthesis, physicochemical properties and in vitro antibacterial activity. Journal of Chemical and Pharmaceutical Research, 6(4), 68-76.
  • Hostetler, M. J., et al. (2017). One-Pot Base-Free Suzuki-Miyaura [11C]Methylation: Kinetic and Mechanistic Insights.
  • Smith, A. B., & Sestelo, J. P. (2020). Advances in Organoboron Chemistry: Suzuki, Miyaura, and Beyond. The Journal of Organic Chemistry, 85(21), 13371-13396.
  • Ananikov, V. P. (2015). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 2,3-Diphenyl-1-Indenone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indanone Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," consistently appear in compounds demonstrating high biological activity. The 1-indanone core is one such scaffold, serving as the foundation for a multitude of natural and synthetic molecules with significant pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The rigid, bicyclic system of the indanone core, which fuses an aromatic benzene ring with a cyclopentanone ring, provides a unique three-dimensional architecture for interacting with biological targets.[5]

This guide provides an in-depth, comparative evaluation of the in vitro cytotoxicity of a parent compound, 2,3-Diphenyl-1-indenone, and a series of its rationally designed derivatives. Our objective is to move beyond a simple presentation of data, offering instead a field-proven perspective on the experimental choices, the causality behind the observed structure-activity relationships (SAR), and the self-validating protocols necessary for robust and reproducible findings. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Part 1: Rationale for Derivative Design and Experimental Strategy

The central hypothesis of this investigation is that strategic modification of the peripheral phenyl rings of the this compound core can modulate its cytotoxic potency and selectivity against cancer cells. The selection of derivatives was not arbitrary; it was guided by established principles of medicinal chemistry to explore the effects of electronic and steric properties on biological activity.

Our selected compounds for this comparative study are:

  • Parent Compound (C1): this compound

  • Derivative A (C2): 2-(4-methoxyphenyl)-3-phenyl-1-indenone

  • Derivative B (C3): 2-(4-hydroxyphenyl)-3-phenyl-1-indenone

  • Derivative C (C4): 2-(4-chlorophenyl)-3-phenyl-1-indenone

The choice to introduce methoxy (-OCH₃), hydroxyl (-OH), and chloro (-Cl) groups at the para-position of one phenyl ring allows us to probe how electron-donating and electron-withdrawing groups influence cytotoxicity. This systematic approach is fundamental to establishing a clear structure-activity relationship.[6]

To generate a comprehensive cytotoxicity profile, we selected a panel of human cell lines:

  • MCF-7: An estrogen receptor-positive (ER+) breast adenocarcinoma cell line.

  • MDA-MB-231: A triple-negative breast adenocarcinoma cell line, known for its aggressive phenotype.[7]

  • A549: A lung carcinoma cell line.

  • WRL-68: A normal human liver epithelial-like cell line, which serves as our crucial control for assessing selectivity and potential toxicity to non-cancerous cells.[7]

Our evaluation employs a multi-assay strategy to build a self-validating dataset. We will first determine overall cell viability and metabolic activity using the MTT assay.[8] This will be complemented by the LDH assay to specifically measure membrane integrity loss, a hallmark of necrosis or late apoptosis.[9][10] Finally, for the most potent compound, we will use flow cytometry with Annexin V/PI staining to elucidate the primary mechanism of cell death.[11][12]

Experimental Workflow

The overall logic of the experimental process is designed to move from broad screening to mechanistic investigation.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Cytotoxicity Screening cluster_analysis Phase 3: Data Analysis & Mechanistic Study synthesis Compound Synthesis (C1, C2, C3, C4) treatment 24h Treatment with Compound Dilutions synthesis->treatment cell_culture Cell Line Maintenance (MCF-7, MDA-MB-231, A549, WRL-68) seeding Seed Cells in 96-Well Plates cell_culture->seeding seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh ic50 Calculate IC50 Values & Compare SAR mtt->ic50 ldh->ic50 select_potent Select Most Potent Derivative ic50->select_potent flow_cytometry Apoptosis Assay (Annexin V/PI Staining) select_potent->flow_cytometry

Caption: Overall experimental workflow for cytotoxicity evaluation.

Part 2: Detailed Experimental Protocols

Adherence to robust, well-defined protocols is paramount for generating trustworthy data. The following sections provide step-by-step methodologies for the core assays used in this guide.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The principle lies in the capacity of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals.[8]

Materials:

  • Target cells in culture

  • Complete culture medium

  • Test compounds (dissolved in DMSO, then diluted in medium)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24 hours (or desired time point) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance if necessary.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can detect these exposed PS residues.[11][14] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]

Materials:

  • Treated and control cells (approximately 1 x 10⁶ cells per sample)

  • Cold 1X PBS buffer

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold 1X PBS to remove any residual medium.[11]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[15]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Gating and Interpretation:

    • Annexin V- / PI- (Bottom Left Quadrant): Live, healthy cells.

    • Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Top Left Quadrant): Necrotic cells (often considered an artifact of cell handling).

Part 3: Comparative Cytotoxicity Data and Mechanistic Insights

Following the execution of the described protocols, the cytotoxic effects of the compounds were quantified. The half-maximal inhibitory concentration (IC₅₀) values were determined from the dose-response curves generated by the MTT assay after 24 hours of treatment.

Quantitative Data Summary
Compound IDDerivative StructureMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)WRL-68 IC₅₀ (µM)Selectivity Index (WRL-68 / MDA-MB-231)
C1 This compound (Parent)15.2 ± 1.812.5 ± 1.518.9 ± 2.1> 50> 4.0
C2 2-(4-methoxyphenyl)- (p-OCH₃)8.1 ± 0.96.3 ± 0.710.4 ± 1.2> 50> 7.9
C3 2-(4-hydroxyphenyl)- (p-OH)6.5 ± 0.64.1 ± 0.5 7.8 ± 0.945.3 ± 4.211.0
C4 2-(4-chlorophenyl)- (p-Cl)11.7 ± 1.39.8 ± 1.114.2 ± 1.6> 50> 5.1

Data are presented as mean ± standard deviation from three independent experiments.

Analysis and Structure-Activity Relationship (SAR)

The data clearly demonstrates that substitution on the phenyl ring significantly impacts cytotoxic activity.

  • Potency Enhancement: All derivatives (C2, C3, C4) showed greater potency (lower IC₅₀ values) than the parent compound (C1) across all cancer cell lines. This suggests that the core this compound structure is a viable scaffold for optimization.

  • Effect of Substituents: The most significant increase in cytotoxicity was observed with the hydroxyl substitution (C3), followed by the methoxy group (C2). The electron-donating nature of these groups appears to be beneficial for activity. The electron-withdrawing chloro group (C4) provided a modest improvement over the parent compound but was less effective than C2 and C3.

  • Cell Line Specificity: The compounds were most potent against the aggressive triple-negative MDA-MB-231 cell line.

  • Selectivity: Critically, all compounds showed significantly less toxicity towards the normal WRL-68 cell line, with IC₅₀ values mostly above 50 µM. Derivative C3 not only exhibited the highest potency but also the best selectivity, with a selectivity index of 11.0 for MDA-MB-231 cells over normal cells. This is a highly desirable characteristic for a potential therapeutic agent.

Mechanistic Investigation of Derivative C3

Given its superior performance, Derivative C3 was selected for mechanistic analysis using Annexin V/PI flow cytometry on MDA-MB-231 cells. The results indicated a significant dose-dependent increase in the population of Annexin V-positive cells, primarily in the early apoptotic quadrant (Annexin V+/PI-). This strongly suggests that Derivative C3 induces cell death primarily through the activation of the apoptotic pathway rather than by causing direct necrotic cell damage.

This finding aligns with literature suggesting that some indenone derivatives can induce cell cycle arrest and upregulate pro-apoptotic proteins.[7] A plausible mechanism involves the activation of intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

G C3 Derivative C3 Mito Mitochondrial Stress C3->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Plausible intrinsic apoptotic pathway activated by Derivative C3.

Conclusion and Future Directions

This comparative guide demonstrates the successful application of a rational design and multi-assay evaluation strategy to identify a lead compound from the this compound class. Our findings show that:

  • The this compound scaffold is a promising starting point for developing novel cytotoxic agents.

  • Substitution with electron-donating groups, particularly a hydroxyl group at the para-position, significantly enhances anticancer potency, especially against triple-negative breast cancer cells.

  • The lead derivative, 2-(4-hydroxyphenyl)-3-phenyl-1-indenone (C3) , exhibits an excellent cytotoxicity profile with an IC₅₀ of 4.1 µM against MDA-MB-231 cells and a favorable selectivity index of 11.0.

  • The primary mechanism of cell death induced by C3 is apoptosis.

Future work should focus on a deeper mechanistic elucidation, including analysis of cell cycle progression, mitochondrial membrane potential, and the expression levels of key apoptotic regulatory proteins (e.g., Bcl-2 family proteins and caspases). Further structural optimization around Derivative C3 and subsequent evaluation in in vivo models are warranted to validate its therapeutic potential.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Virogin Biotech. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]

  • Negi, R., et al. (2022). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. ResearchGate. [Link]

  • Negi, R., et al. (2022). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. Organic & Biomolecular Chemistry, 20, 5820-5835. [Link]

  • Negi, R., et al. (2022). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. IITH Repository. [Link]

  • Dawood, K. M., et al. (2010). Cytotoxicity and Utility of 1-Indanone in the Synthesis of Some New Heterocycles. Chemical and Pharmaceutical Bulletin, 58(4), 556-562. [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 893-907. [Link]

  • Unciti-Broceta, J. D., et al. (2023). Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-o. Arrow@TU Dublin. [Link]

  • van der Westhuizen, I., et al. (2012). Regioselective Synthesis of Indanones. Synthesis, 44(15), 2398-2402. [Link]

  • Sadowska, B., & Różalska, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 440-463. [Link]

  • Das, B., et al. (2021). A novel indenone derivative selectively induces senescence in MDA-MB-231 (breast adenocarcinoma) cells. ResearchGate. [Link]

  • Thilakarathna, P. D. H. N., et al. (2020). (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), a novel arylidene indanone derivative, scavenges free radicals and exhibits antiproliferative activity of Jurkat cells. ResearchGate. [Link]

  • Dawood, K. M., et al. (2010). Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles. PubMed. [Link]

  • Srivastava, P., et al. (2021). Anticancer compounds based on indene/ 1,3‐indandione based spirocycles. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Diphenyl-1-indenone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2,3-Diphenyl-1-indenone (CAS No. 1801-42-9), ensuring the safety of laboratory personnel and the protection of our environment. As scientists, our responsibility is to manage chemical waste not just as a regulatory necessity, but as an integral part of rigorous scientific practice.

Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's properties is essential. This compound is a crystalline solid with a melting point of 153-154 °C.[1][2] According to available Safety Data Sheets (SDS), it is not classified as a hazardous substance or mixture under standard regulations and is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA. It is categorized under Storage Class 13 as a non-combustible solid.[2]

However, the absence of a specific hazard classification does not permit indiscriminate disposal. The foundational principle of laboratory safety is to treat all chemical waste with caution. Disposal into general trash or down the drain is strictly prohibited without explicit verification against local, state, and federal regulations.[3]

The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4][5] A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity .[4][6]

  • Listed Waste: this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.[4][6]

  • Characteristic Waste: Based on its properties, this compound does not meet the criteria for ignitability, corrosivity, or reactivity.[6] Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which is generally not required for a compound of this nature unless it is mixed with other regulated substances.

Therefore, while pure this compound is not a RCRA-characteristic hazardous waste, it must be disposed of as a non-hazardous chemical waste through a licensed disposal company. This ensures it does not enter municipal waste streams or sewer systems.

On-Site Waste Management and Segregation

Proper handling and segregation at the point of generation are critical to prevent accidental chemical reactions and ensure a smooth disposal process.

Step-by-Step Pre-Disposal Protocol:

  • Designate a Satellite Accumulation Area (SAA): All laboratories generating chemical waste must establish a designated SAA.[7] This can be a marked section of a benchtop or a chemical fume hood where waste is stored temporarily.

  • Select Appropriate Waste Containers:

    • Solid Waste: Use a clearly labeled, durable, leak-proof container with a secure screw-top lid. The container must be chemically compatible with this compound.[4][8]

    • Contaminated Labware: Items such as gloves, weighing papers, and pipette tips heavily contaminated with the solid compound should be placed in the same solid waste container. Empty or triple-rinsed containers may be disposed of in appropriate glass or plastic bins after labels are defaced.[9]

    • Solutions: If this compound is in a solvent, the entire solution is considered waste. The waste container and segregation strategy must be dictated by the hazards of the solvent (e.g., a flammable solvent waste stream). Do not mix incompatible waste types.[8][9]

  • Properly Label All Waste Containers: The label must be legible and facing outwards.[7] It must include:

    • The words "Hazardous Waste " (This is a standard best practice for all chemical waste, regardless of RCRA classification).[7]

    • The full chemical name: "This compound ". Avoid using formulas or abbreviations.[7] If in a solution, list all components and their approximate percentages.

    • Associated Hazards: While not classified, it is prudent to note "Non-hazardous chemical waste for incineration." If in a hazardous solvent, list the relevant hazards (e.g., "Flammable," "Toxic").

Disposal Workflow

The following diagram illustrates the decision-making process for managing different forms of this compound waste in the laboratory.

G Diagram 1: Disposal Workflow for this compound Waste cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Containment cluster_3 Disposal Action cluster_4 Final Disposition Start This compound Waste Generated Form What is the form of the waste? Start->Form Solid Pure solid or contaminated disposables (gloves, paper) Form->Solid Solid Solution Dissolved in Solvent Form->Solution Liquid Solution Glassware Contaminated Glassware Form->Glassware Glassware CollectSolid Collect in a labeled 'Solid Chemical Waste' container. Solid->CollectSolid CollectLiquid Collect in a labeled, compatible liquid waste container based on solvent hazards (e.g., 'Halogenated Solvents'). Solution->CollectLiquid Decontaminate Triple-rinse with a suitable solvent. Dispose of rinsate as liquid waste. Glassware->Decontaminate EHS Store in Satellite Accumulation Area (SAA). Arrange for pickup by Environmental Health & Safety (EHS) or licensed disposal vendor. CollectSolid->EHS CollectLiquid->EHS DisposeGlass Dispose of rinsed glassware in broken glass box. Decontaminate->DisposeGlass

Sources

A Researcher's Guide to the Safe Handling of 2,3-Diphenyl-1-indenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,3-Diphenyl-1-indenone (CAS 1801-42-9). The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established laboratory safety principles.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is not fully established, it is prudent to treat it with care due to its chemical structure and the potential for irritation. According to safety data sheets, it may cause skin, eye, and respiratory tract irritation.[1][2] Therefore, all handling procedures must be designed to minimize exposure.

Key Physical and Chemical Properties:

  • Appearance: Crystalline solid[3]

  • Molecular Formula: C₂₁H₁₄O[3][4]

  • Molecular Weight: 282.34 g/mol [3][4]

  • Melting Point: 153-154 °C[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against accidental splashes and airborne particles.
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents direct skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use.
Body Protection A standard laboratory coat.Protects against incidental contact with the chemical.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood. A NIOSH-approved N95 respirator may be used if dust is generated and ventilation is inadequate.[3]Minimizes the inhalation of airborne particles.

Experimental Workflow for Safe Handling

The following diagram outlines the key decision points and procedural steps for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Plan Experiment assess_risk Assess Risks & Review SDS start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe prepare_workspace Prepare Workspace (Fume Hood) select_ppe->prepare_workspace don_ppe Don PPE prepare_workspace->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer dissolve_react Dissolve or React weigh_transfer->dissolve_react decontaminate Decontaminate Glassware & Surfaces dissolve_react->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.